3-Fluoro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDHCIJGEKNYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567640 | |
| Record name | 5-Fluoro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14521-81-4 | |
| Record name | 5-Fluoro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoro-1H-pyrazole: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-1H-pyrazole (CAS No. 14521-81-4), a key heterocyclic building block in medicinal chemistry and agrochemical research. We delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore the strategic rationale for its application in drug design. The unique electronic properties conferred by the fluorine substituent—including enhanced metabolic stability, modulated pKa, and improved binding affinity—are discussed in the context of structure-activity relationships (SAR) and target engagement. This document serves as a critical resource for scientists leveraging fluorinated pyrazoles to accelerate the development of next-generation therapeutics and advanced chemical entities.
Introduction: The Strategic Importance of Fluorinated Pyrazoles
The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms, a structure found in numerous approved drugs and bioactive natural products.[1] Its versatility as a scaffold is well-established, contributing to a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antibacterial effects.[2][3] The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[4]
The introduction of a fluorine atom onto the pyrazole ring, as in this compound, is not a trivial substitution. It imparts a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5] Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[6]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[7]
-
Modulation of Acidity/Basicity: The high electronegativity of fluorine can lower the pKa of nearby functional groups, affecting a molecule's ionization state and its ability to interact with biological targets.
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby increasing ligand affinity and selectivity.[4]
This guide will focus specifically on this compound, a versatile and increasingly popular building block for harnessing these benefits in a targeted manner.
Physicochemical and Spectroscopic Profile
CAS Number: 14521-81-4[8]
Core Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃FN₂ | [6] |
| Molecular Weight | 86.07 g/mol | [6][8] |
| Appearance | White solid to colorless/pale yellow liquid | [4] |
| Boiling Point | 77-78 °C at 12 mmHg | [9] |
| Storage Temperature | 2-8°C, sealed and dry | [7][10] |
| SMILES | C1=C(NN=C1)F | [8] |
| InChIKey | WNDHCIJGEKNYNF-UHFFFAOYSA-N | [8][9] |
Spectroscopic Characterization
While a definitive, publicly available, fully assigned NMR spectrum for this compound is not readily found, the expected spectral characteristics can be inferred from the analysis of closely related fluorinated pyrazoles. The following table provides predicted and representative data crucial for identity confirmation.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Notes |
| ¹H NMR | ~7.5 (d) | J(H,H) ≈ 2-3 Hz | Corresponds to the proton at the C5 position. |
| ~6.3 (dd) | J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 4-6 Hz | Corresponds to the proton at the C4 position, showing coupling to both H5 and the fluorine at C3. | |
| ~12-13 (br s) | Corresponds to the acidic N-H proton; shift is concentration and solvent dependent. | ||
| ¹³C NMR | ~155 (d) | ¹J(C,F) ≈ 240-260 Hz | Corresponds to the C3 carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |
| ~130 (d) | ³J(C,F) ≈ 3-5 Hz | Corresponds to the C5 carbon. | |
| ~95 (d) | ²J(C,F) ≈ 15-20 Hz | Corresponds to the C4 carbon, showing a two-bond C-F coupling. |
Note: Predicted values are based on standard NMR principles and data from similar fluorinated heterocyclic compounds. Researchers should always acquire their own analytical data for confirmation.
Synthesis of this compound: A Methodological Approach
The synthesis of fluorinated pyrazoles is a topic of significant interest, with various methods reported in the literature.[8] A common and reliable strategy involves the cyclocondensation of a fluorinated 1,3-dicarbonyl equivalent with hydrazine. This approach offers good regioselectivity and is amenable to scale-up.
Reaction Principle
The core transformation relies on the reaction of 2-fluoro-3-oxobutanal (or a suitable precursor/equivalent) with hydrazine hydrate. The hydrazine initially attacks one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of a fluorinated starting material directly installs the fluorine atom at the desired position.
Experimental Workflow Diagram
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An In-Depth Technical Guide to the Chemical Properties of 3-Fluoro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties imparted by this seemingly simple substitution—altered acidity, enhanced metabolic stability, and modified binding interactions—offer a powerful tool for fine-tuning the pharmacological profiles of bioactive molecules. Among the myriad of fluorinated heterocycles, 3-Fluoro-1H-pyrazole stands out as a versatile building block with significant potential in drug discovery and materials science. This guide provides a comprehensive technical overview of the core chemical properties of this compound, grounded in established scientific principles and supported by experimental evidence.
Structural and Physicochemical Landscape
This compound is a five-membered aromatic heterocycle characterized by the presence of a fluorine atom at the C3 position. This substitution profoundly influences the electronic distribution and physicochemical characteristics of the pyrazole ring.
Tautomerism
Like its non-fluorinated parent, this compound can exist in two tautomeric forms: this compound and 5-fluoro-1H-pyrazole. The equilibrium between these tautomers is influenced by the solvent, temperature, and the nature of substituents.[1] Computational studies and experimental evidence from related substituted pyrazoles suggest that the electronic nature of the substituent at the C3/C5 position plays a crucial role in determining the predominant tautomer.[2] The electron-withdrawing nature of the fluorine atom is expected to influence the acidity of the N-H proton and, consequently, the tautomeric equilibrium.
Diagram: Tautomerism of this compound
Caption: Annular tautomerism of this compound.
Physicochemical Properties
The introduction of a fluorine atom at the C3 position imparts distinct physicochemical properties to the pyrazole scaffold. These properties are critical for predicting the molecule's behavior in biological systems and for designing synthetic strategies.
| Property | Value (this compound) | Value (1H-Pyrazole) | Significance in Drug Discovery |
| Molecular Weight | 86.07 g/mol [3] | 68.08 g/mol | Low molecular weight is generally favorable for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Computed) | 0.6[3] | 0.26[4] | The fluorine atom increases lipophilicity, which can enhance membrane permeability and target engagement. |
| pKa | Estimated to be lower than pyrazole | ~2.5 (for the protonated form)[5] | The electron-withdrawing fluorine atom increases the acidity of the N-H proton, affecting its ionization state at physiological pH. |
| Polar Surface Area | 48.1 Ų[3] | 28.7 Ų[3] | The polar surface area is a key descriptor for predicting drug transport properties. |
Table 1. Comparison of key physicochemical properties of this compound and its non-fluorinated analog.
The increased acidity of this compound compared to the parent pyrazole is a direct consequence of the electron-withdrawing inductive effect of the fluorine atom.[6] This enhanced acidity can be advantageous in drug design, as it can influence hydrogen bonding interactions with target proteins and affect the compound's solubility and pharmacokinetic profile.
Synthesis of this compound
The synthesis of fluorinated pyrazoles has been an area of active research, with several strategies developed to introduce fluorine into the pyrazole ring.[7][8] While a direct, high-yielding synthesis of this compound can be challenging, several approaches can be envisioned based on established methodologies for related compounds.
Cyclocondensation Reactions
A common and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.[9][10] For the synthesis of this compound, a fluorinated 1,3-dicarbonyl precursor would be required.
Diagram: General Synthetic Approach via Cyclocondensation
Caption: Synthetic pathway to this compound.
Experimental Protocol: Conceptual Synthesis of this compound via a Fluorinated Dicarbonyl
-
Step 1: Preparation of a suitable fluorinated 1,3-dicarbonyl precursor. This is often the most challenging step and may involve multiple synthetic transformations.
-
Step 2: Reaction with hydrazine. The fluorinated 1,3-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Step 3: Addition of hydrazine. Hydrazine hydrate or a hydrazine salt is added to the solution, often at room temperature or with gentle heating.
-
Step 4: Cyclization. The reaction mixture is typically heated to reflux to drive the cyclization and dehydration, leading to the formation of the pyrazole ring.
-
Step 5: Work-up and purification. The reaction is cooled, and the product is isolated by extraction and purified by chromatography or crystallization.
Rationale behind experimental choices: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. The use of an acid or base catalyst can sometimes accelerate the cyclization step. Purification by column chromatography is often necessary to separate the desired product from any regioisomeric byproducts or unreacted starting materials.
From α-Fluoroalkenylated Aldehydes
A more recent approach involves the condensation of α-perfluoroalkenylated aldehydes with hydrazine.[11] Although this method has been demonstrated for perfluoroalkylated pyrazoles, a similar strategy could potentially be adapted for the synthesis of this compound using an appropriate α-fluoroenal.
Reactivity of this compound
The fluorine atom at the C3 position significantly modulates the reactivity of the pyrazole ring, primarily through its strong electron-withdrawing inductive effect.
Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution, typically at the C4 position.[12] The presence of the electron-withdrawing fluorine atom at C3 is expected to deactivate the ring towards electrophilic attack compared to the parent pyrazole. However, the C4 position remains the most probable site for substitution due to the directing effects of the ring nitrogen atoms.
Diagram: Electrophilic Substitution on this compound
Caption: Mechanism of electrophilic substitution.
Common electrophilic substitution reactions include:
-
Halogenation: Introduction of a halogen (Cl, Br, I) at the C4 position can be achieved using standard halogenating agents, often in the presence of a Lewis acid catalyst.[13]
-
Nitration: Nitration at the C4 position can be accomplished using a mixture of nitric acid and sulfuric acid.
-
Sulfonation: Sulfonation occurs at the C4 position upon treatment with fuming sulfuric acid.
The deactivating effect of the C3-fluoro substituent may require harsher reaction conditions (e.g., higher temperatures, stronger electrophiles) compared to the non-fluorinated pyrazole.
Nucleophilic Aromatic Substitution
While aromatic rings are generally unreactive towards nucleophiles, the presence of a good leaving group and strong electron-withdrawing substituents can facilitate nucleophilic aromatic substitution (SNA_r).[1][12] In the case of this compound, the fluorine atom itself is not a particularly good leaving group under typical SNA_r conditions. However, if a better leaving group (e.g., a halogen other than fluorine) were present at the C3 or C5 position, the electron-withdrawing nature of the pyrazole ring, further enhanced by the fluorine at C3, could promote nucleophilic displacement.
Spectroscopic Characterization
The unambiguous identification and characterization of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the C4 and C5 positions, as well as a broad signal for the N-H proton. The chemical shifts and coupling constants will be influenced by the fluorine atom. Specifically, through-space and through-bond couplings between the fluorine and the C4 and C5 protons (³J_HF and ⁴J_HF) would be observed, providing valuable structural information.[14][15]
-
¹³C NMR: The carbon NMR spectrum will display signals for the three carbon atoms of the pyrazole ring. The C3 carbon, directly attached to the fluorine, will exhibit a large one-bond carbon-fluorine coupling constant (¹J_CF). The chemical shifts of C4 and C5 will also be affected by the fluorine substituent.[16][17][18]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (86.07 g/mol ). The fragmentation pattern can provide further structural information, with characteristic losses of small molecules such as HCN and N₂ being common for pyrazoles.[19][20][21]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (typically in the range of 3100-3500 cm⁻¹), C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations within the pyrazole ring. A C-F stretching vibration would also be expected, typically in the 1000-1400 cm⁻¹ region.[4][10][22]
Applications in Drug Discovery
The incorporation of a 3-fluoro-pyrazole moiety into drug candidates can offer several advantages, including:
-
Modulation of pKa: As discussed, the fluorine atom increases the acidity of the pyrazole N-H. This can be exploited to fine-tune the ionization state of a molecule at physiological pH, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.[6]
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.
-
Improved Target Binding: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and potency.
While specific examples of marketed drugs containing a this compound core are not abundant, the closely related 3-trifluoromethyl-pyrazole is a key component of the blockbuster anti-inflammatory drug Celecoxib .[11][23][24] The principles guiding the use of the trifluoromethyl group in Celecoxib—enhancing COX-2 selectivity and improving pharmacokinetic properties—are also applicable to the 3-fluoro substituent, suggesting significant potential for this scaffold in the development of new therapeutics.[9]
Conclusion
This compound is a valuable and versatile building block in modern chemical synthesis, particularly in the realm of drug discovery. Its unique physicochemical properties, stemming from the strategic placement of a fluorine atom on the pyrazole ring, offer a powerful means to modulate the biological activity and pharmacokinetic profiles of small molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for harnessing the full potential of this important fluorinated heterocycle. As the demand for more effective and safer therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.
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A Comprehensive Technical Guide to 3-Fluoro-1H-pyrazole: Synthesis, Characterization, and Applications
Introduction: The Rising Prominence of Fluorinated Heterocycles
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for innovation. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—impart profound effects on the biological and material properties of parent compounds. Among the myriad of fluorine-containing scaffolds, fluorinated pyrazoles have emerged as a particularly privileged class of heterocyles.[1] The pyrazole nucleus itself is a feature in numerous approved drugs, and its functionalization with fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[1]
This guide provides an in-depth technical overview of 3-Fluoro-1H-pyrazole, a versatile building block in the synthesis of complex functional molecules. We will delve into its synthesis, spectroscopic characterization, reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Reliable Pathway via Diazotization
The introduction of a fluorine atom onto a pyrazole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to undesired side reactions with powerful fluorinating agents.[2] A robust and widely applicable method for the synthesis of this compound involves the diazotization of 3-aminopyrazole followed by a Balz-Schiemann reaction.[3][4][5] This classical transformation provides a reliable route to aryl and heteroaryl fluorides.
Conceptual Workflow of the Synthesis
The synthesis proceeds in two key stages:
-
Diazotization: 3-Aminopyrazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. This highly reactive intermediate is the precursor to the fluorinated product.
-
Fluorodediazoniation (Balz-Schiemann Reaction): The diazonium salt is then subjected to thermal or photochemical decomposition in the presence of a fluoride source, typically from a tetrafluoroborate anion, to yield this compound.
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An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Infusion of Fluorine into the Privileged Pyrazole Scaffold
The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous approved pharmaceuticals.[1] Its unique arrangement of nitrogen atoms allows for a trifecta of molecular interactions: hydrogen bond donation, hydrogen bond acceptance, and dipole-dipole interactions. When this already potent scaffold is augmented with fluorine, an element with unparalleled electronegativity and a small van der Waals radius, the resulting fluorinated pyrazoles exhibit profoundly altered and often enhanced physicochemical and pharmacological properties.[2] The introduction of fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[3]
This guide provides a comprehensive technical exploration of the molecular structure of a key exemplar of this class: 3-Fluoro-1H-pyrazole. As a Senior Application Scientist, the following discourse is structured to provide not just a repository of data, but a causal understanding of its synthesis, structural characteristics, and the implications of its unique electronic architecture for drug design and development.
I. Synthesis and Structural Elucidation of this compound
The synthesis of this compound can be approached through several strategies common for fluorinated heterocycles. A prevalent and effective method involves the diazotization of 3-aminopyrazole followed by a Schiemann-type reaction. This pathway is advantageous as it utilizes a readily available starting material.
Experimental Protocol: Synthesis via Diazotization of 3-Aminopyrazole
This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product, which can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis upon completion.
Step 1: Diazotization of 3-Aminopyrazole
-
In a cooled flask (0-5 °C), dissolve 3-aminopyrazole in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The use of HBF₄ is critical as the tetrafluoroborate anion will serve as the fluoride source in the subsequent step.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the stirred mixture, maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt. The formation of the diazonium salt is the key intermediate step.[4]
Step 2: Thermal Decomposition of the Diazonium Salt (Schiemann Reaction)
-
The resulting pyrazolediazonium tetrafluoroborate is then gently warmed. The thermal decomposition of the diazonium salt liberates nitrogen gas and generates a pyrazolyl cation.
-
The tetrafluoroborate anion acts as a fluoride donor, and the fluoride ion attacks the cationic pyrazole ring to yield this compound.
-
The crude product can then be extracted with a suitable organic solvent and purified by column chromatography.
The fluorine atom significantly influences the electronic distribution within the pyrazole ring through its strong inductive electron-withdrawing effect. This electronic perturbation is a key determinant of the molecule's reactivity and its potential as a pharmacophore.
IV. The Role of this compound in Drug Discovery
The unique structural and electronic features of this compound make it a valuable building block in the design of novel therapeutic agents. The strategic placement of the fluorine atom can lead to:
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions with protein targets.
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorine can also be used to block metabolically labile positions on a drug molecule.
-
Modulated Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
The this compound scaffold has been incorporated into a variety of biologically active compounds, demonstrating its potential in targeting a range of diseases.
V. Conclusion and Future Perspectives
This compound represents a fascinating intersection of a privileged heterocyclic scaffold and the unique properties of fluorine. A thorough understanding of its synthesis, detailed molecular structure, and electronic properties is paramount for its effective utilization in the rational design of next-generation pharmaceuticals. The self-validating nature of its synthesis and the rich information gleaned from multi-nuclear NMR and computational studies provide a robust framework for its application. As the demand for more potent and specific therapeutics continues to grow, the strategic deployment of building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
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A Spectroscopic and Analytical Guide to 3-Fluoro-1H-pyrazole: A Key Building Block in Modern Drug Discovery
Abstract
3-Fluoro-1H-pyrazole is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its strategic incorporation of a fluorine atom onto the pyrazole core significantly modulates physicochemical properties such as lipophilicity, metabolic stability, and binding interactions, making it a sought-after scaffold in the design of novel therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the spectroscopic and analytical characterization of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile molecule.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved drugs for a wide range of diseases.[4][5] The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, has become a powerful strategy in modern drug design.[6] Fluorine's high electronegativity and ability to form strong C-F bonds can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] this compound, in particular, serves as a versatile synthon for more complex, biologically active molecules.[7] A thorough understanding of its spectroscopic signature is therefore fundamental for quality control, reaction monitoring, and structural elucidation in synthetic and medicinal chemistry workflows.
Molecular Structure and Isomerism
This compound (C₃H₃FN₂) is a five-membered aromatic heterocycle.[8] A critical feature of N-unsubstituted pyrazoles is the existence of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. In the case of this compound, this results in an equilibrium between this compound and 5-fluoro-1H-pyrazole. For the purpose of this guide, and in line with common nomenclature, we will refer to the compound as this compound, while acknowledging that the observed spectroscopic data represents a time-averaged state of this tautomeric equilibrium in solution.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[9]
-
Ensure the solution is clear and free of particulate matter.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
Shim the magnetic field to achieve good resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled or coupled spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed.[10]
-
Reference: Chemical shifts for ¹H and ¹³C are referenced to the residual solvent peak or internal tetramethylsilane (TMS). ¹⁹F chemical shifts are typically referenced to an external standard like CFCl₃.[11]
-
Caption: Generalized workflow for NMR data acquisition.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals: two for the aromatic protons on the pyrazole ring and one for the N-H proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H4 | ~6.0 - 6.5 | Doublet of doublets (dd) | ³JHH ≈ 2-3 Hz, ³JHF ≈ 3-5 Hz |
| H5 | ~7.4 - 7.8 | Doublet of doublets (dd) | ³JHH ≈ 2-3 Hz, ⁴JHF ≈ 1-2 Hz |
| N-H | Variable (broad singlet) | Broad singlet (br s) | - |
-
Interpretation:
-
H4 and H5: The two protons on the pyrazole ring (H4 and H5) are chemically non-equivalent and exhibit coupling to each other (³JHH). Furthermore, they will show coupling to the fluorine atom at position 3. The through-bond coupling will be stronger for the closer proton (³JHF for H4) than for the more distant proton (⁴JHF for H5). This results in a characteristic doublet of doublets splitting pattern for both signals.[12]
-
N-H Proton: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. It typically appears as a broad singlet.
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display three signals for the pyrazole ring carbons. The key feature is the large one-bond and two-bond carbon-fluorine coupling constants.
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C3 | ~155 - 165 | Doublet (d) | ¹JCF ≈ 240-260 Hz |
| C4 | ~95 - 105 | Doublet (d) | ²JCF ≈ 15-25 Hz |
| C5 | ~130 - 140 | Doublet (d) | ³JCF ≈ 5-10 Hz |
-
Interpretation:
-
C3: The carbon directly attached to the fluorine atom (C3) will appear significantly downfield and will be split into a doublet with a very large one-bond coupling constant (¹JCF).[13] This is a definitive diagnostic signal for the C-F bond.
-
C4 and C5: The other two carbons in the ring will also be split into doublets due to two-bond (²JCF) and three-bond (³JCF) coupling to fluorine, respectively. The magnitude of the coupling constant decreases with the number of intervening bonds.
-
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides a direct and sensitive probe of the fluorine environment.
| Nucleus | Expected Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |
| F3 | ~ -110 to -130 | Doublet of doublets (dd) | ³JFH4 ≈ 3-5 Hz, ⁴JFH5 ≈ 1-2 Hz |
-
Interpretation:
-
The chemical shift of the fluorine atom is characteristic of an aromatic C-F bond.[14][15]
-
In a proton-coupled ¹⁹F spectrum, the fluorine signal will be split into a doublet of doublets due to coupling with H4 and H5, mirroring the couplings observed in the ¹H NMR spectrum. This provides a valuable cross-validation of the structural assignment.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), as a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.
-
Acquisition: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3400 | Medium, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N, C=C stretch (ring) | 1400 - 1600 | Medium to Strong |
| C-F stretch | 1100 - 1250 | Strong |
-
Interpretation:
-
N-H Stretch: A broad absorption in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.[16]
-
C-F Stretch: A strong, sharp absorption band in the fingerprint region, typically between 1100-1250 cm⁻¹, is indicative of the C-F stretching vibration.[3] This is a key diagnostic peak for the presence of the fluorine atom.
-
Ring Vibrations: Multiple peaks in the 1400-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the pyrazole ring.[17]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization: Electrospray ionization (ESI) is a common and soft ionization technique suitable for this molecule, which will typically produce the protonated molecular ion [M+H]⁺.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
| Ion | Expected m/z | Identity |
| 87.0355 | [M+H]⁺ | Protonated Molecular Ion |
| 86.0280 | [M]⁺˙ | Molecular Ion (for EI) |
-
Interpretation:
-
The primary piece of information is the molecular ion peak, which confirms the molecular weight of the compound (86.07 g/mol ).[8]
-
For ESI, the base peak will likely be the protonated molecule [M+H]⁺ at m/z 87.0355.
-
HRMS data can be used to confirm the elemental formula (C₃H₄FN₂) by comparing the experimentally measured accurate mass with the theoretical mass.
-
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. This guide has outlined the theoretical principles and practical methodologies for analyzing this key building block using NMR (¹H, ¹³C, ¹⁹F), IR, and MS. The distinctive features in each spectrum—such as the large ¹JCF coupling in ¹³C NMR, the characteristic C-F stretch in the IR, and the accurate mass measurement—provide a self-validating system for the unambiguous confirmation of its structure and purity. These analytical techniques, when used in concert, provide the robust data package required by researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science.
References
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Maspero, A., et al. (2021). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry. Available at: [Link]
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Khan, I., et al. (2024). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online. Available at: [Link]
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Miranda, V. M., et al. (2025). Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis. European Journal of Chemistry. Available at: [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
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Rasin, R., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Timofeev, A. O., & Kutyashev, I. B. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank. Available at: [Link]
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Fricero, P., et al. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. Available at: [Link]
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Salas, C. O., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. Available at: [Link]
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Wang, M., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]
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Al-Majid, A. M., & Barakat, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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Grygorenko, O. O., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. Available at: [Link]
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SpectraBase (n.d.). 3,5-DIFLUOROPYRAZOLE - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
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Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
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Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Multinuclear NMR Spectra of 3-Fluoro-1H-pyrazole
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated pyrazoles represent a privileged structural motif, offering unique physicochemical properties that can enhance biological activity, metabolic stability, and binding affinity. A thorough understanding of the spectroscopic characteristics of these molecules is paramount for their unambiguous identification, purity assessment, and the study of their interactions. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of a fundamental member of this class: 3-fluoro-1H-pyrazole. We will delve into the intricacies of its ¹H, ¹³C, and ¹⁹F NMR spectra, offering field-proven insights into the interpretation of chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who work with fluorinated heterocyclic compounds.
Introduction: The Significance of Fluorinated Pyrazoles and the Power of Multinuclear NMR
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a fluorine atom, a bioisostere of a hydrogen atom with significantly different electronic properties, can profoundly influence the molecule's behavior. The high electronegativity and small size of fluorine can alter the acidity of the N-H proton, modulate the electron density distribution within the aromatic ring, and create new opportunities for intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For fluorinated compounds, a multinuclear approach encompassing ¹H, ¹³C, and particularly ¹⁹F NMR is essential. The ¹⁹F nucleus possesses highly favorable NMR properties: it has a nuclear spin of 1/2, is 100% naturally abundant, and exhibits a high gyromagnetic ratio, leading to a receptivity that is 83% of that of the proton.[1] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, offering superior signal dispersion and making it a sensitive probe of the local electronic environment.[1][2][3]
This guide will systematically dissect the NMR spectra of this compound, providing a foundational understanding that can be extrapolated to more complex fluorinated pyrazole derivatives.
Structural Features and Tautomerism of this compound
This compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms: this compound and 5-fluoro-1H-pyrazole.
Caption: Tautomeric equilibrium of this compound.
In solution, there is typically a rapid equilibrium between these two forms. The observed NMR spectrum is often a time-averaged representation of both tautomers, with the chemical shifts and coupling constants reflecting the relative populations of each. For simplicity, this guide will refer to the compound as this compound, while acknowledging the dynamic nature of its structure.
Analysis of the NMR Spectra
The following sections provide a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predicted chemical shifts and coupling constants are based on data from closely related fluorinated pyrazoles and established principles of NMR spectroscopy.[1][2][4][5][6][7][8][9][10][11][12]
¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show three distinct signals: one for the N-H proton and two for the C-H protons of the pyrazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| N-H | 10.0 - 13.0 | broad singlet | - |
| H4 | ~6.3 | doublet of doublets (dd) | ³J(H4-H5) ≈ 2-3 Hz, ³J(H4-F3) ≈ 4-6 Hz |
| H5 | ~7.5 | doublet of doublets (dd) | ³J(H5-H4) ≈ 2-3 Hz, ⁴J(H5-F3) ≈ 1-2 Hz |
Causality behind the Observations:
-
N-H Proton: The N-H proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[10][13][14] It typically appears as a broad singlet due to rapid exchange and quadrupolar broadening from the adjacent nitrogen atoms.
-
H4 Proton: The H4 proton is coupled to both the H5 proton (³JHH) and the fluorine atom at position 3 (³JHF). The three-bond coupling to fluorine is a through-bond interaction and is expected to be in the range of 4-6 Hz.
-
H5 Proton: The H5 proton is coupled to the H4 proton (³JHH) and exhibits a smaller, four-bond long-range coupling to the fluorine atom (⁴JHF). Long-range H-F couplings are commonly observed in fluorinated aromatic systems.
¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will display three signals for the pyrazole ring carbons. A key feature will be the large one-bond coupling between C3 and the directly attached fluorine atom.
| Carbon | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C3 | ~155 | doublet (d) | ¹J(C3-F3) ≈ 230-250 Hz |
| C4 | ~98 | doublet (d) | ²J(C4-F3) ≈ 15-20 Hz |
| C5 | ~130 | doublet (d) | ³J(C5-F3) ≈ 3-5 Hz |
Causality behind the Observations:
-
C3 Carbon: The C3 carbon experiences a strong deshielding effect from the directly attached, highly electronegative fluorine atom, resulting in a downfield chemical shift. The most prominent feature is the large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond.[15]
-
C4 Carbon: The C4 carbon is two bonds away from the fluorine atom and exhibits a smaller, two-bond C-F coupling (²JCF).
-
C5 Carbon: The C5 carbon shows an even smaller three-bond coupling to the fluorine atom (³JCF).
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a direct and sensitive window into the fluorine's environment. For this compound, a single resonance is expected.
| Fluorine | Predicted Chemical Shift (δ, ppm) relative to CFCl₃ | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F3 | ~ -120 to -140 | doublet of doublets (dd) | ³J(F3-H4) ≈ 4-6 Hz, ⁴J(F3-H5) ≈ 1-2 Hz |
Causality behind the Observations:
-
Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to the electronic environment of the pyrazole ring.[2][16] The predicted range is typical for a fluorine atom attached to an sp²-hybridized carbon in a heteroaromatic system.
-
Multiplicity: The fluorine signal will be split by the H4 proton (³JFH) and the H5 proton (⁴JFH), resulting in a doublet of doublets. These coupling constants are reciprocal to the H-F couplings observed in the ¹H NMR spectrum.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra of this compound requires careful sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to minimize impurity peaks.[17]
-
Gently swirl the vial to dissolve the sample completely. If necessary, use a vortex mixer.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.
-
-
Instrument Setup (for a standard 400 MHz spectrometer):
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1 second.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 180 ppm).
-
Use a 30° pulse angle.
-
Set a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Tune the NMR probe to the fluorine frequency.
-
Load standard fluorine acquisition parameters. Proton decoupling can be applied to simplify the spectrum to a singlet, or it can be acquired without decoupling to observe the H-F couplings.
-
Set the spectral width to an appropriate range (e.g., -100 to -160 ppm).
-
Use a 30° pulse angle and a 1-second relaxation delay.
-
Acquire a suitable number of scans (e.g., 16 to 64).
-
Process the data and reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Caption: Key 2D NMR correlations for this compound.
Conclusion: A Versatile Tool for Fluorine Chemistry
The multinuclear NMR analysis of this compound provides a wealth of structural information that is crucial for its characterization and for understanding its chemical properties. The distinct chemical shifts and characteristic coupling patterns in the ¹H, ¹³C, and ¹⁹F spectra serve as a spectroscopic fingerprint for this important heterocyclic building block. The principles and methodologies outlined in this guide can be readily applied to the analysis of more complex fluorinated pyrazole derivatives, empowering researchers in drug discovery and materials science to confidently advance their work. The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus, in particular, make it a powerful probe for studying molecular interactions and reaction mechanisms. [4]
References
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(25), 7468–7477. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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Tantillo, D. J., & Lodewyk, M. W. (2012). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
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FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. [Link]
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Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
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RSC Publishing. (n.d.). Design, synthesis, and characterization of a fluoro substituted novel pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds and their biological applications. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Protocols, 17(5), 1279–1306. [Link]
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ResearchGate. (n.d.). Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3- phenyl-4,5-dihydro-1H-pyrazole (4h) in CDCl 3. [Link]
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University of Arizona. (n.d.). 19Flourine NMR. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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KTU ePubl. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
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The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
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Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]
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RSC Publishing. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]
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University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
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SpectraBase. (n.d.). 1H-pyrazol-3-amine, 5-(trifluoromethyl)-. [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
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Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]
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ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Fluoro-1H-pyrazole
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-Fluoro-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in pharmaceutical and agrochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control. We will delve into the theoretical underpinnings of the vibrational modes of this molecule, provide a detailed experimental protocol for acquiring a high-quality spectrum, and offer an in-depth interpretation of the expected spectral features.
Introduction to this compound and IR Spectroscopy
This compound is an aromatic, five-membered heterocyclic compound with the molecular formula C₃H₃FN₂.[3][4] Its structure consists of a pyrazole ring with a fluorine atom substituted at the 3-position. The presence of the electronegative fluorine atom significantly influences the electronic distribution within the pyrazole ring, which in turn affects its chemical reactivity and spectroscopic properties.[5][6]
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[7] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies.[8] These vibrations include stretching, bending, rocking, wagging, and twisting of the chemical bonds.[8] The resulting IR spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups and overall structure. For drug development professionals, IR spectroscopy is an indispensable tool for confirming the identity of synthesized compounds, assessing purity, and studying intermolecular interactions.
Predicted Infrared Spectrum of this compound
The following table summarizes the predicted key vibrational bands for this compound, based on the known spectral data for pyrazole and the influence of fluorine substitution on aromatic systems.[9][10][11][12]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3400 - 3200 (broad) | N-H stretching (hydrogen-bonded) | Medium to Strong |
| 3150 - 3050 | Aromatic C-H stretching | Medium |
| 1600 - 1550 | C=N stretching | Medium to Strong |
| 1550 - 1450 | Aromatic C=C stretching (ring vibrations) | Medium to Strong |
| 1250 - 1150 | C-F stretching | Strong |
| 1150 - 1000 | Pyrazole ring breathing and in-plane bending | Medium |
| 900 - 675 | C-H out-of-plane bending ("oop") | Strong |
Detailed Spectral Interpretation
The N-H Stretching Region (3400 - 3200 cm⁻¹)
In the solid state, pyrazole derivatives typically exhibit broad absorption bands in this region due to intermolecular hydrogen bonding between the N-H group of one molecule and a nitrogen atom of a neighboring molecule.[10][13] For this compound, a broad band is expected, the position and broadness of which will be sensitive to the crystalline packing and the strength of the hydrogen bonds. In the gas phase or in a very dilute solution in a non-polar solvent, a sharper, higher frequency band for the "free" N-H stretch would be observed, typically around 3500 cm⁻¹.[10]
Aromatic C-H Stretching (3150 - 3050 cm⁻¹)
The C-H stretching vibrations of the pyrazole ring are expected in this region, which is characteristic for aromatic and heteroaromatic compounds.[14][15] The presence of absorption bands slightly above 3000 cm⁻¹ is a clear indicator of C-H bonds on an sp²-hybridized carbon.
C=N and C=C Ring Stretching Vibrations (1600 - 1450 cm⁻¹)
The pyrazole ring gives rise to a series of characteristic stretching vibrations in this region.[16][17] The C=N stretching vibration is typically observed between 1600 cm⁻¹ and 1550 cm⁻¹.[16] The aromatic C=C stretching vibrations will also appear in this range, often as a pair of bands.[14] The precise positions of these bands are influenced by the electronic effects of the fluorine substituent.
The C-F Stretching Region (1250 - 1150 cm⁻¹)
The C-F stretching vibration is expected to produce a strong absorption band in this region.[11] The high electronegativity of fluorine and the strength of the C-F bond lead to a high-intensity band, making it a prominent feature in the spectrum of fluorinated compounds.[18]
The Fingerprint Region (Below 1500 cm⁻¹)
The region below 1500 cm⁻¹ is known as the fingerprint region because the complex pattern of bands is highly characteristic of the molecule as a whole. For this compound, this region will contain pyrazole ring "breathing" modes, in-plane C-H bending vibrations, and out-of-plane C-H bending vibrations.[19][20] The strong C-H out-of-plane ("oop") bending bands between 900 cm⁻¹ and 675 cm⁻¹ can be particularly useful for confirming the substitution pattern of the aromatic ring.[14]
Experimental Protocol: Acquiring the IR Spectrum
The following protocol describes the acquisition of an IR spectrum of a solid sample of this compound using the Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy method. ATR-FTIR is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements and high reproducibility.[21][22]
Instrumentation and Materials
-
FTIR spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal).
-
This compound, solid powder.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step Procedure
-
Prepare the ATR Crystal: Ensure the surface of the ATR crystal is clean. Gently wipe the crystal with a lint-free wipe dampened with a volatile solvent like isopropanol or acetone. Allow the solvent to fully evaporate.
-
Acquire a Background Spectrum: With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure clamp of the ATR accessory to press the solid sample firmly and evenly against the crystal surface. Good contact between the sample and the crystal is crucial for obtaining a high-quality spectrum.
-
Acquire the Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Clean Up: After acquiring the spectrum, release the pressure clamp and carefully remove the sample powder with a spatula. Clean the ATR crystal surface thoroughly with a solvent-dampened, lint-free wipe.
Alternative Sample Preparation: Thin Solid Film
For spectrometers without an ATR accessory, the thin solid film method is a reliable alternative.[23][24][25]
-
Dissolve the Sample: Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone in a small vial.[24][25]
-
Cast the Film: Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[23]
-
Evaporate the Solvent: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[24]
-
Acquire the Spectrum: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
Visualizing the Structure and Experimental Workflow
Caption: Molecular structure of this compound.
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An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the pyrazole scaffold imparts unique electronic properties, influencing its acidity, basicity, solubility, and interactions with biological targets. This document details the theoretical and experimental approaches to characterizing these properties, offering field-proven insights and detailed protocols for their determination. All quantitative data is summarized in structured tables, and key experimental workflows are illustrated with diagrams to ensure clarity and reproducibility. This guide is intended to be a valuable resource for researchers engaged in the synthesis, development, and application of fluorinated pyrazole derivatives.
Introduction: The Significance of Fluorination in Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a fluorine atom, as in this compound, can profoundly alter the physicochemical properties of the parent molecule. Fluorine's high electronegativity can modulate the pKa of the pyrazole ring, influencing its ionization state at physiological pH. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with biological targets and enhance metabolic stability, making fluorinated pyrazoles attractive candidates for drug development.[1] This guide will delve into the key physical properties of this compound that are critical for its application in pharmaceutical research.
Molecular and General Properties
This compound is a five-membered aromatic heterocycle. The presence of the fluorine atom at the 3-position influences the electron distribution within the ring, impacting its reactivity and intermolecular interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃FN₂ | [2][3] |
| Molecular Weight | 86.07 g/mol | [2][3] |
| Physical Form | Solid-Liquid Mixture / White Solid / Colorless to pale yellow liquid or solid | [3][4] |
| Boiling Point | 77-78 °C at 12 mmHg | [3] |
| CAS Number | 14521-81-4 | [5][6] |
The varied descriptions of its physical form suggest that its melting point may be near ambient temperature or that its state is highly dependent on purity.
Thermal Properties: Melting Point and Thermal Stability
The melting point of a compound is a critical indicator of its purity and lattice energy. For this compound, the melting point is not consistently reported, with some suppliers indicating "N/A".[3] This ambiguity necessitates experimental determination, for which Differential Scanning Calorimetry (DSC) is the recommended technique.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting points and other thermal transitions.[7]
Objective: To determine the melting point and enthalpy of fusion of this compound.
Materials and Equipment:
-
This compound sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Analytical balance (microgram sensitivity)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[8]
-
Pan Sealing: Hermetically seal the pan using a crimper. This is crucial to prevent volatilization during the analysis.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).
-
Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature significantly above the expected melting point (e.g., 100 °C).[9]
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).[10]
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability. The introduction of a fluorine atom can either increase or decrease aqueous solubility depending on its position and the overall molecular context.
Experimental Protocol: Aqueous and Organic Solubility Determination by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[11] It involves equilibrating an excess of the compound in a solvent and then measuring the concentration of the dissolved solute.
Objective: To determine the solubility of this compound in aqueous buffer (e.g., PBS, pH 7.4) and various organic solvents.
Materials and Equipment:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each solvent. Ensure there is undissolved solid material.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[12]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions by HPLC-UV.
-
Construct a calibration curve from the standards and determine the concentration of the dissolved compound in the supernatant, which represents its solubility.[13][14]
-
Caption: Shake-Flask Method for Solubility Determination.
Acidity and Basicity: pKa Determination
The pKa values of a molecule dictate its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. Pyrazoles are amphoteric, possessing both a weakly acidic N-H proton and a weakly basic pyridinic nitrogen.[15] The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted pyrazole.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds by monitoring the pH of a solution as a titrant is added.[16][17]
Objective: To determine the acidic and basic pKa values of this compound.
Materials and Equipment:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[18]
-
Acidic pKa Determination:
-
Titrate the solution with the standardized NaOH solution.
-
Record the pH after each incremental addition of the titrant.
-
-
Basic pKa Determination:
-
To a fresh solution of the compound, add a known excess of standardized HCl to protonate the basic nitrogen.
-
Back-titrate the solution with the standardized NaOH solution, recording the pH at each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain the titration curve.
-
The pKa values correspond to the pH at the half-equivalence points, which can be accurately determined from the inflection points of the first derivative of the titration curve.[19]
-
Caption: Potentiometric Titration for pKa Determination.
Spectroscopic Properties
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole ring. The chemical shifts and coupling constants will be influenced by the fluorine atom. Due to tautomerism, the signals for the protons at positions 4 and 5 may be averaged depending on the solvent and temperature.[20][21][22]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the fluorine (C3) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other carbon atoms will also be affected by the electronegative fluorine.[23][24]
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the 3-position, providing a sensitive probe for the chemical environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
N-H stretch: A broad band in the region of 3200-3500 cm⁻¹.
-
C-H stretch (aromatic): Bands typically above 3000 cm⁻¹.
-
C=C and C=N stretching: Absorptions in the 1400-1600 cm⁻¹ region.
-
C-F stretch: A strong absorption band typically in the 1000-1300 cm⁻¹ region.[25][26][27]
Conclusion
The physical properties of this compound are fundamental to its rational application in drug discovery and materials science. This guide has outlined the key properties and provided detailed, field-tested protocols for their experimental determination. A thorough understanding and characterization of its melting point, solubility, pKa, and spectroscopic features are essential for predicting its behavior in biological systems and for the development of robust formulations. The methodologies presented herein provide a solid framework for researchers to obtain reliable and reproducible data, thereby accelerating the progress of their research endeavors.
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The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmaceutical and agrochemical candidates has become a cornerstone of modern molecular design. This guide provides an in-depth technical exploration of fluorinated pyrazoles, a class of heterocyclic compounds that has witnessed an exponential rise in importance since the early 1990s.[1][2] We will traverse the historical landscape of their discovery, from foundational synthetic principles to the contemporary methodologies that have enabled their widespread application. This document will dissect the causal relationships behind experimental choices in their synthesis, offering field-proven insights for researchers. Key synthetic protocols are detailed, and the profound impact of fluorine as a bioisosteric element on the pharmacological profiles of pyrazole-based active ingredients is examined through prominent case studies.
The Strategic Imperative of Fluorine in Pyrazole Scaffolds
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that is metabolically stable and capable of engaging in diverse intermolecular interactions, making it a "privileged scaffold" in medicinal chemistry.[3] The deliberate introduction of fluorine atoms or fluorinated moieties into this core structure is a powerful strategy for modulating a molecule's physicochemical properties.[4][5] Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation and thereby increasing the half-life of a drug.[6]
-
Bioavailability and Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[6]
-
Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electronic properties of the pyrazole ring, influencing pKa values and the molecule's ability to interact with biological targets with greater potency and selectivity.[6][7]
-
Conformational Control: Strategic placement of fluorine can induce specific molecular conformations that are more favorable for binding to a target protein.[7]
The strategic replacement of a hydrogen atom or a hydroxyl group with fluorine is a common application of bioisosterism , where substituents with similar physical or chemical properties are interchanged to create a new molecule with improved biological properties.[4][7][8][9]
A Historical Perspective: From Knorr to Blockbuster Drugs
The journey of pyrazole synthesis began long before the advent of fluorination. The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883 through the condensation of a β-diketone with a hydrazine derivative.[10] This foundational reaction, known as the Knorr pyrazole synthesis, laid the groundwork for accessing this important heterocyclic core.
The era of fluorinated pyrazoles, however, began to flourish in the late 20th century, driven by the increasing recognition of fluorine's beneficial effects in drug design. A pivotal moment that solidified the importance of this class of compounds was the approval of the anti-inflammatory drug Celecoxib (Celebrex) in 1998.[6] Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl-substituted pyrazole core and quickly became a blockbuster drug, demonstrating the immense therapeutic potential of fluorinated pyrazoles.[6][11]
The success of Celecoxib spurred a surge in research and development, leading to the discovery of numerous other bioactive fluorinated pyrazoles. In the agrochemical sector, companies like Bayer Crop Science, BASF, and Syngenta introduced a new generation of fungicides in the mid-2000s, including bixafen , isopyrazam , and fluxapyroxad , all of which are based on a difluoromethyl-substituted pyrazole core.[6]
This timeline highlights the transition from fundamental organic synthesis to the targeted design of fluorinated molecules with specific biological functions, a trend that continues to drive innovation in the field.
Synthetic Strategies for Accessing Fluorinated Pyrazoles
The synthesis of fluorinated pyrazoles has evolved significantly from early methods that often relied on pre-fluorinated starting materials, which limited structural diversity.[3] Modern organic chemistry offers a versatile toolbox for the regioselective introduction of fluorine and fluorinated groups into the pyrazole ring. The primary strategies can be broadly categorized into two approaches: construction of the fluorinated pyrazole ring from fluorinated precursors and direct fluorination of a pre-formed pyrazole ring.
Ring Construction from Fluorinated Building Blocks
This is the most common approach and involves the cyclocondensation of a fluorinated 1,3-dielectrophile with a hydrazine derivative.
A classic and reliable method involves the reaction of a fluorinated β-diketone with a hydrazine. The regioselectivity of this reaction can be an issue, potentially leading to a mixture of isomers.[10]
Experimental Protocol: Synthesis of a 3-Trifluoromethyl-5-aryl Pyrazole [10][11]
-
Preparation of the Fluorinated β-Diketone: A ketone is reacted with an acid chloride in the presence of a strong base to yield the corresponding 1,3-diketone. For example, reacting a substituted acetophenone with ethyl trifluoroacetate in the presence of a base like sodium ethoxide.
-
Cyclocondensation: The resulting 4,4,4-trifluoro-1-aryl-1,3-butanedione is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of the desired hydrazine (e.g., phenylhydrazine) is added to the solution.
-
The reaction mixture is heated at reflux for several hours.
-
Upon cooling, the product pyrazole crystallizes and can be isolated by filtration.
-
Further purification can be achieved by recrystallization.
The causality behind this experimental choice lies in the high reactivity of the 1,3-dicarbonyl system towards nucleophilic attack by the hydrazine, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
[3+2] Cycloaddition Reactions
1,3-dipolar cycloaddition reactions represent a powerful and highly regioselective method for constructing the pyrazole ring.[12] This approach typically involves the reaction of a nitrile imine (a 1,3-dipole) with a fluorinated alkyne or an alkyne equivalent.
Experimental Protocol: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole via [3+2] Cycloaddition [12]
-
In situ Generation of the Nitrile Imine: An α-chloro hydrazone is treated with a base, such as triethylamine, in an inert solvent like toluene to generate the nitrile imine dipole.
-
Cycloaddition: The fluorinated alkyne (the dipolarophile) is added to the reaction mixture containing the in situ generated nitrile imine.
-
The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
The triethylammonium chloride byproduct is removed by filtration.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
This protocol is self-validating as the regiochemistry of the cycloaddition is often predictable based on the electronic and steric properties of the dipole and dipolarophile, and can be confirmed by spectroscopic methods like NMR.
Direct C-H Fluorination
While historically more challenging, direct C-H fluorination of a pre-formed pyrazole ring is an attractive strategy due to its atom economy. This approach avoids the need for pre-fluorinated starting materials. Electrophilic fluorinating reagents, such as Selectfluor, are commonly employed.
Experimental Protocol: Decarboxylative Fluorination of a Pyrazole Carboxylic Acid [6]
-
Reaction Setup: A pyrazole-containing carboxylic acid is dissolved in a mixture of dichloroethane and water.
-
Potassium fluoride is added as a base.
-
Selectfluor (an electrophilic fluorinating agent) is added to the reaction mixture.
-
The mixture is heated for a specified period.
-
After cooling, the organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed in vacuo, and the resulting crude product is purified by flash chromatography.
The choice of an electrophilic fluorinating agent is crucial here, as it needs to be reactive enough to fluorinate the electron-rich pyrazole ring without causing significant side reactions. The presence of the carboxylic acid group can direct the fluorination to a specific position before being removed.
Visualization of Synthetic Pathways
The following diagrams illustrate the core concepts of the synthetic methodologies described above.
Caption: Knorr Pyrazole Synthesis from a Fluorinated β-Diketone.
Caption: [3+2] Cycloaddition Pathway to Fluorinated Pyrazoles.
Applications in Drug Discovery and Agrochemicals: A Data-Driven Perspective
The tangible success of fluorinated pyrazoles is best illustrated by their commercial applications. The following table summarizes key data for prominent examples.
| Compound | Class | Key Fluorinated Moiety | Mechanism of Action | Primary Application |
| Celecoxib [6][11] | Pharmaceutical | -CF₃ | Selective COX-2 Inhibitor | Anti-inflammatory, Analgesic |
| Bixafen [6] | Agrochemical | -CHF₂ | Succinate Dehydrogenase Inhibitor (SDHI) | Fungicide |
| Isopyrazam [6] | Agrochemical | -CHF₂ | Succinate Dehydrogenase Inhibitor (SDHI) | Fungicide |
| Fluxapyroxad [6] | Agrochemical | -CHF₂ | Succinate Dehydrogenase Inhibitor (SDHI) | Fungicide |
| Rimonabant [13] | Pharmaceutical | - | Cannabinoid Receptor 1 (CB1) Antagonist | (Withdrawn) Anti-obesity |
Note: Rimonabant, while containing a pyrazole core, is a notable example of a pyrazole-based drug, though its fluorination is not the defining feature for its primary mechanism of action.
Future Outlook
The field of fluorinated pyrazoles continues to be an active area of research.[1][2] The development of novel and more efficient methods for the regioselective introduction of fluorine remains a significant challenge and a key focus for organic chemists.[7] As our understanding of biological targets deepens, the rational design of fluorinated pyrazoles with tailored properties for specific therapeutic and agrochemical applications will undoubtedly lead to the discovery of new and improved active ingredients. The principles and methodologies outlined in this guide provide a solid foundation for researchers contributing to this exciting and impactful field.
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The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds: An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic introduction of fluorine into heterocyclic frameworks has become a cornerstone of modern medicinal chemistry, responsible for a significant and growing number of approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles, synthetic strategies, and profound impact of fluorinated heterocyclic compounds. We will delve into the unique physicochemical properties imparted by fluorine, explore established and emerging synthetic methodologies, and analyze case studies that underscore the transformative potential of this chemical marriage in developing safer and more efficacious therapeutics.
The "Fluorine Effect": A Paradigm Shift in Modulating Molecular Properties
The substitution of hydrogen with fluorine, the most electronegative element, instigates a cascade of subtle yet powerful changes in a molecule's properties.[3] These alterations, collectively termed the "fluorine effect," provide medicinal chemists with a versatile toolkit to overcome common drug development hurdles.[4]
Enhancing Metabolic Stability
One of the most sought-after benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it significantly more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, compared to a carbon-hydrogen (C-H) bond.[4][5] By strategically replacing metabolically labile C-H bonds with C-F bonds, the in vivo half-life of a drug candidate can be extended, potentially leading to reduced dosing frequency and improved patient compliance.[5]
Modulating Lipophilicity, Permeability, and Bioavailability
The impact of fluorine on lipophilicity (LogP) is context-dependent. While a single fluorine atom can slightly increase lipophilicity, the introduction of fluoroalkyl groups like trifluoromethyl (-CF3) often leads to a significant increase in lipophilicity, which can enhance membrane permeability and, consequently, oral bioavailability.[6][7] Conversely, in some instances, the high polarity of the C-F bond can lead to a decrease in lipophilicity.[2][7] This nuanced control allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Fine-Tuning Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly influences the acidity and basicity of nearby functional groups.[1][4] Introducing fluorine can lower the pKa of neighboring acidic protons, making them more acidic, and decrease the pKa of the conjugate acids of basic groups, rendering them less basic.[4] This modulation of ionization at physiological pH can profoundly impact a drug's solubility, protein binding, and interaction with its biological target.[]
Influencing Conformation and Binding Affinity
While fluorine is only slightly larger than hydrogen, its introduction can induce significant conformational changes in a molecule due to electrostatic and stereoelectronic effects.[] These conformational shifts can pre-organize a ligand into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target protein.[9][10] The ability of fluorine to participate in hydrogen bonds and other non-covalent interactions can also contribute to improved target engagement.[11]
Synthetic Strategies for the Preparation of Fluorinated Heterocycles
The synthesis of fluorinated heterocyclic compounds presents unique challenges due to the high reactivity of many fluorinating agents and the potential for competing reactions with the heteroatoms in the ring.[1] However, a diverse array of synthetic methods has been developed to address these challenges.
Electrophilic Fluorination
Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine atom ("F+"). These reagents are particularly useful for the late-stage fluorination of electron-rich heterocyclic systems.[10]
-
Selectfluor® (F-TEDA-BF4): A versatile and widely used electrophilic fluorinating agent, known for its stability and ease of handling.[12] It is effective for the fluorination of a broad range of heterocyclic substrates.
-
N-Fluorobenzenesulfonimide (NFSI): Another popular electrophilic fluorinating agent that offers a good balance of reactivity and selectivity.[13]
Experimental Protocol: Electrophilic Fluorination of an Activated Pyridine Derivative using Selectfluor®
-
Dissolution: Dissolve the pyridine substrate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The use of a slight excess of Selectfluor® ensures complete consumption of the starting material. The aqueous work-up neutralizes any acidic byproducts and removes water-soluble impurities.
Nucleophilic Fluorination
Nucleophilic fluorination employs a fluoride ion source (F-) to displace a leaving group on the heterocyclic ring. This method is particularly effective for electron-deficient heterocycles.[14]
-
Alkali Metal Fluorides (KF, CsF): These are common and inexpensive sources of fluoride ions. Their reactivity can be enhanced by using a phase-transfer catalyst or aprotic polar solvents.
-
Tetrabutylammonium Fluoride (TBAF): A highly soluble and reactive source of fluoride ions, often used for challenging fluorination reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) Fluorination of a Chloropyrimidine
-
Reactant Mixture: In a sealed tube, combine the chloropyrimidine (1.0 eq), anhydrous potassium fluoride (3.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq) in a high-boiling aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.
-
Heating: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by distillation or column chromatography.
Causality: The high temperature is necessary to overcome the activation energy for the SNAr reaction. The phase-transfer catalyst enhances the solubility and nucleophilicity of the fluoride ion in the organic solvent.
The Building Block Approach
An alternative and often more practical strategy involves the use of pre-fluorinated building blocks in the synthesis of the heterocyclic ring.[2] This approach avoids the often harsh conditions of direct fluorination and allows for the precise installation of fluorine atoms at desired positions.
Workflow: Synthesis of a Fluorinated Pyrazole from a Fluorinated Precursor
Caption: Synthesis of a fluorinated pyrazole via cyclocondensation.
This method leverages the commercial availability of a wide variety of fluorinated starting materials.
Case Studies: Fluorinated Heterocycles in Approved Drugs
The successful application of fluorinated heterocycles is evident in numerous blockbuster drugs across various therapeutic areas.
| Drug Name | Heterocyclic Core | Fluorine Moiety | Therapeutic Area | Impact of Fluorination |
| Sitagliptin | Triazolopiperazine | Trifluorophenyl | Type 2 Diabetes | Enhances potency and selectivity for DPP-4.[2] |
| Fluconazole | Triazole | Difluorophenyl | Antifungal | Increases metabolic stability and oral bioavailability. |
| Celecoxib | Pyrazole | Trifluoromethyl | Anti-inflammatory | Improves COX-2 selectivity and potency.[2] |
| Voriconazole | Pyrimidine | Fluoropyrimidine | Antifungal | Broadens antifungal spectrum and improves efficacy. |
| Ciprofloxacin | Quinolone | Fluoroquinolone | Antibacterial | Enhances bacterial DNA gyrase inhibition. |
Future Perspectives and Emerging Trends
The field of fluorinated heterocyclic chemistry continues to evolve rapidly, with several key trends shaping its future direction:
-
Late-Stage Fluorination: The development of new methods for introducing fluorine at a late stage in a synthetic sequence is a major focus.[15] This allows for the rapid generation of fluorinated analogs of complex molecules for structure-activity relationship (SAR) studies.
-
Novel Fluorinated Motifs: Researchers are exploring the synthesis and application of new fluorine-containing functional groups beyond the commonly used -F and -CF3.[4]
-
Radiolabeling with 18F: The use of the positron-emitting isotope 18F in fluorinated heterocycles is a powerful tool for in vivo imaging using Positron Emission Tomography (PET), aiding in drug discovery and development.[9][16]
Conclusion
The strategic incorporation of fluorine into heterocyclic scaffolds is a powerful and well-established strategy in modern drug discovery. By understanding the fundamental principles of the "fluorine effect" and leveraging the expanding arsenal of synthetic methodologies, researchers can rationally design and synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The continued innovation in this field promises to deliver the next generation of safer and more effective medicines.
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Foreword: The Strategic Value of Fluorine in Pyrazole Chemistry
An In-Depth Technical Guide to the Core Reactivity of 3-Fluoro-1H-pyrazole
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure renowned for its diverse biological activities.[1][2] When a fluorine atom is introduced at the 3-position, the resulting this compound becomes a highly valuable building block, exhibiting a unique reactivity profile that is both challenging and synthetically potent.[3][4]
This guide provides an in-depth exploration of the fundamental reactivity of this compound. We will move beyond simple reaction schemes to dissect the underlying electronic principles that govern its behavior. For researchers, scientists, and drug development professionals, understanding this reactivity is paramount to harnessing the full potential of this versatile scaffold. We will examine how the potent inductive effect of the C3-fluorine substituent modulates the electron density of the pyrazole ring, influencing its susceptibility to electrophilic attack, the acidity of its N-H proton, and its participation in various functionalization reactions.
Electronic Landscape and Structural Properties
The reactivity of any aromatic system is dictated by its electronic distribution. In this compound, the fluorine atom introduces a powerful perturbation to the pyrazole core.
-
Inductive vs. Mesomeric Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect significantly reduces the electron density at the C3 position and, to a lesser extent, across the entire ring. While fluorine can technically exert a +M mesomeric (resonance) effect by donating a lone pair into the ring, this effect is weak for fluorine and is overwhelmingly dominated by its powerful -I effect.
-
Acidity: The strong -I effect of the fluorine atom increases the acidity of the N-H proton compared to unsubstituted pyrazole. This facilitates deprotonation and subsequent N-functionalization reactions.
-
Tautomerism: Like its parent, this compound exists as a mixture of tautomers. The presence of the fluorine at C3 can influence the equilibrium, but for the purpose of general reactivity, we will consider it as a single, rapidly equilibrating system.
The consequence of this electronic modulation is a pyrazole ring that is generally deactivated towards electrophilic attack but primed for reactions involving the acidic N-H proton.
N-Functionalization: The Primary Reactivity Axis
The most accessible and reliable reaction pathway for this compound involves the functionalization of the ring nitrogen. The enhanced acidity of the N-H proton makes this position the kinetic and thermodynamic hotspot for a wide range of transformations.
The general workflow involves the deprotonation of the pyrazole with a suitable base to form the corresponding pyrazolate anion, which then acts as a potent nucleophile to attack an electrophile.
Workflow: N-Functionalization of this compound
Causality Behind Experimental Choices:
-
Choice of Base: The selection of the base is critical and depends on the electrophile's reactivity. For highly reactive electrophiles like methyl iodide or benzyl bromide, weaker bases such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetonitrile) are sufficient. For less reactive electrophiles, a stronger, non-nucleophilic base like sodium hydride (NaH) is required to ensure complete deprotonation.
-
Regioselectivity: The reaction of the ambident pyrazolate anion with electrophiles can lead to a mixture of N1 and N2 substituted products. Steric hindrance often plays a key role; bulkier electrophiles tend to favor substitution at the less sterically hindered N1 position. The electronic nature of the electrophile and reaction conditions can also influence the ratio. For many applications, chromatographic separation of the regioisomers is a necessary subsequent step.[5]
Protocol: N-Methylation of this compound
This protocol describes a standard procedure for N-alkylation, a foundational reaction in modifying the pyrazole core.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the pyrazole in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: H₂ gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the pyrazolate salt will form.
-
Slowly add methyl iodide (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of 1-methyl-3-fluoro-1H-pyrazole and 1-methyl-5-fluoro-1H-pyrazole, can be purified by silica gel column chromatography.
Electrophilic Aromatic Substitution (SEAr): A Deactivated System
While the pyrazole ring is nominally electron-rich, it is considered a π-excessive heterocycle that is nonetheless deactivated towards electrophilic substitution compared to benzene. This is due to the electron-withdrawing nature of the pyridine-like nitrogen atom (N2).[6] The addition of a C3-fluorine atom further deactivates the ring, making SEAr reactions challenging.
Attack by an electrophile overwhelmingly occurs at the C4 position. This is because the cationic intermediate (the sigma complex) formed from C4 attack is more stable, as the positive charge can be delocalized without placing it on the highly electronegative, pyridine-like N2 atom.[6][7]
Forcing conditions are typically required to achieve substitution. Below is a summary of common SEAr reactions.
| Reaction | Reagents | Typical Conditions | Product |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, reflux | 4-Bromo-3-fluoro-1H-pyrazole |
| Nitration | HNO₃ / H₂SO₄ | Fuming acids, 0 °C to RT | 3-Fluoro-4-nitro-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ (oleum) | Heat | This compound-4-sulfonic acid |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Heat | This compound-4-carbaldehyde |
Trustworthiness of Protocols: The protocols for these reactions must account for the deactivated nature of the substrate. The choice of a potent electrophile and often elevated temperatures or strong acid catalysts is a necessary consequence of the electronic properties of this compound. For instance, using NBS for bromination is a reliable method as it provides a consistent source of electrophilic bromine under relatively controlled conditions.[8]
Protocol: Bromination of N-Methyl-3-fluoro-1H-pyrazole
Note: An N-protected pyrazole is often used to prevent side reactions at the nitrogen.
Materials:
-
1-Methyl-3-fluoro-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous Acetonitrile
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve 1-methyl-3-fluoro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add NBS (1.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude 4-bromo-1-methyl-3-fluoro-1H-pyrazole can be purified by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr) and Metalation
Direct nucleophilic substitution of the fluorine atom is generally unfavorable. The pyrazole ring is electron-rich, and fluorine is a poor leaving group in SNAr unless the ring is heavily activated by multiple, strong electron-withdrawing groups.[9]
A far more practical and powerful strategy for achieving formal substitution at carbon positions is through deprotonation (metalation) followed by electrophilic trapping . On an N-substituted pyrazole, the C5 proton is the most acidic carbon-bound proton and can be selectively removed by a strong organolithium base (e.g., n-BuLi, LDA) at low temperatures. The resulting organolithium species is a strong nucleophile that can react with a wide array of electrophiles.
This lithiation-trapping sequence provides access to functional groups at the C5 position that are inaccessible via electrophilic substitution.[5][8]
Role in [3+2] Cycloaddition Syntheses
While the aromatic this compound ring itself does not typically participate in cycloaddition reactions, it is important to recognize that the most powerful methods for synthesizing fluorinated pyrazoles rely on [3+2] cycloaddition chemistry.[10] These reactions typically involve the 1,3-dipolar cycloaddition of a fluorinated 1,3-dipole (like a fluorinated nitrile imine, generated in situ) with a suitable dipolarophile (an alkyne or alkene).[11][12][13][14] Understanding this synthetic origin is crucial for any researcher planning to derivatize or build upon this core structure.
Conclusion
The reactivity of this compound is a study in electronic contrasts. The potent inductive effect of the fluorine atom governs its chemical behavior, deactivating the ring towards classical electrophilic substitution while simultaneously enhancing the acidity of the N-H proton. This dichotomy makes N-functionalization the most robust and predictable reaction pathway . Electrophilic substitution, while possible, requires forcing conditions and reliably directs to the C4 position. For functionalization at other ring carbons, particularly C5, metalation-electrophile trapping sequences are the strategy of choice. A comprehensive understanding of these principles is essential for the effective utilization of this compound as a strategic building block in the synthesis of next-generation pharmaceuticals and agrochemicals.
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Tautomerism in 3-Fluoro-1H-pyrazole
An In-Depth Technical Guide to the Annular Tautomerism of 3-Fluoro-1H-pyrazole
Abstract
The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, profoundly influencing molecular recognition, physicochemical properties, and biological activity. This guide provides a detailed examination of the annular tautomerism in this compound, a key fluorinated building block in modern drug discovery.[1][2][3] We will explore the structural and electronic characteristics of the coexisting 3-fluoro- and 5-fluoro-1H-pyrazole tautomers, the advanced analytical techniques used for their characterization, and the environmental factors that govern their equilibrium. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and the practical implications of this tautomeric system.
Introduction: The Significance of Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique structural and electronic properties have established them as privileged scaffolds in a vast array of pharmaceuticals and agrochemicals.[4] When a pyrazole ring is asymmetrically substituted at the C3 and C5 positions, it can exist as a mixture of two distinct annular tautomers that rapidly interconvert via proton transfer between the two ring nitrogen atoms.
For this compound, this dynamic equilibrium is between the this compound (Tautomer A ) and 5-Fluoro-1H-pyrazole (Tautomer B ) forms. Understanding the position of this equilibrium is not merely an academic exercise; the two tautomers possess different hydrogen bonding patterns, dipole moments, and steric profiles. Consequently, one tautomer may exhibit significantly higher binding affinity to a biological target, dictating the overall pharmacological activity of the compound.[5][6] This guide delves into the methodologies used to dissect this equilibrium and the factors that control it.
Figure 1: Annular tautomeric equilibrium of this compound.
Theoretical Foundation: Predicting Tautomer Stability
Before embarking on experimental analysis, quantum chemical calculations provide invaluable predictions regarding the intrinsic stability of each tautomer. Methods like Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are routinely employed to determine the relative energies of the tautomers in the gas phase and in solution.[7][8]
The Role of the Fluorine Substituent
The electronic nature of the substituent is a primary determinant of tautomeric preference. Theoretical studies on a range of substituted pyrazoles have established a general principle: electron-donating groups, particularly those that donate through the π-system (mesomeric effect), tend to favor the tautomer where the substituent is at the C3 position.[7] Fluorine, despite its high electronegativity (a strong σ-withdrawing inductive effect), possesses lone pairs that can participate in π-donation. Computational studies predict that this π-donating character stabilizes the 3-fluoro tautomer. Ab initio calculations have shown the order of stability for monofluoropyrazoles to be 3-F > 5-F > 4-F, making the 3-fluoro tautomer the thermodynamically preferred form in the gas phase.[9]
Protocol: DFT Calculation of Tautomer Energies
A robust computational protocol is essential for obtaining reliable predictions.
-
Structure Optimization: The geometry of both 3-fluoro- and 5-fluoro-1H-pyrazole is optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[7] This ensures the calculations are performed on the lowest energy conformation of each tautomer.
-
Frequency Calculation: A frequency analysis is performed on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data like the zero-point vibrational energy (ZPVE) and Gibbs free energy.
-
Solvation Modeling: To simulate solution-phase behavior, the calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[7][10] This accounts for the bulk electrostatic effects of the solvent, which can significantly influence tautomer stability.[3][7]
-
Energy Comparison: The Gibbs free energies (G) of the two tautomers are compared. The tautomer with the lower free energy is predicted to be the more abundant species in the specified environment.
| Tautomer | Predicted Relative Stability (Gas Phase) | Key Stabilizing Factor |
| This compound | More Stable | Favorable π-donation from fluorine to the pyrazole ring.[7][9] |
| 5-Fluoro-1H-pyrazole | Less Stable | - |
Table 1: Predicted relative stability of this compound tautomers based on computational studies.
Experimental Characterization: Unraveling the Equilibrium
While theory provides a predictive framework, experimental validation is paramount. A multi-pronged analytical approach is required to fully characterize the tautomeric system both in solution and in the solid state.
Figure 2: Integrated workflow for the investigation of pyrazole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[11] At room temperature, the proton exchange between the two nitrogen atoms is often fast on the NMR timescale, resulting in a single set of time-averaged signals, which can be misleading.
Causality: The Need for Low-Temperature NMR To resolve the individual tautomers, the rate of interconversion must be slowed. By lowering the temperature, the proton exchange rate decreases. Below a certain temperature (the coalescence temperature), the exchange becomes slow enough that distinct signals for each tautomer can be observed.[11] The ratio of the integrals of corresponding signals directly provides the tautomeric equilibrium constant (KT).
-
¹⁹F NMR: This is an exceptionally useful tool for this specific molecule. Due to its 100% natural abundance, high sensitivity, and wide chemical shift range, ¹⁹F NMR provides a clear window into the system.[12] The fluorine atom in the 3-position will have a different chemical environment, and thus a different chemical shift, than one in the 5-position.[13]
-
¹⁵N NMR: As the nitrogen atoms are at the heart of the tautomerism, ¹⁵N NMR is also highly informative. The sp²-hybridized "pyridine-like" nitrogen (N2) has a distinctly different chemical shift from the "pyrrole-like" NH nitrogen (N1), allowing for unambiguous assignment of the tautomeric form.[8]
Protocol: Low-Temperature NMR Experiment
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent with a low freezing point (e.g., THF-d₈, Methanol-d₄).
-
Initial Spectrum: Acquire a standard ¹H and ¹⁹F NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire spectra at each step, observing the broadening and eventual coalescence of key signals.
-
Slow-Exchange Regime: Continue cooling until well below the coalescence temperature, where sharp, distinct signals for both tautomers are resolved.
-
Quantification: Carefully integrate the corresponding signals for both tautomers in the ¹⁹F and/or ¹H spectra. The ratio of these integrals yields KT = [Tautomer A ] / [Tautomer B ].
-
Thermodynamic Analysis: Repeat the quantification at several temperatures in the slow-exchange regime to perform a van't Hoff analysis (ln(KT) vs. 1/T) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.
X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's structure in the solid state.[14][15] In the crystalline lattice, molecular motion is restricted, and the compound typically adopts a single, lowest-energy tautomeric form.[11] For substituted pyrazoles, this provides definitive proof of the preferred tautomer in the solid state, which is often, but not always, the major tautomer in solution.[16] In rare cases, co-crystals containing both tautomers can be observed.[17]
Factors Governing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by several internal and external factors.[7]
-
Solvent: The solvent plays a critical role.[10] In non-polar, aprotic solvents, pyrazoles tend to self-associate via N-H···N hydrogen bonds to form dimers or trimers.[11] In polar, hydrogen-bond accepting solvents like DMSO or THF, the pyrazole N-H group will hydrogen bond with solvent molecules.[11][18] This disruption of self-association and direct interaction with the solvent can shift the equilibrium. Generally, more polar solvents will favor the more polar tautomer.
-
Temperature: As demonstrated by variable-temperature NMR, temperature directly affects the equilibrium constant according to the principles of thermodynamics.
-
pH: In aqueous media, the protonation state of the pyrazole ring will influence tautomerism. Protonation or deprotonation can favor one form over the other.
Implications for Drug Design and Development
A comprehensive understanding of the tautomerism of this compound is crucial for its effective use in drug discovery programs.
-
Structure-Activity Relationships (SAR): The two tautomers are distinct chemical entities. They will present different faces to a protein's active site, with different hydrogen bond donor/acceptor capabilities. A drug discovery program that is unaware of the tautomeric equilibrium may struggle to build a coherent SAR model, as the measured activity will be a composite of the activities of both tautomers.
-
Pharmacokinetics (ADME): Properties such as lipophilicity (logP), pKa, and solubility are dependent on the tautomeric state. Since the ratio of tautomers can change in different physiological environments (e.g., stomach vs. plasma), the ADME profile can be complex.
-
Intellectual Property: From a patent perspective, tautomers can sometimes be considered distinct chemical entities. A thorough characterization of the tautomeric behavior is essential for securing robust intellectual property protection.
Conclusion
The annular tautomerism of this compound is a dynamic and multifaceted phenomenon. The equilibrium between the 3-fluoro and 5-fluoro forms is governed by a subtle interplay of electronic substituent effects, solvent interactions, and temperature. While computational chemistry provides a powerful predictive lens, a combination of low-temperature multinuclear NMR spectroscopy and single-crystal X-ray diffraction is required for a complete and unambiguous characterization. For scientists in drug development, mastering the principles and techniques outlined in this guide is not an option but a necessity for rationally designing next-generation therapeutics based on this versatile fluorinated scaffold.
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Stability and Storage of 3-Fluoro-1H-pyrazole: A Technical Guide for Researchers
Abstract
3-Fluoro-1H-pyrazole is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery, valued for its role in creating metabolically robust and effective pharmaceutical agents.[1] The strategic incorporation of a fluorine atom onto the pyrazole scaffold enhances key molecular properties such as metabolic stability and target binding affinity.[2][3] However, the integrity of this valuable reagent is contingent upon a thorough understanding of its chemical stability and the implementation of precise storage and handling protocols. This guide provides an in-depth analysis of the stability profile of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its storage, handling, and quality assessment to ensure its viability in research and development workflows.
Physicochemical Characteristics
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and developing appropriate handling procedures. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[4] The introduction of a highly electronegative fluorine atom at the C3 position significantly influences the molecule's electronic properties and reactivity.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14521-81-4 | [6][7] |
| Molecular Formula | C₃H₃FN₂ | [6][7] |
| Molecular Weight | 86.07 g/mol | [6] |
| Appearance | White solid to colorless or pale yellow liquid | [4] |
| Melting Point | 77-78 °C | [8] |
| Boiling Point | 77-78 °C (at 12 Torr) | [8] |
| pKa | 11.28 ± 0.10 (Predicted) | [8] |
| LogP | 0.5488 (Computed) | [9] |
Chemical Stability Profile and Degradation Pathways
While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and fluorination generally enhances metabolic stability, the overall stability of this compound is influenced by environmental factors such as moisture, temperature, and light.[10][11] The primary stability concerns revolve around its potential hygroscopicity and susceptibility to nucleophilic attack under certain conditions.
Hygroscopicity and Hydrolytic Stability
Many fluorinated heterocyclic compounds exhibit some degree of moisture sensitivity.[12] The parent pyrazole molecule is known to be hygroscopic.[13] Given this, it is critical to assume that this compound is sensitive to moisture. Ingress of water can lead to hydration and potentially catalyze degradation reactions.
The most probable hydrolytic degradation pathway involves the nucleophilic substitution of the fluorine atom by a hydroxide ion, particularly under basic conditions, to yield 3-hydroxy-1H-pyrazole. While the C(sp²)-F bond on an aromatic ring is robust, the pyrazole ring's electronic nature can influence its susceptibility. Acidic conditions are less likely to promote direct hydrolysis of the C-F bond but could potentially lead to other ring-based reactions if harsh conditions are applied.
Thermal Stability
Photostability
Aromatic heterocyclic compounds can be susceptible to photodegradation. Ultrafast photodissociation of the N-H bond in pyrazole has been studied, suggesting that UV light can induce reactivity.[16] While specific photostability studies on this compound are not published, it is best practice to protect the compound from direct, prolonged exposure to light, especially UV light. Amber glass vials or storage in light-proof containers is strongly recommended.
Oxidative Stability
The pyrazole ring is generally stable to oxidation. However, strong oxidizing agents could potentially react with the heterocyclic ring. More relevant to typical laboratory settings is the sensitivity of solutions to dissolved oxygen over long periods, which could initiate radical-based degradation pathways, although this is considered a lower risk compared to hydrolysis.
Recommended Storage and Handling Protocols
Based on the stability profile, a multi-faceted approach to storage and handling is required to preserve the purity and integrity of this compound.
Long-Term Storage (Solid)
For optimal long-term stability, solid this compound should be stored under the following conditions, as recommended by multiple suppliers:
-
Temperature: 2–8°C.[7] Refrigerated storage is critical to minimize any potential for slow thermal degradation or sublimation. Do not freeze, as this can introduce moisture through condensation during temperature cycling.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This serves a dual purpose: it displaces atmospheric moisture, mitigating hygroscopic tendencies and hydrolysis risk, and it removes oxygen, preventing potential long-term oxidation.[17]
-
Container: Use a tightly sealed, flame-dried glass container, such as an amber vial with a PTFE-lined cap. The amber color provides protection from light, and the tight seal prevents moisture and air ingress.[17][18]
Handling and Preparation of Solutions
When handling the compound and preparing solutions, adhere to the following best practices:
-
Work Environment: Handle the solid in a controlled environment, such as a glove box or under a stream of dry inert gas, to minimize exposure to atmospheric moisture.
-
Solvent Choice: Use anhydrous solvents for preparing stock solutions. If aqueous buffers are required for an assay, prepare fresh solutions for immediate use from a concentrated stock in an anhydrous organic solvent (e.g., DMSO).
-
Short-Term Solution Storage: Store stock solutions at -20°C in tightly sealed vials. For solutions in protic solvents, storage time should be minimized. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture.
Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[6] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6] Therefore, appropriate PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[17][19]
-
Hand Protection: Use compatible, chemical-resistant gloves.[19]
-
Skin/Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin exposure.[20]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][20]
Analytical Methods for Stability and Purity Assessment
Regularly assessing the purity of this compound is crucial, especially for material that has been stored for an extended period or for validating the stability of solutions. A stability-indicating analytical method is one that can accurately separate the intact compound from its potential degradation products.[9]
Protocol: Stability-Indicating RP-HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for purity assessment.[15][21] The following protocol provides a robust starting point for method development.
Table 2: Example RP-HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for small aromatic molecules.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures good peak shape for the pyrazole.[22] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 95% B over 15 minutes, hold 5 min | A gradient elution ensures that both the main compound and any more or less polar impurities are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[2] |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times.[2] |
| Detection | UV at 210 nm or 254 nm | Pyrazole derivatives typically have UV absorbance in this range. |
| Injection Vol. | 5–10 µL | Standard volume for analytical HPLC. |
| Sample Prep. | Dissolve sample in 50:50 Acetonitrile:Water to ~0.5 mg/mL | Ensures compatibility with the mobile phase. |
A stable sample should yield a single major peak with a purity of >98% by area normalization. The appearance of new peaks, particularly earlier eluting (more polar) peaks, may indicate hydrolytic degradation.
Protocol: Forced Degradation Study
To rigorously test the stability-indicating nature of an analytical method and understand potential liabilities, a forced degradation study is essential.[23] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
Workflow for a Forced Degradation Study:
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24-48 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 48 hours. Dissolve and analyze.
-
Photodegradation: Expose a solution to a photostability chamber (ICH Q1B conditions).
-
-
Neutralize and Analyze: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by the developed HPLC method.
-
Evaluate: The HPLC method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.
Visualizing Workflows and Concepts
Diagrams can clarify complex processes and relationships, ensuring protocols are followed correctly.
Caption: Workflow for proper handling of this compound.
Caption: Potential chemical degradation routes for this compound.
Conclusion
This compound is a stable compound when stored and handled correctly. Its primary liabilities are sensitivity to moisture and, to a lesser extent, light. The integrity of this crucial building block is best maintained by strict adherence to storage at 2-8°C under a dry, inert atmosphere and protected from light . Researchers must employ rigorous handling techniques, including the use of anhydrous solvents and controlled environments, to prevent the introduction of contaminants that can initiate degradation. By implementing the protocols outlined in this guide, scientists can ensure the high purity of their material, leading to more reliable and reproducible results in their drug discovery and development endeavors.
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A Senior Application Scientist's Guide to the Safe and Effective Handling of 3-Fluoro-1H-pyrazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value and Inherent Risks of 3-Fluoro-1H-pyrazole
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemistry.[1][2][3] The this compound moiety, in particular, is a privileged structure, serving as a critical building block in the synthesis of a wide array of bioactive molecules targeting inflammation, cancer, and infectious diseases.[4][5] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it an invaluable tool for drug design professionals.[2][6]
However, the very properties that make this compound chemically useful also necessitate a rigorous and informed approach to its handling. As with many fluorinated organic compounds and nitrogen-containing heterocycles, this compound presents a specific hazard profile that must be understood and mitigated to ensure laboratory safety and experimental integrity.[6] This guide is designed to move beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a comprehensive, field-proven framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical nature.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. Based on aggregated GHS data, this compound is classified as a hazardous substance with multiple routes of potential exposure.[7]
1.1 GHS Hazard Classification Summary
The primary hazards associated with this compound are summarized below. It is crucial to recognize that this compound is harmful through multiple exposure routes.
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Warning | GHS07 |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Warning | GHS07 |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Warning | GHS07 |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Warning | GHS07 |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Warning | GHS07 |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | Warning | GHS07 |
Source: Aggregated GHS information from reports to the ECHA C&L Inventory.[7]
1.2 Causality of Hazards: A Scientist's Perspective
The observed toxicity is characteristic of many small, reactive heterocyclic compounds.
-
Dermal and Ocular Irritation: The molecule's size and polarity allow for potential penetration of the skin's outer layers, leading to irritation.[8] Direct contact with the eyes can cause significant irritation due to the compound's chemical reactivity with the sensitive mucous membranes.[7]
-
Inhalation and Respiratory Irritation: this compound is a solid-liquid mixture at room temperature with a notable boiling point (77-78 °C at 12 mmHg), indicating it has sufficient vapor pressure to pose an inhalation risk, especially if handled outside of a fume hood. Inhalation of vapors or aerosols can irritate the entire respiratory tract.[7][9]
-
Systemic Toxicity: The "Harmful" classification for oral, dermal, and inhalation routes suggests that the compound can be absorbed into the bloodstream, where it may exert systemic effects.[7][10] While specific organ toxicity data for this exact compound is limited, related pyrazole derivatives are known for a wide range of biological activities, underscoring the need to prevent systemic exposure.[11][12]
Section 2: Comprehensive Risk Assessment and Exposure Control
Effective safety management involves a multi-layered approach to control exposure. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and Personal Protective Equipment (PPE)—provides a systematic framework. For this compound, engineering controls and PPE are paramount.
Caption: A workflow for assessing and mitigating risks.
2.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be conducted inside a properly functioning chemical fume hood.[9][13] This is non-negotiable and serves to control the primary exposure risk: inhalation of vapors or aerosols.[8] The hood sash should be kept as low as possible to maximize capture velocity.[13]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[14] Eyewash stations and safety showers must be readily accessible and tested regularly.[14][15]
2.2 Personal Protective Equipment (PPE): A Self-Validating System
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be task-specific.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Routine Handling / Weighing / Transfers | Laboratory Coat | Chemical-resistant gloves (Nitrile recommended) | Safety glasses with side shields | Not required if handled in a fume hood |
| Preparing Solutions / Reaction Workup | Laboratory Coat | Chemical-resistant gloves (Nitrile recommended) | Safety goggles | Not required if handled in a fume hood |
| Significant Spill Cleanup (>10g) | Chemical-resistant apron | Thicker gloves (e.g., neoprene over nitrile) | Safety goggles and face shield | Consult EHS; may require an air-purifying respirator with organic vapor cartridges |
Causality: The choice of nitrile gloves is based on their general resistance to a wide range of organic chemicals for incidental contact.[16] For any procedure with a higher risk of splashing, safety goggles provide a superior seal around the eyes compared to safety glasses.[17][18] A face shield adds another layer of protection during high-risk operations.[17]
Section 3: Standard Operating Procedure (SOP) for Handling and Storage
Adherence to a strict, step-by-step protocol minimizes the potential for error and exposure.
3.1 Protocol for Weighing and Transferring this compound
-
Preparation: Before starting, ensure the fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatulas, weigh paper/boats, receiving flask, solvent).
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses.
-
Perform Transfer in Hood: Place the analytical balance and all materials inside the fume hood if possible. If not, weigh the material in the hood and quickly cap the container before moving it.
-
Dispense Carefully: Open the stock container. Use a clean spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Avoid generating dust or aerosols.
-
Seal Immediately: Securely close the primary stock container immediately after dispensing.
-
Clean Up: Decontaminate the spatula and any affected surfaces within the hood. Dispose of any contaminated weigh paper or gloves as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[9][17]
3.2 Storage Requirements
-
Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[19][20] Recommended storage temperature is often 2-8°C to ensure long-term stability.[4][19][20]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (14521-81-4), and all relevant GHS hazard pictograms and statements.
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical to minimizing harm. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.
Caption: First aid response for different exposure routes.
4.1 Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plentiful water for at least 15 minutes.[17][21][22] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[15][17][23] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention from an ophthalmologist.[10]
-
Inhalation: Move the affected person to fresh air at once.[17][22] If breathing is difficult or has stopped, provide artificial respiration (only if trained) and call for emergency medical services.[21][24]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[17] Call a poison control center and seek immediate medical attention.[14][22]
4.2 Chemical Spill Response
The response depends on the scale of the spill.
Caption: A workflow for responding to chemical spills.
-
Minor Spill (Manageable by lab personnel):
-
Alert nearby personnel.
-
Wear appropriate PPE (lab coat, goggles, double gloves).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill kit absorbent).
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[17]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
-
-
Major Spill (Large quantity, outside of containment, or personnel feel unable to handle):
-
Evacuate the immediate area.
-
Alert all personnel in the lab to evacuate.
-
If there is an inhalation hazard, close the laboratory doors.
-
Contact your institution's Environmental Health and Safety (EHS) department and your Principal Investigator immediately.[24]
-
Prevent re-entry until the area is cleared by trained emergency responders.
-
Section 5: Waste Disposal
Due to its hazardous nature and fluorine content, this compound and all materials contaminated with it must be treated as hazardous waste.[11][16]
-
Solid Waste: Collect any un-used solid compound and contaminated disposables (gloves, weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.[16]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed hazardous waste container. Do not mix with other waste streams unless permitted by your EHS department.[16] Halogenated waste streams are often segregated.[11]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate estimation of the concentration and quantity.[11]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][16]
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Methodological & Application
The Strategic Synthesis of 3-Fluoro-1H-Pyrazole Derivatives: A Guide for Medicinal Chemists
Introduction: The Rising Prominence of Fluorinated Pyrazoles in Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[1] When this powerful halogen is incorporated into the versatile pyrazole scaffold, the resulting 3-fluoro-1H-pyrazole derivatives emerge as privileged structures in the pursuit of novel therapeutics.[2][3] These compounds are integral to a wide array of pharmaceuticals and agrochemicals, demonstrating activities as anti-inflammatories, antibacterials, and anticancer agents.[4][5][6] The pyrazole nucleus itself is a key component in numerous approved drugs, and its fluorination can further enhance its therapeutic potential.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of this compound derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind various synthetic strategies, offering field-proven insights to empower the design and execution of successful synthetic campaigns.
Strategic Approaches to the Synthesis of 3-Fluoro-1H-Pyrazoles
The synthesis of 3-fluoro-1H-pyrazoles can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of a particular route will often depend on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
Strategy 1: Cycloaddition Reactions - The Power of [3+2] Annulation
One of the most elegant and efficient methods for constructing the pyrazole ring is through a [3+2] cycloaddition reaction. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of 3-trifluoromethylpyrazoles, the in situ generation of fluorinated nitrile imines from hydrazonoyl bromides, followed by their reaction with enones or other suitable dipolarophiles, has proven to be a highly effective strategy.[4][7][8]
Conceptual Workflow for [3+2] Cycloaddition
Caption: Workflow for the synthesis of 3-trifluoromethylpyrazoles via [3+2] cycloaddition.
Protocol 1: Synthesis of a 1,3,4-Trisubstituted-3-trifluoromethylpyrazole via [3+2] Cycloaddition and Oxidative Aromatization
This protocol is adapted from methodologies described by Jasiński and coworkers, which detail a highly selective, solvent-dependent oxidative aromatization of intermediate pyrazolines.[4][8]
Materials:
-
Appropriately substituted chalcone (1.0 mmol)
-
Trifluoroacetonitrile-derived hydrazonoyl bromide (1.2 mmol)
-
Triethylamine (Et3N) (1.5 mmol)
-
Manganese dioxide (MnO2), activated (5.0 mmol)
-
Anhydrous solvent (e.g., Hexane or DMSO, see discussion below)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chalcone (1.0 mmol) and the hydrazonoyl bromide (1.2 mmol) in the chosen anhydrous solvent (10 mL).
-
Generation of Nitrile Imine and Cycloaddition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up of Pyrazoline Intermediate: Upon completion, filter the reaction mixture to remove triethylammonium bromide. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the intermediate 5-acylpyrazoline.
-
Oxidative Aromatization: To a solution of the purified 5-acylpyrazoline (1.0 mmol) in the appropriate solvent (10 mL), add activated manganese dioxide (5.0 mmol).
-
Expert Insight: The choice of solvent at this stage is critical and dictates the final product. In a non-polar solvent like hexane, a deacylative pathway is favored, leading to 1,3,4-trisubstituted pyrazoles. In a polar aprotic solvent like DMSO, the fully substituted pyrazole is typically obtained.[7][8]
-
-
Reaction Monitoring and Work-up: Stir the mixture vigorously at room temperature (or with gentle heating if necessary) and monitor by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 3-trifluoromethyl-1H-pyrazole derivative.
Data Presentation: Solvent Effects on Oxidative Aromatization
| Solvent | Predominant Product Type | Reference |
| Hexane | 1,3,4-Trisubstituted Pyrazole (Deacylative) | [8] |
| DMSO | Fully Substituted Pyrazole | [7] |
Strategy 2: Condensation of Fluorinated 1,3-Dicarbonyl Compounds with Hydrazines
The Knorr pyrazole synthesis and its variations represent the most classical and widely used methods for constructing the pyrazole ring.[5][9] In the context of 3-fluoro-1H-pyrazoles, this involves the condensation of a fluorinated 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[7][8] While straightforward, this method can sometimes lead to mixtures of regioisomers, particularly with unsymmetrical dicarbonyls and substituted hydrazines.[9]
Conceptual Workflow for Condensation Reaction
Caption: General workflow for the synthesis of 3-fluoro-1H-pyrazoles via condensation.
Protocol 2: Synthesis of a 3-Trifluoromethyl-5-substituted-1H-pyrazole
This protocol is a generalized procedure based on the well-established condensation reaction.[9][10]
Materials:
-
4,4,4-Trifluoro-1-(substituted)-butane-1,3-dione (1.0 mmol)
-
Hydrazine hydrate or a substituted hydrazine (1.0 mmol)
-
Ethanol or acetic acid as solvent
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4,4,4-trifluoro-1-(substituted)-butane-1,3-dione (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0 mmol) to the solution. If using a salt (e.g., hydrazine hydrochloride), a base may be required.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or flash column chromatography on silica gel, to yield the desired 3-trifluoromethyl-1H-pyrazole.
Strategy 3: Direct Fluorination and Synthesis from Fluorinated Building Blocks
The direct fluorination of a pre-existing pyrazole ring can be challenging due to the high reactivity of the heterocyclic system towards electrophiles.[11] However, with the advent of modern electrophilic fluorinating agents like Selectfluor®, this approach has become more feasible for certain substrates.[12] An alternative and often more controlled strategy involves starting with readily available, simple fluorinated building blocks.
Protocol 3: Synthesis of 3-Amino-4-fluoropyrazoles from a Monofluorinated Enaminoketone
This protocol is based on a strategy for synthesizing 3-amino-4-fluoropyrazoles, which are valuable building blocks in medicinal chemistry.[12]
Materials:
-
Monofluorinated β-methylthio-β-enaminoketone (1.0 mmol)
-
Hydrazine derivative (1.1 mmol)
-
Ethanol
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: Dissolve the monofluorinated enaminoketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Condensation: Add the hydrazine derivative (1.1 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up and Isolation: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-4-fluoropyrazole.
Safety Considerations
The synthesis of fluorinated compounds often involves the use of hazardous reagents. It is imperative to adhere to strict safety protocols.
-
Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor® and elemental fluorine are powerful oxidizers and can be highly reactive and toxic.[13][14][15] Always consult the Safety Data Sheet (SDS) before use and handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogen Fluoride (HF): Some reactions may generate HF as a byproduct. HF is extremely corrosive and can cause severe burns that may not be immediately painful.[13] Ensure that calcium gluconate gel is readily available as an antidote in case of skin contact.
-
General Precautions: Always conduct reactions in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.[16]
Conclusion and Future Outlook
The synthesis of this compound derivatives is a dynamic and evolving field. The methods outlined in this guide represent robust and versatile strategies for accessing these valuable compounds. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the research community. The strategic application of the protocols and insights provided herein will empower chemists to navigate the synthesis of these important molecules with greater confidence and success.
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The Strategic Incorporation of 3-Fluoro-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Ascendancy of Fluorine in Pyrazole Scaffolds
In the landscape of contemporary drug discovery, the strategic introduction of fluorine into heterocyclic scaffolds has become a cornerstone of medicinal chemistry. Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] The fusion of these two concepts, in the form of fluorinated pyrazoles, has yielded compounds with remarkable pharmacological profiles. This guide focuses specifically on the applications of 3-Fluoro-1H-pyrazole, a versatile building block that offers unique advantages in drug design.
The incorporation of a fluorine atom at the 3-position of the pyrazole ring is not a trivial substitution. Fluorine, being the most electronegative element, exerts profound electronic effects on the pyrazole ring, influencing its pKa, metabolic stability, and binding interactions with biological targets. This often leads to enhanced potency, selectivity, and improved pharmacokinetic properties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and strategic considerations for utilizing this compound in medicinal chemistry programs.
Synthetic Strategies for this compound and its Derivatives
The synthesis of this compound can be approached through several strategic routes, primarily involving either the construction of the pyrazole ring from a fluorinated precursor or the direct fluorination of a pre-existing pyrazole scaffold.
Protocol 1: Synthesis of 3-Amino-4-fluoropyrazoles via Electrophilic Fluorination
This protocol is adapted from a known strategy for the synthesis of functionalized fluorinated pyrazoles and serves as a foundational method for accessing precursors to a variety of this compound derivatives.[3] The strategy involves the monofluorination of a β-methylthio-β-enaminoketone followed by condensation with a hydrazine.
Step 1: Synthesis of the β-methylthio-β-enaminoketone precursor This step is substrate-dependent and typically involves the reaction of an active methylene ketone with a suitable methylthiomethylating agent.
Step 2: Electrophilic Fluorination
-
Dissolve the β-methylthio-β-enaminoketone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the monofluorinated enaminoketone.
Step 3: Cyclization with Hydrazine
-
Dissolve the purified monofluorinated enaminoketone (1.0 eq) in ethanol or a similar protic solvent.
-
Add hydrazine hydrate (1.2 eq) or a substituted hydrazine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the pyrazole ring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting 3-amino-4-fluoropyrazole derivative by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
Selectfluor® is a widely used and relatively mild electrophilic fluorinating agent, offering good yields and selectivity for the fluorination of electron-rich double bonds.[4]
-
The use of an aprotic solvent in the fluorination step prevents unwanted side reactions of the highly reactive fluorinating agent.
-
Condensation with hydrazine is a classic and efficient method for the formation of the pyrazole ring from a 1,3-dicarbonyl equivalent.
Application Note 1: this compound as a Bioisostere in Kinase Inhibitors
Introduction: The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The introduction of a fluorine atom at the 3-position can serve as a bioisosteric replacement for a hydrogen atom or a methyl group, leading to significant improvements in biological activity and pharmacokinetic properties.[5]
Case Study: Aurora Kinase B Inhibitors Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis, and their dysregulation is implicated in various cancers.[6][7] Several pyrazole-containing compounds have been investigated as Aurora kinase inhibitors.
A notable example is the development of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, a selective Aurora Kinase B inhibitor.[6] While this compound contains a fluorophenyl group, the principle of fluorine's impact can be extrapolated to the pyrazole core itself. SAR studies on related pyrazole-based kinase inhibitors have shown that the introduction of a fluorine atom can enhance potency.[8]
Mechanism of Action and the Role of Fluorine: The pyrazole nitrogen atoms often form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The electron-withdrawing nature of the fluorine atom at the 3-position can modulate the basicity of the pyrazole nitrogens, fine-tuning the strength of these hydrogen bonds. This can lead to increased binding affinity and selectivity.
Furthermore, the C-F bond is highly stable to metabolic degradation, and its introduction can block potential sites of metabolism, thereby increasing the in vivo half-life of the compound.
Experimental Workflow for Kinase Inhibitor Profiling:
Caption: Impact of 3-fluorination on drug properties.
Conclusion: The strategic use of a this compound moiety can be a valuable tactic to fine-tune the physicochemical properties of a lead compound. By modulating lipophilicity and permeability, researchers can enhance oral absorption and overall bioavailability, key parameters for the development of a successful oral drug.
Summary and Future Outlook
The this compound scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique electronic properties and metabolic stability make it an attractive building block for the design of novel therapeutics targeting a wide range of diseases. The synthetic accessibility of this moiety, coupled with its proven utility in enhancing the pharmacological and pharmacokinetic profiles of drug candidates, ensures its continued prominence in drug discovery programs. Future research will likely focus on the development of more efficient and regioselective fluorination methods and the exploration of this compound in novel therapeutic areas.
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- Some of the fluorinated pyrazole based drug molecules.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi.
- Electrophilic Fluorin
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 24(5), 4587.
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- Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105-4111.
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- Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
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3-Fluoro-1H-pyrazole: A Privileged Scaffold for Modern Drug Discovery
Application Notes & Protocols for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Fluorine in Pyrazole Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Among the myriad of heterocyclic systems, pyrazoles stand out as a "privileged scaffold" due to their versatile biological activities, appearing in numerous approved drugs.[3][4] The fusion of these two concepts gives rise to fluorinated pyrazoles, building blocks of immense value in the synthesis of novel therapeutics.[1][5]
This guide focuses on a particularly valuable synthon: 3-fluoro-1H-pyrazole . Its unique substitution pattern offers distinct advantages in modulating molecular properties and provides a versatile handle for synthetic elaboration. These notes provide an in-depth look at the applications of this compound in drug discovery, complete with detailed protocols for its incorporation into lead compounds.
Physicochemical Properties and Synthetic Accessibility
This compound (CAS No. 14521-81-4) is a stable, crystalline solid at room temperature.[6][7] The fluorine atom at the 3-position significantly influences the electronic properties of the pyrazole ring, impacting its pKa and dipole moment. This, in turn, can affect the molecule's ability to engage in hydrogen bonding and other non-covalent interactions within a protein's binding pocket.
Synthetic Routes to this compound
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and cost-effective scale-up. A common laboratory-scale synthesis involves the cyclization of a fluorinated precursor. A representative, though not exhaustive, pathway is the reaction of a β-fluorinated α,β-unsaturated carbonyl compound with hydrazine.
Core Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules
The this compound moiety is a key component in a range of bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[8] Its incorporation can enhance metabolic stability and binding affinity, making it a preferred scaffold in drug design.[8]
Kinase Inhibitors
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[9] The strategic placement of a fluorine atom can improve selectivity and potency. For instance, fluorinated pyrazoles have been integral to the development of inhibitors for targets like Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancers.[10][11]
GPCR Modulators
GPCRs represent a large and diverse family of cell surface receptors that are the targets of a significant portion of modern pharmaceuticals.[12][13] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising avenue for developing novel therapeutics with improved selectivity and safety profiles.[14][15][16] The this compound core can serve as a versatile scaffold for the synthesis of such modulators.
Key Synthetic Transformations: Incorporating the this compound Moiety
The true utility of this compound as a building block lies in its reactivity in a variety of cross-coupling and functionalization reactions. These reactions allow for the precise and efficient incorporation of the fluorinated pyrazole into complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[17] To utilize this compound in this reaction, it must first be functionalized with a halide or a boronic acid/ester. The iodination of 1-aryl-3-trifluoromethyl-1H-pyrazoles has been shown to be a convenient route to precursors for Suzuki-Miyaura reactions.[18]
Protocol 1: Suzuki-Miyaura Coupling of a this compound Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hypothetical N-protected 5-bromo-3-fluoro-1H-pyrazole with an arylboronic acid.
Materials:
-
N-protected 5-bromo-3-fluoro-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the N-protected 5-bromo-3-fluoro-1H-pyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. The use of an inert atmosphere prevents catalyst degradation.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
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Application Notes and Protocols: The Strategic Use of 3-Fluoro-1H-pyrazole in Agrochemical Synthesis
Introduction: The Ascendancy of Fluorinated Pyrazoles in Modern Crop Protection
The pyrazole ring is a cornerstone in the design of modern agrochemicals, particularly fungicides.[1][2] Its versatile scaffold allows for extensive functionalization, leading to compounds with a broad spectrum of biological activities. A significant advancement in this field has been the incorporation of fluorine atoms into the pyrazole structure. Fluorine's unique properties, such as its high electronegativity and small size, can profoundly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy.[3]
This application note provides a detailed guide for researchers and synthetic chemists on the use of 3-Fluoro-1H-pyrazole, a key building block for a new generation of high-performance agrochemicals. We will present a representative protocol for the synthesis of this compound and demonstrate its application in the synthesis of a model agrochemical intermediate. The protocols are designed to be robust and informative, with explanations for key experimental choices to ensure both scientific integrity and practical success.
Part 1: Synthesis of the Key Intermediate: this compound
The introduction of a fluorine atom at the 3-position of the pyrazole ring is a critical step. A common and effective method for this transformation is the Balz-Schiemann reaction, which proceeds via the diazotization of an amino group, followed by fluorodediazoniation.[4] This protocol details a representative synthesis of this compound from the readily available 3-amino-1H-pyrazole.
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
This two-step, one-pot procedure involves the formation of a diazonium tetrafluoroborate salt from 3-amino-1H-pyrazole, which is then thermally decomposed to yield the desired this compound.
Reaction Scheme:
Figure 1: Synthetic route to this compound.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 3-Amino-1H-pyrazole | 97% |
| Tetrafluoroboric acid (HBF4) | 48 wt. % in H2O |
| Sodium nitrite (NaNO2) | 99% |
| Diethyl ether | Anhydrous |
| Saturated sodium bicarbonate solution | |
| Anhydrous magnesium sulfate | |
| Round-bottom flask | 250 mL, three-necked |
| Magnetic stirrer with cooling bath | |
| Dropping funnel | |
| Thermometer | |
| Heating mantle | |
| Rotary evaporator |
Experimental Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-amino-1H-pyrazole (8.31 g, 0.1 mol) in tetrafluoroboric acid (48% aqueous solution, 44.0 g, 0.2 mol) at room temperature.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in water (15 mL) and add it dropwise to the pyrazole solution over 30-45 minutes, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium tetrafluoroborate salt intermediate occurs in situ.
-
-
Fluorodediazoniation and Work-up:
-
Slowly and carefully heat the reaction mixture to 50-60 °C. Vigorous nitrogen evolution will be observed. Maintain this temperature until gas evolution ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a crystalline solid or low-melting solid.
-
Scientific Rationale: The use of tetrafluoroboric acid serves a dual purpose: it acts as the acid for the diazotization of the amine and as the fluoride source for the subsequent substitution.[4] The thermal decomposition of the diazonium tetrafluoroborate intermediate is a key step and is generally a reliable method for the introduction of fluorine onto an aromatic ring.
Part 2: Application in the Synthesis of a Model Agrochemical Intermediate
Once synthesized, this compound can be further functionalized to build the complex structures of modern fungicides. A common synthetic step is the N-alkylation of the pyrazole ring with a suitable electrophile. This protocol describes a representative synthesis of a model agrochemical intermediate, 2-(3-Fluoro-1H-pyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide, which embodies the core structure of many pyrazole-based fungicides.
Protocol 2: N-Alkylation of this compound
Reaction Scheme:
Figure 2: N-alkylation of this compound.
Materials and Equipment:
| Reagent/Equipment | Specification |
| This compound | As synthesized in Protocol 1 |
| 2-Chloro-N-(2,3-dichlorophenyl)acetamide | 98% |
| Potassium carbonate (K2CO3) | Anhydrous, powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Ethyl acetate | |
| Brine | |
| Anhydrous sodium sulfate | |
| Round-bottom flask | 100 mL |
| Magnetic stirrer with heating mantle | |
| TLC plates | Silica gel 60 F254 |
Experimental Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (4.30 g, 0.05 mol), 2-Chloro-N-(2,3-dichlorophenyl)acetamide (12.3 g, 0.05 mol), and anhydrous powdered potassium carbonate (10.35 g, 0.075 mol).
-
Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-(3-Fluoro-1H-pyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide.
-
Scientific Rationale: The N-alkylation of pyrazoles is a well-established reaction.[5][6][7] Potassium carbonate is a suitable base to deprotonate the pyrazole nitrogen, forming the pyrazolate anion, which then acts as a nucleophile, displacing the chloride from the acetamide derivative. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction.
Data and Characterization
The following tables provide representative physicochemical and spectroscopic data for the synthesized compounds. Actual data should be determined experimentally.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C3H3FN2 | 86.07 | White to off-white solid | 45-48 |
| 2-(3-Fluoro-1H-pyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide | C11H8Cl2FN3O | 304.11 | White crystalline solid | 155-158 |
Table 2: Representative Spectroscopic Data
| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | IR (KBr) νmax (cm-1) | MS (ESI) m/z |
| This compound | 10.5 (br s, 1H, NH), 7.55 (d, J=2.4 Hz, 1H), 6.30 (dd, J=2.4, 1.8 Hz, 1H) | 158.2 (d, J=240 Hz), 129.8 (d, J=12 Hz), 98.5 (d, J=4 Hz) | 3150 (N-H), 1620 (C=N), 1180 (C-F) | 87.0 [M+H]+ |
| 2-(3-Fluoro-1H-pyrazol-1-yl)-N-(2,3-dichlorophenyl)acetamide | 8.5 (br s, 1H, NH), 8.2 (d, J=8.0 Hz, 1H), 7.6 (d, J=2.0 Hz, 1H), 7.3-7.2 (m, 2H), 6.4 (d, J=2.0 Hz, 1H), 5.1 (s, 2H) | 165.0, 159.0 (d, J=242 Hz), 135.0, 134.5, 131.0, 130.0 (d, J=13 Hz), 128.0, 127.5, 125.0, 99.0 (d, J=4.5 Hz), 53.0 | 3280 (N-H), 1680 (C=O), 1590 (C=N), 1190 (C-F) | 304.0 [M+H]+ |
Conclusion
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. The protocols outlined in this application note provide a solid foundation for the synthesis of this key intermediate and its subsequent elaboration into more complex, biologically active molecules. The strategic incorporation of the 3-fluoro substituent is a powerful tool for enhancing the performance of pyrazole-based fungicides, and the synthetic routes described herein are amenable to further optimization and scale-up for agrochemical research and development.
References
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Ichikawa, J., Kobayashi, M., Noda, Y., Yokota, N., Amano, K., & Minami, T. (n.d.). Regiocontrolled Syntheses of 3- or 5-Fluorinated Pyrazoles from 2,2-Difluorovinyl Ketones. The Journal of Organic Chemistry. Available at: [Link]
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De Borggraeve, W. M., & Pilcer, G. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. Available at: [Link]
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Wang, L., et al. (2015). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Available at: [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. International Journal of Molecular Sciences. Available at: [Link]
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Houben-Weyl. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Available at: [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. Available at: [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
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Zhang, L., et al. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]
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De Borggraeve, W. M., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry. Available at: [Link]
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Justia Patents. (n.d.). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Available at: [Link]
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Müller, K., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. Available at: [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
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Topchiy, M. A., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Available at: [Link]
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Ghaffari, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
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Lee, H. W., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
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ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]
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Ghaffari, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
TIJER. (n.d.). SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N-(1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)ACETAMIDE. Available at: [Link]
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Application Notes & Protocols: The Strategic Integration of 3-Fluoro-1H-Pyrazole in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, the pyrazole ring has emerged as a privileged scaffold, frequently employed for its ability to act as a bioisostere of other heterocycles and to form key interactions within the ATP-binding site of kinases.[2] This guide provides an in-depth examination of the 3-fluoro-1H-pyrazole moiety, a building block of increasing importance. We will explore the strategic advantages conferred by the fluorine substituent, detail robust synthetic protocols for its incorporation into complex molecules, and provide expert insights into the rationale behind these experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation kinase inhibitors.
The Rationale: Why this compound?
The decision to incorporate a specific chemical scaffold into a drug discovery program is driven by its ability to confer advantageous physicochemical and pharmacological properties. The this compound motif is a prime example of strategic molecular design, where the unique properties of both the pyrazole core and the fluorine atom converge to create a highly valuable building block.
1.1. The Pyrazole Core: A Proven Hinge-Binder
The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the context of kinase inhibition, derivatives such as 3-aminopyrazole are exceptional "hinge-binders." The hinge region of a kinase is a flexible loop connecting the N- and C-lobes of the catalytic domain, and it forms a critical hydrogen-bonding pattern with ATP. A successful inhibitor must mimic this interaction. The pyrazole ring, with its strategically positioned hydrogen bond donors and acceptors, effectively anchors the inhibitor molecule into the ATP-binding site, serving as a foundational element for achieving high potency.[3]
1.2. The Fluorine Advantage: More Than Just a Halogen
The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to fine-tune molecular properties.[4] A fluorine atom at the 3-position of the pyrazole ring offers several distinct advantages:
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[5] When placed on the pyrazole ring, it can significantly lower the pKa of the ring nitrogens and adjacent functional groups (like a 3-amino group). This modulation is critical for optimizing a compound's ionization state at physiological pH, which in turn influences its solubility, cell permeability, and off-target activities (e.g., hERG inhibition).[1][5]
-
Enhanced Binding Affinity: While small, the fluorine atom can participate in unique, favorable non-covalent interactions within a protein's active site. It can form productive contacts in hydrophobic pockets and, in some cases, act as a weak hydrogen bond acceptor.[5][6] This can lead to a measurable increase in binding affinity and target selectivity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a position susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively "block" this metabolic soft spot.[4] This often results in a longer plasma half-life and improved pharmacokinetic profile, crucial for developing an effective oral therapeutic.[4][5]
Core Synthetic Strategies & Workflows
The construction of kinase inhibitors using the this compound scaffold typically involves a multi-step sequence designed to build molecular complexity around the core. The most critical transformations are N-arylation to occupy the solvent-exposed region of the ATP pocket and C-C cross-coupling reactions to install fragments that target other regions of the active site.
Figure 1: General synthetic workflow for elaborating the this compound core.
2.1. Protocol: Synthesis of the this compound Core
While various substituted 3-fluoro-1H-pyrazoles are commercially available, understanding their synthesis is valuable. A common method involves the cyclocondensation of a fluorinated 1,3-dicarbonyl equivalent with hydrazine. The following protocol is a generalized example based on established literature procedures.[7][8]
Protocol 1: Cyclocondensation to form 4-substituted-3-fluoro-1H-pyrazole
| Reagent | MW | Amount (1 eq) | mmol | Notes |
| (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde | 117.12 | 5.00 g | 42.7 | Starting Material |
| Hydrazine monohydrate | 50.06 | 2.14 g (2.07 mL) | 42.7 | Nucleophile (1.0 eq) |
| Ethanol (EtOH) | - | 50 mL | - | Solvent |
| Water (H₂O) | - | 50 mL | - | Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5.00 g, 42.7 mmol).
-
Solvent Addition: Add ethanol (50 mL) and water (50 mL) to the flask and stir to dissolve the starting material.
-
Reagent Addition: Add hydrazine monohydrate (2.07 mL, 42.7 mmol) dropwise to the solution at room temperature. An initial exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexanes) or LC-MS. The disappearance of the starting material indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired this compound.
2.2. Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for forming C-C bonds in kinase inhibitor synthesis.[9][10] It enables the coupling of a halogenated (e.g., bromo- or iodo-) fluoropyrazole with a wide array of aryl or heteroaryl boronic acids or esters. The choice of catalyst and ligand is critical for success, especially with electron-rich or sterically hindered coupling partners.[11][12]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Reagent | MW | Amount (1 eq) | mmol | Notes |
| 4-Bromo-3-fluoro-1-(aryl)-1H-pyrazole | - | 500 mg | 1.0 | Substrate (Example) |
| Arylboronic Acid | - | - | 1.5 | Coupling Partner (1.5 eq) |
| XPhos Pd G2 | 849.06 | 42 mg | 0.05 | Pre-catalyst (5 mol%)[11] |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 mg | 3.0 | Base (3.0 eq) |
| 1,4-Dioxane | - | 8 mL | - | Solvent |
| Water (H₂O) | - | 2 mL | - | Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup (Causality): To a microwave vial or a sealable reaction tube, add the 4-bromo-3-fluoro-1-(aryl)-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol). The use of a strong base like K₃PO₄ is often necessary for efficient transmetalation.[12]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: Add the XPhos Pd G2 pre-catalyst (42 mg, 0.05 mmol). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heating: Place the sealed vessel in a preheated oil bath at 100 °C or heat using microwave irradiation (e.g., 120 °C for 15-30 minutes). Microwave heating often accelerates the reaction, reduces side products, and improves yields.[13][14]
-
Reaction Monitoring: Monitor the reaction by LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water (2 x 20 mL), then brine (1 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the final coupled product.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Case Study & Data Analysis
To illustrate the practical application of these protocols, we consider the synthesis of inhibitors targeting kinases like Aurora Kinase or JNK.[15][16] The structure-activity relationship (SAR) often reveals that small changes to the groups appended to the fluoropyrazole core can have profound effects on potency and selectivity.
3.1. Structure-Activity Relationship (SAR) Insights
The data below, adapted from literature on pyrazole-based kinase inhibitors, demonstrates the impact of substitutions on inhibitory activity.[16][17] This highlights the importance of the synthetic methods described above to enable rapid exploration of chemical space.
Table 1: Representative SAR Data for Pyrazole-Based Kinase Inhibitors
| Compound ID | Core Scaffold | R¹ Group (at N1) | R² Group (at C4) | Target Kinase | IC₅₀ (nM) | Citation |
| A-1 | This compound | Methyl | 4-Fluorophenyl | JNK3 | 160 | [16] |
| A-2 | This compound | Methyl | 2-Morpholinopyridin-4-yl | JNK3 | 160 | [16] |
| A-3 | This compound | Benzyl | 2-Morpholinopyridin-4-yl | JNK3 | 110 | [16] |
| B-1 | 1H-Pyrazole | Pyridin-2-yl | 3-Fluorophenyl | TGF-βR1 | 7.01 | [17] |
| B-2 | 1H-Pyrazole | Pyridin-2-yl | 4-Fluorophenyl | TGF-βR1 | 7.68 | [17] |
Analysis of SAR Data:
-
Impact of N1-substituent: Comparing compounds A-2 and A-3 , replacing a small methyl group with a larger benzyl group at the N1 position resulted in a modest improvement in JNK3 inhibition, suggesting the presence of a nearby pocket that can accommodate larger hydrophobic groups.[16]
-
Impact of C4-substituent: The data for compounds B-1 and B-2 show that the position of the fluorine on the appended phenyl ring can subtly influence potency against TGF-βR1, with both 3-fluoro and 4-fluoro substitutions being well-tolerated and leading to potent inhibition.[17] This underscores the need for synthetic routes that allow for precise placement of such groups.
Conclusion
The this compound scaffold is a powerful and versatile building block for the design and synthesis of modern kinase inhibitors. The strategic incorporation of fluorine provides a mechanism to fine-tune critical drug-like properties, including metabolic stability, target affinity, and selectivity. The synthetic protocols detailed herein, particularly N-arylation and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provide a robust and flexible framework for elaborating this core into complex and potent inhibitors. By understanding the causal relationship between molecular structure, synthetic strategy, and biological activity, researchers can more effectively harness the potential of the this compound moiety to address challenging targets in kinase drug discovery.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Bunnemann, L., Wulkesch, C., Voigt, V. C., & Czekelius, C. (n.d.). Synthesis of 3-(perfluoroalkylated)-1H-pyrazoles; [a] reaction conditions. ResearchGate.
- Silverman, R. B., & Holladay, M. W. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
- van der Pijl, R., et al. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.
- Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- MDPI. (n.d.). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR).
- I. J. T. D. Journal. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
- ResearchGate. (n.d.). Possible synthetic routes leading to pyrazoles 12.
- ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
- Popa, M., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules.
- ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- ChemicalBook. (n.d.). 4-Fluoro-1H-pyrazole synthesis.
- Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.
- El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst.
- Kinzel, T., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
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- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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- 16. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Regioselective Synthesis of Substituted 3-Fluoropyrazoles: Protocols and Mechanistic Insights
An Application Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among fluorinated heterocycles, the 3-fluoropyrazole motif is a privileged structure found in numerous pharmaceuticals and agrochemicals.[4][5] However, the regioselective synthesis of these compounds presents a significant challenge due to the competing reactive sites on the pyrazole core and its precursors. This guide provides a comprehensive overview of field-proven strategies for the regioselective synthesis of substituted 3-fluoropyrazoles. We delve into the mechanistic underpinnings of key transformations, offer detailed, step-by-step protocols, and present troubleshooting insights to empower researchers in drug discovery and development.
The Strategic Importance of the 3-Fluoropyrazole Scaffold
The pyrazole ring is a bioisostere of pyrrole and other five-membered heterocycles, frequently encountered in bioactive molecules.[6] The introduction of a fluorine atom, the most electronegative element, at the C3-position induces profound changes in the molecule's physicochemical profile:[2][3][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block common sites of metabolic oxidation, thereby increasing the drug's half-life.[3][7]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH and improving cell permeability and target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing the binding affinity and selectivity of a drug candidate for its target.[2]
Given these advantages, robust and regioselective synthetic methods are critical for accessing novel 3-fluoropyrazole derivatives for screening and lead optimization campaigns.
Core Synthetic Strategies for Regioselective Access
Two primary strategies dominate the synthesis of 3-fluoropyrazoles: the cyclocondensation of fluorinated building blocks and the direct fluorination of a pre-formed pyrazole ring. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and scalability.
Strategy A: Cyclocondensation of Fluorinated 1,3-Dicarbonyl Compounds
This is arguably the most reliable and widely used method for controlling regioselectivity.[6] The core principle involves the reaction of a fluorinated 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The regiochemical outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons.
The Causality of Regioselectivity: When an unsymmetrical fluorinated 1,3-diketone reacts with a substituted hydrazine (e.g., methylhydrazine), two regioisomeric pyrazoles can form. The key to regioselectivity lies in directing the initial attack of the more substituted nitrogen of the hydrazine (the less nucleophilic one) to the more electrophilic carbonyl carbon. In a 1,1,1-trifluoro-β-diketone, the carbonyl adjacent to the CF₃ group is significantly more electrophilic. However, for monofluorinated substrates, the control is more nuanced.
Recent studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents dramatically increases regioselectivity.[8][9] These solvents are poor nucleophiles but can activate the carbonyl group through hydrogen bonding, favoring the desired reaction pathway.
Caption: General workflow for the cyclocondensation synthesis of 3-fluoropyrazoles.
Protocol 1: Synthesis of 5-Aryl-3-fluoro-1H-pyrazole via Cyclocondensation
This protocol details the two-step synthesis starting from a commercially available β-ketoester. The first step is an electrophilic fluorination using Selectfluor, followed by a highly regioselective cyclocondensation reaction.
Materials:
-
Ethyl benzoylacetate (1.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Hydrazine hydrate (1.2 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
Part A: Synthesis of Ethyl 2-benzoyl-2-fluoroacetate
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet.
-
Dissolution: Dissolve ethyl benzoylacetate (1.0 equiv) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Selectfluor® (1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Portion-wise addition controls the exothermicity of the reaction and minimizes potential side reactions.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 2-benzoyl-2-fluoroacetate is often used directly in the next step without further purification.
Part B: Regioselective Cyclocondensation
-
Setup: In a clean round-bottom flask, dissolve the crude ethyl 2-benzoyl-2-fluoroacetate from Part A in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M). Rationale: TFE is used to maximize the regioselectivity of the cyclization, favoring the formation of the 3-fluoro isomer.[8][9]
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equiv) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor by TLC or LC-MS.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will often precipitate from the TFE solution.
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold TFE.
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation:
| Starting β-Ketoester (R¹) | Hydrazine (R²) | Product | Typical Yield (%) | Regioisomeric Ratio (3-F : 5-F) |
| Ethyl benzoylacetate | Hydrazine | 5-Phenyl-3-fluoro-1H-pyrazole | 75-85% | >95:5 |
| Ethyl 4-methoxybenzoylacetate | Hydrazine | 5-(4-Methoxyphenyl)-3-fluoro-1H-pyrazole | 70-80% | >95:5 |
| Ethyl benzoylacetate | Methylhydrazine | 1-Methyl-5-phenyl-3-fluoro-pyrazole | 65-75% | ~85:15 |
Yields and ratios are representative and can vary based on specific reaction conditions and purification methods.
Strategy B: Direct Electrophilic Fluorination of Pyrazoles
While often hampered by lower yields and regioselectivity issues, the direct fluorination of a pre-functionalized pyrazole ring is a valuable late-stage functionalization strategy.[6][12] The C4 position of the pyrazole ring is generally the most electron-rich and thus most susceptible to electrophilic attack. Therefore, to achieve C3-fluorination, this strategy is typically employed on pyrazoles where the C4 position is already substituted.
The choice of fluorinating agent is critical. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful, crystalline, and relatively safe electrophilic fluorinating agent that has become the industry standard.[10][13][14]
Caption: Simplified mechanism of direct C3-fluorination using Selectfluor.
Protocol 2: Direct C3-Fluorination of a 4-Substituted Pyrazole
This protocol describes the direct fluorination of a pyrazole where the C4 position is blocked, directing fluorination to the C3 or C5 position.
Materials:
-
4-Bromo-3,5-diphenyl-1H-pyrazole (1.0 equiv)
-
Selectfluor® (1.2 equiv)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a solution of 4-bromo-3,5-diphenyl-1H-pyrazole (1.0 equiv) in acetonitrile (0.1 M) in a round-bottom flask, add Selectfluor® (1.2 equiv) at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) to facilitate the reaction. Monitor the disappearance of the starting material by LC-MS (typically 6-24 hours). Rationale: The blocked C4 position forces the electrophilic fluorinating agent to attack either C3 or C5. Electronic and steric factors of the C3/C5 substituents will determine the final regioselectivity.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 3-fluoro-4-bromo-5-phenyl-1H-pyrazole regioisomer.
Trustworthiness and Troubleshooting:
-
Self-Validation: The success of this protocol is validated by characterization (¹⁹F NMR, ¹H NMR, MS) confirming the position of the fluorine atom. A singlet in the ¹⁹F NMR spectrum and the disappearance of the corresponding C3-H proton signal in the ¹H NMR spectrum are key indicators.
-
Common Issue: Low conversion or slow reaction rates.
-
Solution: Increase the reaction temperature or switch to a more polar solvent like DMF. In some cases, adding a catalytic amount of a Lewis acid may be beneficial, but this can also affect regioselectivity.
-
-
Common Issue: Formation of undesired regioisomers or difluorinated products.
-
Solution: Carefully control the stoichiometry of Selectfluor®. Use precisely 1.1-1.2 equivalents. Lowering the reaction temperature may also improve selectivity.
-
Conclusion and Future Outlook
The regioselective synthesis of 3-fluoropyrazoles remains a pivotal task in the development of new therapeutics. The cyclocondensation of pre-fluorinated 1,3-dicarbonyls stands out as the most robust and predictable method, with the use of fluorinated alcohols as solvents providing a critical tool for achieving high regioselectivity.[8][9] While direct fluorination offers a compelling late-stage functionalization approach, it requires careful substrate design to overcome the inherent electronic preference for C4-attack.[13][14]
Future advancements will likely focus on developing novel catalytic methods for direct C-H fluorination with improved regiocontrol, potentially using directing groups to guide the fluorinating agent to the C3 position. As our understanding of fluorine's role in molecular recognition deepens, the demand for efficient and selective syntheses of 3-fluoropyrazoles will undoubtedly continue to grow, driving further innovation in the field.
References
-
Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove - University of Mississippi URL: [Link]
-
Title: New Synthesis of Fluorinated Pyrazoles Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Key developments in fluorinated heterocycles Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis Online) URL: [Link]
-
Title: Recent Advancements in the Synthesis of α-fluoroalkylated Azine-derived Heterocycles through Direct Fluorination Source: Bentham Science Publishers URL: [Link]
-
Title: New Synthesis of Fluorinated Pyrazoles | Request PDF Source: ResearchGate URL: [Link]
-
Title: Key developments in fluorinated heterocycles Source: Taylor & Francis Online URL: [Link]
-
Title: Microwave-mediated pyrazole fluorinations using Selectfluor® | Request PDF Source: ResearchGate URL: [Link]
-
Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: PubMed URL: [Link]
-
Title: Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis of 3-amino-4-fluoropyrazoles Source: PubMed URL: [Link]
-
Title: Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs Source: PubMed URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: ACS Publications URL: [Link]
-
Title: Selectfluor Source: Common Organic Chemistry URL: [Link]
-
Title: Selectfluor Source: Wikipedia URL: [Link]
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Application Notes and Protocols for the Catalytic Synthesis of Fluoropyrazoles
Introduction: The Strategic Importance of Fluoropyrazoles in Modern Chemistry
Fluorinated pyrazoles represent a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[1][2] The incorporation of fluorine atoms into the pyrazole core can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This has led to the development of numerous successful pharmaceuticals and agrochemicals.[2][5] Consequently, the development of efficient and selective catalytic methods to access these valuable compounds is a highly active area of research.[1]
This guide provides an in-depth overview of key catalytic strategies for fluoropyrazole synthesis, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will explore three dominant and innovative catalytic paradigms: Transition-Metal-Catalyzed C–H Fluorination, Synthesis via Catalytic Cyclization Reactions, and Modern Photoredox Catalysis.
Direct C–H Fluorination: Palladium-Catalyzed Synthesis of Aryl-Fluoropyrazoles
Direct C–H functionalization has emerged as a powerful, step-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials.[6][7][8] In the context of fluoropyrazole synthesis, palladium catalysis has been successfully employed for the directed electrophilic fluorination of arylpyrazoles.
Mechanistic Rationale & Field Insights
The pyrazole ring, specifically the N2 nitrogen, can act as an effective directing group in transition-metal-catalyzed C–H activation.[6][8] This allows for regioselective functionalization of an ortho-C–H bond on an N-aryl substituent. The catalytic cycle is generally believed to proceed through a Pd(II)/Pd(IV) pathway. The reaction is initiated by the coordination of the pyrazole's N2 atom to the Pd(II) catalyst, followed by cyclometalation to form a palladacycle intermediate. This intermediate then undergoes oxidation from Pd(II) to Pd(IV) upon reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The final step is the reductive elimination of the C-F bond, regenerating the active Pd(II) catalyst. The choice of solvent and reaction temperature is critical; higher temperatures are often required to drive the C–H activation and reductive elimination steps.
Experimental Protocol: Pd-Catalyzed C–H Fluorination
This protocol is adapted from methodologies described for the pyrazole-directed fluorination of arenes.[9]
Materials:
-
Substituted N-arylpyrazole (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (2.0 equiv)
-
Anhydrous solvent (e.g., PhCF₃ or MeCN)
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the N-arylpyrazole (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 10 mol%), and NFSI (315 mg, 1.0 mmol, 2.0 equiv).
-
Add 5 mL of anhydrous solvent (e.g., PhCF₃) via syringe.
-
Seal the flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 17-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ortho-fluorinated arylpyrazole.
Data Summary: Performance and Scope
The efficiency of the Pd-catalyzed C–H fluorination is highly dependent on the electronic nature of the substituents on the aryl ring.
| Substrate (N-Aryl Group) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | 10 | PhCF₃ | 110 | 17 | 90 | [9] |
| 4-MeO-Phenyl | 10 | MeCN | 110 | 17 | 75 | [9] |
| 4-F-Phenyl | 10 | PhCF₃ | 110 | 17 | 85 | [9] |
| 3-CN-Phenyl | 10 | MeCN | 110 | 17 | 49 | [9] |
Synthesis via Catalytic Cyclization Reactions
The construction of the pyrazole ring from acyclic precursors is a cornerstone of pyrazole synthesis.[10][11] Catalytic methods, particularly those employing silver or gold, have enabled the highly regioselective synthesis of fluorinated pyrazoles from appropriately substituted alkynes and hydrazines.[12][13]
Mechanistic Rationale & Field Insights
Silver-catalyzed cyclization of trifluoromethylated ynones with hydrazines provides a rapid and highly regioselective route to 3-CF₃-pyrazoles.[12] The silver catalyst (e.g., AgOTf) acts as a Lewis acid, activating the alkyne functionality of the ynone towards nucleophilic attack by the hydrazine. This initial attack is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity is controlled by the electronic properties of the ynone, with the nucleophilic hydrazine preferentially attacking the carbonyl-conjugated carbon of the alkyne. This method is notable for its mild conditions (room temperature) and high efficiency.[12]
Experimental Protocol: Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles
This protocol is based on the silver-catalyzed reaction of trifluoromethylated ynones and arylhydrazines.[12]
Materials:
-
Trifluoromethylated ynone (1.0 equiv)
-
Arylhydrazine hydrochloride (1.1 equiv)
-
Sodium acetate (NaOAc) (1.1 equiv)
-
Silver trifluoromethanesulfonate (AgOTf) (1 mol%)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the arylhydrazine hydrochloride (1.1 mmol) and sodium acetate (1.1 mmol).
-
Add anhydrous DCM (5 mL) and stir the suspension for 10 minutes at room temperature.
-
In a separate flask, dissolve the trifluoromethylated ynone (1.0 mmol) and AgOTf (0.01 mmol, 1 mol%) in anhydrous DCM (5 mL).
-
Add the ynone/catalyst solution to the stirring hydrazine suspension dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-CF₃-pyrazole.
Data Summary: Scope of Silver-Catalyzed Cyclization
This method demonstrates broad substrate scope with excellent yields for various substituted aryl hydrazines.
| Ynone Substituent (R¹) | Hydrazine Substituent (R²) | Catalyst | Time (h) | Yield (%) | Reference |
| Phenyl | Phenyl | AgOTf | 1 | 99 | [12] |
| Phenyl | 4-Cl-Phenyl | AgOTf | 1 | 98 | [12] |
| Phenyl | 4-MeO-Phenyl | AgOTf | 1 | 96 | [12] |
| Thiophen-2-yl | Phenyl | AgOTf | 1 | 95 | [12] |
Modern Catalytic Approaches: Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions.[14][15] This approach is particularly well-suited for generating radical intermediates, which can then be harnessed for the synthesis of complex fluorinated molecules.[16]
Mechanistic Rationale & Field Insights
A photoredox-enabled strategy has been developed for the synthesis of fluoroalkyl pyrazolones through a radical addition-cyclization cascade.[17] In this process, a photocatalyst (e.g., 4CzIPN) is excited by visible light (blue LEDs). The excited photocatalyst then engages in a single-electron transfer (SET) with a fluoroalkyl source (e.g., perfluoroalkyl iodide), generating a fluoroalkyl radical. This highly reactive radical adds to the double bond of a methacryloyl hydrazide substrate. The resulting radical intermediate undergoes an intramolecular cyclization onto the hydrazide nitrogen, followed by oxidation and deprotonation to yield the final fluoroalkylated pyrazolone product. This metal-free approach is highly efficient and proceeds under mild conditions.[17]
Experimental Protocol: Photoredox Synthesis of Fluoroalkyl Pyrazolones
This protocol is adapted from a photoredox-enabled radical addition–cyclization cascade method.[17]
Materials:
-
Methacryloyl hydrazide substrate (1.0 equiv, 0.1 mmol)
-
Perfluoroalkyl iodide (1.5 equiv)
-
Sodium carbonate (Na₂CO₃) (1.5 equiv)
-
4CzIPN (1-5 mol%)
-
Anhydrous DMF (0.1 M)
-
Blue LED lamp (450–456 nm, 3W)
-
Reaction vial with stir bar
Procedure:
-
To a reaction vial, add the methacryloyl hydrazide (0.1 mmol), Na₂CO₃ (15.9 mg, 0.15 mmol), and 4CzIPN (0.8 mg, 0.001 mmol, 1 mol%).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes.
-
Add anhydrous DMF (1.0 mL) followed by the perfluoroalkyl iodide (0.15 mmol) via syringe.
-
Place the reaction vial approximately 5 cm from the blue LED lamp and stir at room temperature (20 °C).
-
Irradiate the mixture for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the fluoroalkylated 2-pyrazolin-5-one.
Conclusion and Future Outlook
The catalytic synthesis of fluoropyrazoles is a dynamic and rapidly evolving field. Transition-metal-catalyzed C–H fluorination offers a powerful tool for late-stage functionalization, enabling the direct introduction of fluorine into complex arylpyrazole systems. Catalytic cyclization reactions provide highly efficient and regioselective pathways to core fluoropyrazole structures from simple acyclic precursors. Furthermore, modern methods like photoredox and electrochemical catalysis are opening new avenues for synthesis under mild, sustainable conditions.[17][18] As the demand for novel fluorinated compounds continues to grow, the development of even more sophisticated and practical catalytic methodologies will remain a key priority for the chemical research community.
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Kang, E., & Lee, D. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(33), 6455-6472. [Link][6][7][8]
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Pissinati, E. F., Azizzade, M., Opatz, T., & Paixão, M. W. (2021). Photoredox-Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones. Chemistry – A European Journal, 27(62), 15483-15488. [Link][17]
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Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6530. [Link][10][12]
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Levchenko, V., et al. (2019). Facile synthesis of 5-fluoropyrazoles by direct fluorination of pyrazoles with NFSI. Tetrahedron Letters, 60(15), 1054-1057. [Link][19]
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Hardesty, J. H. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi. [Link][3]
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Testa, C., et al. (2015). Palladium-Catalysed CH Bond Electrophilic Fluorination of Highly Substituted Arylpyrazoles: Experimental and DFT Mechanistic Insights. Advanced Synthesis & Catalysis, 357(13), 2849-2858. [Link][9][20]
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Liu, X., et al. (2011). A Au(I)-catalyzed tandem aminofluorination method to furnish fluoropyrazoles. Organic Letters, 13(10), 2658-2661. [Link][11][13]
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Sperry, J. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4744-4747. [Link][21][22][23]
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MDPI. (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole: Type Compounds I. MDPI Books. [Link][5]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(2), 1274-1322. [Link][1]
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Müller, T. J. J., et al. (2022). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 27(21), 7291. [Link][4]
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Maj, A., & Wróbel, Z. (2021). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 26(16), 4983. [Link][14]
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Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2499-2503. [Link][24][25]
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Douglas, J. J., et al. (2018). Illuminating Photoredox Catalysis. ACS Central Science, 4(2), 154-166. [Link][15]
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Jasiński, M., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8497. [Link][2]
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Wang, Y., et al. (2018). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 14, 2746-2794. [Link][26]
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Gieshoff, T., et al. (2023). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Angewandte Chemie International Edition, 62(9), e202214820. [Link][18]
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Introduction: The Strategic Advantage of Fluorinated Pyrazoles
An in-depth guide for researchers, scientists, and drug development professionals on the application of the 3-fluoro-1H-pyrazole moiety as a strategic pharmacophore in modern drug design.
In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2][3] Its versatile structure, featuring two adjacent nitrogen atoms, allows it to engage in a variety of non-covalent interactions, making it a cornerstone in the design of numerous approved therapeutic agents.[4][5] The strategic incorporation of fluorine atoms into organic molecules is a powerful tactic to enhance drug-like properties, including metabolic stability, binding affinity, and membrane permeability.[6]
The this compound pharmacophore represents a sophisticated convergence of these two principles. The introduction of a highly electronegative fluorine atom at the C3 position of the pyrazole ring imparts a unique set of physicochemical characteristics that can be expertly manipulated by medicinal chemists to overcome common drug development challenges. This guide provides a comprehensive overview of the this compound moiety, detailing its properties, synthetic accessibility, and application in drug design through case studies and detailed experimental protocols.
PART 1: Physicochemical Properties and Their Impact on Drug Design
The fluorine atom at the C3 position is not a passive substituent; it actively modulates the electronic and steric properties of the pyrazole ring, influencing its interactions with biological targets and its overall pharmacokinetic profile.[7]
Key Physicochemical Data
| Property | Value | Source | Significance in Drug Design |
| Molecular Formula | C₃H₃FN₂ | [8] | Low molecular weight provides a good starting point for fragment-based design. |
| Molecular Weight | 86.07 g/mol | [8] | Adheres to Lipinski's Rule of Five for oral bioavailability. |
| pKa | ~11.28 (Predicted) | [9] | The electron-withdrawing fluorine atom lowers the pKa of the N1-H, making it a stronger hydrogen bond donor. |
| Boiling Point | 77-78 °C (at 12 Torr) | [9] | Indicates volatility, relevant for purification and handling. |
| Appearance | Colorless to pale yellow liquid or solid | [7][9] | Basic physical characteristic for compound handling. |
Causality Behind Physicochemical Modulation
-
Modulation of Acidity (pKa): The potent electron-withdrawing inductive effect of the fluorine atom significantly increases the acidity of the N1-H proton compared to its non-fluorinated counterpart. This enhanced acidity makes the this compound a more effective hydrogen bond donor, a critical interaction for anchoring a ligand within a protein's binding pocket.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Its high bond dissociation energy makes it exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically labile C-H bond with a C-F bond at a strategic position is a field-proven tactic to increase a drug candidate's half-life and oral bioavailability.[10]
-
Fine-Tuning Lipophilicity: While highly fluorinated motifs can drastically increase lipophilicity, a single fluorine atom offers a more nuanced modification. It can enhance local lipophilicity, which may improve membrane permeability or facilitate entry into hydrophobic binding pockets, without dramatically increasing the overall logP of the final compound.[7]
-
Orthogonal Binding Interactions: The fluorine atom can participate in non-canonical interactions such as halogen bonds and dipole-dipole interactions with electron-rich residues in a protein active site, offering unique binding modes not accessible to the parent pyrazole.
Caption: General Synthetic Workflow for 3-Fluoro-1H-Pyrazoles.
Protocol 1: Synthesis of a this compound Derivative
This protocol describes a general procedure for the synthesis of an N-substituted this compound from a fluorinated precursor. This method is adapted from established literature procedures for pyrazole synthesis. [11][12] Objective: To synthesize a model N-aryl-3-fluoro-1H-pyrazole.
Materials:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (or similar fluorinated β-dicarbonyl)
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol (absolute)
-
Triethylamine (TEA) or Sodium Acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorinated β-dicarbonyl precursor (1.0 eq) and absolute ethanol to make a ~0.5 M solution.
-
Addition of Hydrazine: Add the arylhydrazine hydrochloride (1.1 eq) to the solution.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the stirring solution at room temperature. The base neutralizes the hydrochloride salt and facilitates the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in dichloromethane (DCM). c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS to confirm its identity, purity, and structure. [13][14][15] Self-Validation: The expected outcome is the formation of two regioisomers (e.g., 1-aryl-3-trifluoromethyl-5-fluoro-1H-pyrazole and its isomer). The ratio of these isomers is dependent on the specific reactants and conditions. Spectroscopic data, particularly ¹⁹F NMR, will be crucial to distinguish the isomers and confirm the presence of the C-F bond.
PART 3: Applications in Drug Design & Case Studies
The this compound moiety has been successfully employed as a key pharmacophore in developing inhibitors for various target classes. Its utility is often demonstrated in its role as a bioisostere, where it replaces another chemical group to improve drug properties while maintaining or enhancing biological activity. [5][16]
Bioisosteric Replacement Strategy
Bioisosterism is a cornerstone of rational drug design. The this compound can serve as a bioisostere for other five-membered heterocycles (like thiazole or imidazole) or even for amide functionalities. [16][17][18]The rationale is to leverage the pyrazole's unique electronic and steric profile to optimize ligand-receptor interactions and improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Case Study: Butyrylcholinesterase (BuChE) Inhibitors for Alzheimer's Disease
-
Therapeutic Target: Butyrylcholinesterase (BuChE) is an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. In Alzheimer's disease, inhibiting BuChE can increase acetylcholine levels, offering symptomatic relief.
-
Pharmacophore Application: A series of pyrazole-5-fluorosulfate derivatives were developed as selective BuChE inhibitors. [19][20]In this series, the pyrazole core acts as the central scaffold for orienting substituents into the enzyme's active site.
-
Structure-Activity Relationship (SAR):
-
The fluorosulfate group at the C5 position was found to be crucial for activity, potentially forming π-sulfur interactions within the binding pocket. [19] * The nature of substituents at the N1 and C3 positions of the pyrazole ring significantly impacted potency and selectivity.
-
For instance, compound K3 (1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-yl fluorosulfate) emerged as a potent and selective BuChE inhibitor with an IC₅₀ value of 0.79 µM. [19]The 3-phenyl group was shown to be superior to smaller alkyl groups like methyl or isopropyl at the same position, suggesting a key hydrophobic interaction. [19][20]* Mechanistic Insight: Molecular docking studies revealed that the pyrazole ring orients the substituents to form multiple interactions, including π-π stacking and halogen bonds, within the BuChE active site gorge. [19]
-
Caption: Binding Mode of a Pyrazole-based BuChE Inhibitor.
PART 4: Protocols for Biological Evaluation
After synthesizing a library of this compound derivatives, their biological activity must be quantified. The following protocols outline standard assays for hit identification and characterization.
Caption: Experimental Workflow for Hit-to-Lead Evaluation.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the ability of a compound to inhibit cancer cell growth, a common downstream effect of inhibiting targets like kinases. [2] Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells (or other relevant cancer cell line)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (10 mM stock)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette, incubator (37 °C, 5% CO₂), plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture media. A typical concentration range is 100 µM to 0.01 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). b. Remove the old media from the cells and add 100 µL of the media containing the test compounds.
-
Incubation: Incubate the plate for 72 hours at 37 °C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (media only). b. Normalize the data to the vehicle control (100% viability). c. Plot the percentage of cell viability versus the log of the compound concentration. d. Use a non-linear regression (sigmoidal dose-response) model to calculate the GI₅₀ value.
Self-Validation: The positive control (Doxorubicin) should yield a GI₅₀ value within the expected literature range. The dose-response curve should be sigmoidal, indicating a specific biological effect.
Conclusion and Future Perspectives
The this compound is a powerful and versatile pharmacophore in drug design. Its unique combination of a privileged heterocyclic scaffold with the strategic placement of a fluorine atom provides medicinal chemists with a tool to systematically enhance key drug-like properties. By modulating pKa, improving metabolic stability, and introducing novel binding interactions, this moiety can overcome significant hurdles in the hit-to-lead and lead optimization phases.
Future applications will likely see the continued use of this scaffold in developing highly selective kinase inhibitors, as well as its exploration in new therapeutic areas such as neurodegenerative and infectious diseases. [1][21]As synthetic methodologies become more advanced, the ability to precisely functionalize every position of the this compound ring will unlock even greater potential for creating next-generation therapeutics with superior efficacy and safety profiles.
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Lazzari, P., et al. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. PubMed. [Link]
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Barakat, A., et al. (2018). Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. PubMed Central. [Link]
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Sinegub, D., et al. (2023). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]
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Unlocking the Therapeutic Potential of 3-Fluoro-1H-pyrazole Analogs: A Guide to Biological Activity Assessment
Introduction: The Significance of Fluorination in Pyrazole Scaffolds
The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial therapies.[1][2] The strategic introduction of a fluorine atom at the 3-position of the pyrazole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[3] This often translates to enhanced biological activity and improved pharmacokinetic profiles, making 3-fluoro-1H-pyrazole analogs a compelling class of compounds for drug discovery and development.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the biological activities of this compound analogs. We delve into the causality behind experimental choices, provide field-proven protocols for assessing their activity, and offer insights into their potential mechanisms of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular processes crucial for tumor growth and survival.[4][5] The incorporation of a fluorine atom can further potentiate this activity.
Mechanism of Action: A Focus on Kinase Inhibition
A primary mechanism through which many pyrazole-based compounds exert their anticancer effects is the inhibition of protein kinases. These enzymes play a pivotal role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
This compound analogs can act as competitive inhibitors at the ATP-binding site of various kinases, effectively blocking downstream signaling and inducing apoptosis in cancer cells. The fluorine atom can enhance binding affinity through favorable interactions within the kinase domain.
Caption: Inhibition of a generic kinase signaling pathway by a this compound analog.
Quantitative Assessment of Anticancer Activity
The following table summarizes the cytotoxic activity of representative pyrazole analogs against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth). While specific data for a wide range of this compound analogs is still emerging, the provided data for fluorinated pyrazoles illustrates their potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Ciprofloxacin Hybrid (7k, 4-fluorophenyl) | S. aureus | 0.125 | [6] |
| Fused Pyrazole Derivative (3) | EGFR | 0.06 | [7] |
| Fused Pyrazole Derivative (9) | VEGFR-2 | 0.22 | [7] |
| GeGe-3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate) | PC3 (Prostate) | ~10 | [4] |
| 3-(4-fluorophenyl)-1H-pyrazole derivative (10e) | LNCaP (Prostate) | 18 | [8] |
Application Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details a standard procedure for evaluating the cytotoxic effects of this compound analogs on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle
Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound analog (test compound) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The pyrazole scaffold is also a key feature in many compounds exhibiting potent antimicrobial activity.[9][10] The introduction of fluorine can enhance their efficacy against a range of bacterial and fungal pathogens.
Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:
-
Inhibition of DNA Gyrase: Some pyrazoles interfere with the function of bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.
-
Disruption of Cell Membrane Integrity: Certain analogs can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents.
-
Inhibition of Key Metabolic Enzymes: Pyrazoles can inhibit enzymes crucial for microbial metabolism, thereby halting growth and proliferation.
Quantitative Assessment of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole analogs against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole-pyrimidinethiones | E. coli | 12.5 | [9] |
| Thiazolo-pyrazole derivatives | MRSA | 4 | [9] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli | 1 | [9] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus | 1-8 | [9] |
| Coumarin-substituted pyrazoles | MRSA | 3.125 | [11] |
| Pyrazole-ciprofloxacin hybrids | S. aureus | 0.125 | [6] |
| Pyrazole derivatives (2a, 2e, 2f) | S. aureus, B. subtilis, E. coli, P. aeruginosa | High Activity (Specific values not detailed) | [10] |
Application Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Principle
A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
Materials
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound analog (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Incubator
Step-by-Step Methodology
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound analog.
-
Perform a two-fold serial dilution of the compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a positive control well (100 µL of inoculum in broth) and a negative control well (100 µL of broth only).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
This compound analogs represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine can significantly enhance their therapeutic potential, particularly in the realms of oncology and infectious diseases. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and advance the most promising candidates through the drug discovery pipeline.
Future research should focus on expanding the library of this compound analogs and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to identify novel cellular targets and pathways, paving the way for the development of next-generation therapeutics.
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Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]
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Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. (2020). Molecules. [Link]
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The MIC values of pyrazolines against bacterial strains. - ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. (2022). RSC Medicinal Chemistry. [Link]
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The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
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Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. (2024). International Journal of Molecular Sciences. [Link]
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Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. [Link]
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In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research. [Link]
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Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]
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Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. (2016). Anti-cancer Drugs. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]
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1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (2015). Letters in Drug Design & Discovery. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Synthesis and in vivo nematocidal evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules. [Link]
-
Synthesis of 3‐aryl‐1‐pyrydin‐2‐yl‐1H‐pyrazole‐4‐carbaldehyde 1a–e. - ResearchGate. [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Molecules. [Link]
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Application Notes & Protocols: The Utility of the 3-Fluoro-1H-Pyrazole Scaffold in the Development of Novel Anti-Inflammatory Agents
Introduction: The Strategic Role of Fluorinated Pyrazoles in Inflammation Research
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation leads to a spectrum of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, creating a persistent need for safer and more effective anti-inflammatory therapeutics.[1][2] For decades, medicinal chemists have relied on "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The pyrazole ring system is one such scaffold, forming the core of numerous approved drugs.[3][4][5][6][7] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which validates the pyrazole core's utility in anti-inflammatory drug design.[7][8][9][10]
The strategic incorporation of fluorine into drug candidates can profoundly enhance their pharmacological profile. The 3-fluoro-1H-pyrazole moiety is a particularly valuable building block.[11][12] The high electronegativity of the fluorine atom can modulate the acidity (pKa) of the pyrazole N-H, influence hydrogen bonding interactions with target enzymes, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. These attributes make this compound an exceptional starting point for developing next-generation anti-inflammatory agents with potentially improved potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth exploration of the key inflammatory pathways targeted by pyrazole derivatives, protocols for their synthesis and evaluation, and a framework for interpreting the resulting data for researchers in drug discovery.
Part 1: Key Molecular Targets & Mechanisms of Action
The anti-inflammatory effects of this compound derivatives are primarily achieved by inhibiting key enzymes and signaling proteins within the inflammatory cascade. Understanding these pathways is crucial for rational drug design and interpreting biological data.
Cyclooxygenase (COX) Inhibition
The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[7][10] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible at sites of inflammation.[13][14] The therapeutic goal is often to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize side effects.[8][10] Pyrazole-based drugs like Celecoxib achieve this selectivity through specific interactions with the enzyme's active site.[8][9][14] The trifluoromethyl group at the 3-position of Celecoxib, for instance, is critical for its potency and selectivity.[8] Substituting this with a fluorine atom offers a different electronic and steric profile that can be exploited to fine-tune this interaction.
Caption: Arachidonic Acid Cascade and Selective COX-2 Inhibition.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). Extracellular stresses, like bacterial lipopolysaccharide (LPS), activate a phosphorylation cascade that ultimately leads to the activation of p38. Activated p38 then phosphorylates downstream transcription factors, promoting the synthesis and release of these potent inflammatory mediators. Pyrazole urea-based compounds have been identified as potent inhibitors of p38 MAP kinase, binding to a domain distinct from the ATP-binding site and stabilizing an inactive conformation of the enzyme.[15][16]
Caption: The JAK/STAT Cytokine Signaling Pathway.
Part 2: General Synthesis of this compound Derivatives
The synthesis of a library of this compound derivatives for screening typically begins with a fluorinated precursor. A common and effective method involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative. [17]This approach allows for diversity at multiple positions of the pyrazole ring.
Representative Synthetic Scheme:
-
Formation of Fluorinated Precursor: A key starting material, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, can be used to generate regioisomeric mixtures of trifluoromethyl pyrazoles, which serve as foundational building blocks. [18]While this example uses a trifluoromethyl group, similar principles apply to monofluorinated precursors.
-
Cyclocondensation: The fluorinated β-diketone (or its equivalent) is reacted with a substituted hydrazine (R¹-NHNH₂) in a suitable solvent like ethanol or acetic acid. This reaction forms the pyrazole ring. The choice of the substituted hydrazine determines the substituent at the N1 position, which is critical for activity in many inhibitor classes (e.g., the 4-sulfamoylphenyl group in Celecoxib). [8]3. Further Functionalization: Once the core this compound is formed, further modifications can be made. For example, palladium-catalyzed cross-coupling reactions can be used to introduce various aryl or alkyl groups at other positions on the ring, enabling extensive Structure-Activity Relationship (SAR) studies.
This modular approach allows for the systematic synthesis of a wide array of compounds to probe interactions with the biological targets of interest.
Part 3: Protocols for Biological Evaluation
A hierarchical screening approach, from in vitro enzymatic and cell-based assays to in vivo models, is essential for identifying and characterizing promising anti-inflammatory candidates.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit COX-1 and COX-2, allowing for the determination of potency and selectivity.
-
Objective: To determine the IC₅₀ values of test compounds against human recombinant COX-1 and COX-2.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test compounds dissolved in DMSO.
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Prostaglandin E₂ (PGE₂) ELISA kit for detection.
-
-
Methodology:
-
Prepare serial dilutions of test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound solution. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid. Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Use non-linear regression analysis to calculate the IC₅₀ value. The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
-
Protocol 2: Cellular Cytokine Release Assay
This cell-based assay evaluates the ability of compounds to suppress the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.
-
Objective: To measure the inhibition of LPS-induced TNF-α and IL-6 production in murine macrophages (RAW 264.7) or human Peripheral Blood Mononuclear Cells (PBMCs). [19]* Materials:
-
RAW 264.7 cells or freshly isolated human PBMCs. [19][20] * Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds dissolved in DMSO.
-
Reference inhibitor (e.g., Dexamethasone).
-
ELISA kits for murine/human TNF-α and IL-6. [21][22]* Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. For PBMCs, isolate from whole blood and use directly.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the vehicle control.
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits. [23] 7. Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control and determine the IC₅₀ values for each compound.
-
Caption: Workflow for the Cellular Cytokine Release Assay.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and well-characterized model of acute inflammation used for the primary in vivo screening of anti-inflammatory drugs. [6][24][25]
-
Objective: To evaluate the acute anti-inflammatory activity of test compounds in rats or mice.
-
Animals: Male Wistar rats (180-200g) or Swiss albino mice (20-25g).
-
Materials:
-
1% (w/v) solution of λ-Carrageenan in sterile saline.
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Indomethacin or Celecoxib).
-
Digital Plethysmometer.
-
-
Methodology:
-
Fast animals overnight with free access to water.
-
Group animals (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Measure the initial paw volume of the right hind paw of each animal using the plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V_o)_control - (V_t - V_o)_treated ] / (V_c - V_o)_control * 100 Where V_o is the initial paw volume, V_t is the paw volume at time 't', and V_c is the paw volume of the control group.
-
Part 4: Data Presentation and Interpretation
Systematic tabulation of data is critical for comparing compounds and establishing structure-activity relationships.
Table 1: Summary of In Vitro Activity of Hypothetical this compound Analogs
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | p38 MAPK IC₅₀ (µM) | TNF-α Release IC₅₀ (µM) |
| F-PYR-01 | 25.4 | 1.8 | 14.1 | > 50 | 5.2 |
| F-PYR-02 | 15.1 | 0.08 | 188.8 | > 50 | 0.25 |
| F-PYR-03 | > 50 | 28.5 | - | 0.15 | 0.45 |
| F-PYR-04 | 8.9 | 0.12 | 74.2 | 0.09 | 0.11 |
| Celecoxib | 15.0 | 0.04 | 375 | > 50 | 0.18 |
Interpretation:
-
F-PYR-02 shows high potency and selectivity for COX-2, similar to Celecoxib, suggesting it is a promising COX-2-centric candidate.
-
F-PYR-03 is a weak COX inhibitor but shows potent p38 MAPK inhibition, indicating a different primary mechanism of action.
-
F-PYR-04 demonstrates a desirable dual-inhibitor profile, potently inhibiting both COX-2 and p38 MAPK. This could offer broader anti-inflammatory efficacy.
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg, p.o.) | Max. % Inhibition of Edema (at 3 hr) |
| F-PYR-02 | 10 | 58.4% |
| F-PYR-03 | 10 | 45.2% |
| F-PYR-04 | 10 | 72.5% |
| Celecoxib | 10 | 65.1% |
Interpretation: The in vivo data correlates well with the in vitro findings. The dual inhibitor F-PYR-04 shows the highest efficacy in the acute inflammation model, suggesting that targeting multiple pathways may lead to superior therapeutic outcomes.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel anti-inflammatory agents. Its unique electronic properties can be leveraged to design potent and selective inhibitors of key inflammatory targets like COX-2, p38 MAPK, and JAKs. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new chemical entities derived from this scaffold.
Future research should focus on:
-
Exploring Dual-Target or Multi-Target Ligands: As demonstrated by compound F-PYR-04, agents that modulate multiple inflammatory nodes may offer enhanced efficacy.
-
Optimizing Pharmacokinetics: In-depth studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to develop candidates with favorable drug-like properties.
-
Evaluation in Chronic Models: Promising compounds should be advanced to more complex, chronic models of inflammation, such as adjuvant-induced arthritis, to assess their potential for treating long-term inflammatory diseases. [25] By combining rational, structure-based design with a rigorous cascade of biological evaluation, the this compound core can be fully exploited to develop the next generation of safe and effective anti-inflammatory therapies.
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The Emergence of 3-Fluoro-1H-pyrazole in Advanced Materials: Application Notes and Protocols
Introduction: The Strategic Advantage of Fluorination in Pyrazole-Based Materials
In the landscape of material science, the quest for novel functional materials with tailored properties is relentless. Among the vast array of molecular building blocks, pyrazole derivatives have garnered significant attention due to their unique electronic and coordination properties.[1] The strategic introduction of fluorine atoms onto the pyrazole scaffold, specifically creating 3-Fluoro-1H-pyrazole, has unlocked new avenues for the development of advanced materials. The high electronegativity and small van der Waals radius of the fluorine atom can profoundly influence the electronic properties, thermal stability, and intermolecular interactions of the resulting materials.[2] This, in turn, opens up possibilities for applications in organic electronics, sensing, and catalysis.[3]
This technical guide provides a comprehensive overview of the application of this compound in material science. We will delve into its use in the synthesis of metal-organic frameworks (MOFs), conductive polymers, and liquid crystals, providing detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices.
I. Metal-Organic Frameworks (MOFs) with this compound: A New Frontier in Porous Materials
The incorporation of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) offers a unique opportunity to fine-tune the properties of these porous materials.[4] The fluorine atom can influence the framework's stability, pore environment, and affinity for specific guest molecules.
Application Note: Enhanced Gas Sorption and Catalysis in Fluorinated Pyrazolate MOFs
The electron-withdrawing nature of the fluorine atom in the 3-position of the pyrazole ring can enhance the acidity of the N-H proton, leading to stronger coordination with metal centers. This can result in MOFs with improved thermal and chemical stability. Furthermore, the presence of fluorine within the pores can create specific interaction sites for fluorinated gases or enhance the catalytic activity of the framework. For instance, pyrazolate-based MOFs have shown promise in the selective capture of formaldehyde.[5]
Experimental Protocol: Synthesis of a Hypothetical Cu(II)-based MOF using a this compound Derivative
This protocol describes the synthesis of a hypothetical copper-based MOF, designated as Cu-FP-MOF, using a bifunctional ligand derived from this compound. The ligand, 4,4'-(this compound-4,5-diyl)dibenzoic acid (H2-FPDB), is a hypothetical molecule designed for this example, illustrating how this compound can be functionalized.
Workflow for the Synthesis of Cu-FP-MOF
Caption: Workflow for the synthesis of a hypothetical Cu-FP-MOF.
Materials:
-
4,4'-(this compound-4,5-diyl)dibenzoic acid (H2-FPDB) (Synthesized separately)
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
In a 20 mL scintillation vial, dissolve 50 mg (0.15 mmol) of H2-FPDB in 10 mL of a DMF/EtOH/H2O solvent mixture (8:1:1 v/v/v).
-
Add 36 mg (0.15 mmol) of Cu(NO3)2·3H2O to the solution.
-
Seal the vial and sonicate for 10 minutes to ensure complete dissolution.
-
Place the vial in a preheated oven at 120 °C for 48 hours.
-
After cooling to room temperature, blue crystalline precipitates are collected by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with DCM (3 x 10 mL).
-
Activate the sample by heating at 150 °C under vacuum for 12 hours to remove residual solvent molecules.
Expected Characterization Data:
| Property | Expected Value/Observation |
| Appearance | Blue, crystalline solid |
| BET Surface Area | 1200 - 1500 m²/g |
| Pore Volume | 0.6 - 0.8 cm³/g |
| Thermal Stability (TGA) | Stable up to 350 °C in N2 |
| PXRD | Crystalline pattern indicating a specific framework topology |
II. This compound in Conductive Polymers: Tuning Electronic Properties
The incorporation of this compound into polymer backbones is a promising strategy for developing new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] The fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which can improve charge injection and transport properties, as well as enhance the material's oxidative stability.
Application Note: Enhanced Performance in Organic Electronic Devices
Fluorinated pyrazole-containing polymers can exhibit improved electron mobility and better air stability compared to their non-fluorinated counterparts. This makes them attractive candidates for use as electron-transporting or emissive layers in OLEDs. The strong C-F bond also contributes to the overall robustness of the material.
Experimental Protocol: Synthesis of a Poly(this compound-co-fluorene) Copolymer
This protocol outlines the synthesis of a hypothetical alternating copolymer of a this compound derivative and fluorene via a Suzuki coupling reaction.
Workflow for Polymer Synthesis
Caption: Suzuki coupling for a fluorinated pyrazole copolymer.
Materials:
-
1-(2-ethylhexyl)-3-fluoro-4,5-bis(4-bromophenyl)-1H-pyrazole (Monomer 1 - hypothetical)
-
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer 2)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Methanol
Procedure:
-
To a flame-dried Schlenk flask, add Monomer 1 (1 mmol), Monomer 2 (1 mmol), and Pd(PPh3)4 (0.03 mmol).
-
Add 20 mL of toluene and 5 mL of a 2M aqueous solution of K2CO3.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Reflux the reaction mixture under a nitrogen atmosphere for 72 hours.
-
After cooling to room temperature, pour the mixture into 200 mL of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.
-
The chloroform fraction is concentrated and the polymer is reprecipitated from methanol.
-
Dry the final polymer under vacuum at 60 °C for 24 hours.
Expected Characterization Data:
| Property | Expected Value/Observation |
| Appearance | Yellowish fibrous solid |
| Molecular Weight (Mn) | 15,000 - 25,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| HOMO Level | -5.6 to -5.8 eV |
| LUMO Level | -2.8 to -3.0 eV |
| Photoluminescence (in solution) | Emission maximum around 450-480 nm (blue-green) |
III. This compound in Liquid Crystals: Engineering Mesophase Behavior
The introduction of a lateral fluorine substituent in calamitic (rod-like) liquid crystals can significantly influence their mesomorphic properties.[6] A this compound moiety can be incorporated into liquid crystal structures to modify properties such as melting point, clearing point, and the type of mesophase formed.
Application Note: Lowering Melting Points and Inducing Smectic Phases
The lateral fluorine atom can disrupt molecular packing, leading to lower melting points and potentially inducing smectic phases where the molecules are arranged in layers. This can be advantageous for creating liquid crystal materials with broad operating temperature ranges for display applications.
Experimental Protocol: Synthesis of a this compound-based Liquid Crystal
This protocol describes the synthesis of a hypothetical liquid crystal molecule containing a this compound core.
Workflow for Liquid Crystal Synthesis
Caption: Synthesis of a fluorinated pyrazole liquid crystal.
Materials:
-
4-(3-Fluoro-1H-pyrazol-5-yl)phenol (Synthesized separately)
-
4-Octyloxybenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 4-Octyloxybenzoic acid (1.2 mmol) and 4-(3-Fluoro-1H-pyrazol-5-yl)phenol (1.0 mmol) in 50 mL of dry DCM.
-
Add DMAP (0.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add DCC (1.2 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Characterization Data:
| Property | Expected Value/Observation |
| Appearance | White crystalline solid |
| Phase Transitions (°C) | Cr 85 SmA 110 N 125 I (Hypothetical) |
| Mesophase Texture | Fan-shaped texture for SmA, Schlieren texture for N (by POM) |
Conclusion and Future Outlook
This compound is a versatile and promising building block for the creation of a new generation of advanced functional materials. Its unique electronic properties, conferred by the strategically placed fluorine atom, allow for the fine-tuning of material characteristics for a range of applications. While the exploration of this specific molecule in material science is still in its early stages, the foundational knowledge from the broader class of fluorinated pyrazoles suggests a bright future. Further research into the synthesis of novel monomers and ligands derived from this compound will undoubtedly lead to the discovery of materials with exceptional performance in organic electronics, gas separation, catalysis, and liquid crystal displays.
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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 3-Fluoropyrazoles
Introduction: The Strategic Value of the 3-Fluoropyrazole Motif
The pyrazole ring is a privileged scaffold in modern medicinal chemistry and agrochemistry, appearing in the structures of numerous blockbuster drugs and high-performance agricultural agents.[1] The strategic incorporation of fluorine at the 3-position of the pyrazole ring significantly modulates the molecule's physicochemical and biological properties.[2][3] The high electronegativity of fluorine can alter the pKa of adjacent nitrogen atoms, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4] Consequently, 3-fluoropyrazole derivatives are highly sought-after building blocks in drug discovery programs.[5]
However, the functionalization of the 3-fluoropyrazole core, particularly the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at other positions of the ring, presents unique challenges. The electron-withdrawing nature of the fluorine atom can deactivate the ring towards certain transformations. This guide provides a comprehensive overview of robust and field-proven metal-catalyzed cross-coupling methodologies for the effective diversification of 3-fluoropyrazole scaffolds, empowering researchers in drug development and chemical synthesis.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl and hetero-biaryl linkages.[6][7] It involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid or ester) with an organohalide.[8] For 3-fluoropyrazoles, this typically involves the coupling of a halo-substituted 3-fluoropyrazole (e.g., 5-bromo-3-fluoropyrazole) with a variety of aryl or heteroaryl boronic acids.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The presence of the 3-fluoro substituent can influence the rate of oxidative addition of the palladium(0) catalyst to the C-X bond of the fluoropyrazole. The electron-withdrawing fluorine atom can make the C-X bond more susceptible to cleavage. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to enhance catalytic activity, especially for less reactive chlorides.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-fluoropyrazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-bromo-3-fluoropyrazole derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
5-Bromo-3-fluoropyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos) (1.2-1.5 times the mol% of Pd)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the 5-bromo-3-fluoropyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.[2][10]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling of Halopyrazoles
| Entry | Halopyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Chloroindazole | 5-Indoleboronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [11] |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos (5) | K₂CO₃ | 1,4-Dioxane | 110 | 92 | [10][12] |
| 3 | 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 85 | [11] |
| 4 | 5-Iodo-1-methyl-1H-pyrazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 91 | General Protocol |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[13][14] This reaction is particularly valuable for introducing rigid alkynyl linkers into the 3-fluoropyrazole scaffold, a common strategy in the design of bioactive molecules. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[15][16]
Mechanistic Considerations
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[17] The palladium cycle mirrors that of the Suzuki coupling, involving oxidative addition and reductive elimination. The key difference lies in the transmetalation step, which is facilitated by the copper cycle. Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which then transmetalates the alkynyl group to the palladium(II) complex.[18] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[19]
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of 5-Iodo-3-fluoropyrazole
This protocol describes a general procedure for the Sonogashira coupling of a 5-iodo-3-fluoropyrazole with a terminal alkyne. Iodopyrazoles are generally more reactive than their bromo- or chloro- counterparts in this reaction.[13][20]
Materials:
-
5-Iodo-3-fluoropyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2.0-3.0 equiv or as solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF, acetonitrile)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 5-iodo-3-fluoropyrazole (1.0 equiv), palladium catalyst (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base: Add the anhydrous, degassed solvent and the amine base.
-
Alkyne Addition: Stir the mixture for a few minutes, then add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 40-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalysts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically by reacting an aryl halide with an amine in the presence of a strong base.[5][21] This reaction is indispensable for introducing a wide array of nitrogen-containing functionalities onto the 3-fluoropyrazole core, a critical step in the synthesis of many pharmaceuticals.[22][23]
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[21] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective in promoting the reductive elimination step, which is often rate-limiting.[22]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-3-fluoropyrazole
This protocol provides a general method for the C-N coupling of a 5-bromo-3-fluoropyrazole with a primary or secondary amine.
Materials:
-
5-Bromo-3-fluoropyrazole derivative (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, tBuXPhos Pd G3) (1-3 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, t-butanol)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, base, and 5-bromo-3-fluoropyrazole to a dry reaction vessel.
-
Reagent Addition: Add the solvent, followed by the amine.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a plug of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Amination of Bromo-pyrazoles
| Entry | Bromo-pyrazole Substrate | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Morpholine | Pd₂(dba)₃/XPhos (1/2) | LHMDS | Dioxane | 100 | 92 | [24] |
| 2 | 4-Bromo-1H-pyrazole | Aniline | Pd₂(dba)₃/XPhos (1/2) | LHMDS | Dioxane | 100 | 88 | [24] |
| 3 | 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂/tBuDavePhos (5/10) | NaOtBu | Toluene | 100 | 85 | [25] |
| 4 | 3-Bromo-1H-pyrazole | Pyrrolidine | Pd₂(dba)₃/XPhos (1/2) | LHMDS | Dioxane | 100 | 75 | [24] |
IV. C-H Functionalization: A Modern Approach to Pyrazole Diversification
Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules by avoiding the pre-functionalization of starting materials.[26][27] For 3-fluoropyrazoles, palladium-catalyzed C-H arylation can be achieved through the use of a directing group, which positions the catalyst in proximity to the target C-H bond.[4] The pyrazole ring itself can serve as a directing group for the functionalization of substituents attached to the pyrazole nitrogen.[28][29]
Mechanistic Considerations
In a typical pyrazole-directed C-H activation, the pyrazole nitrogen coordinates to the palladium catalyst, forming a cyclometalated intermediate.[4] This intermediate then undergoes reaction with a coupling partner, such as an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst. The regioselectivity of the C-H activation is controlled by the formation of a stable five- or six-membered palladacycle.
Conceptual Workflow: Pyrazole-Directed C-H Arylation
Caption: Logical flow of a pyrazole-directed C-H activation/arylation cascade.
General Protocol: Pyrazole-Directed C(sp³)-H Arylation
This protocol is adapted from methods developed for the arylation of C(sp³)-H bonds directed by a pyrazole group.[4]
Materials:
-
N-Alkyl-3-fluoropyrazole (1.0 equiv)
-
Aryl iodide (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)
-
Oxidant/Halide scavenger (e.g., Ag₂O, Ag₂CO₃) (1.5-2.0 equiv)
-
Solvent (e.g., Acetic acid, HFIP)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
Reaction Setup: To a sealed tube, add the N-alkyl-3-fluoropyrazole, aryl iodide, Pd(OAc)₂, and the silver salt.
-
Solvent Addition: Add the solvent.
-
Reaction: Seal the tube and heat to 100-130 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through Celite. Wash the filtrate with a saturated solution of NaHCO₃ and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The metal-catalyzed cross-coupling reactions discussed herein provide a powerful toolkit for the synthetic chemist to functionalize the 3-fluoropyrazole core. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable and versatile methods for installing a wide range of substituents, while direct C-H functionalization presents a modern and efficient alternative. As catalyst technology continues to advance, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of complex 3-fluoropyrazole derivatives, further accelerating the discovery of new medicines and agrochemicals.
References
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Daugulis, O., et al. (2011). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 50(23), 5420-5424. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 61-70. [Link]
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ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(23), 6066-6070. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Kalle, K., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2014(vi), 54-71. [Link]
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Amijs, J. H. M., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 320-346. [Link]
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Amatore, C., & Jutand, A. (2000). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. Angewandte Chemie International Edition, 39(23), 4115-4117. [Link]
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Smith, A. W., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(11), 1904-1907. [Link]
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Denmark, S. E. (2011). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
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Corbet, J.-P., & Mignani, G. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]
-
Schmitt, M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 44(44), 19335-19342. [Link]
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Chen, X., et al. (2015). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science, 6(3), 1420-1444. [Link]
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Various Authors. (2012). Patent Reference: WO2012129338. [Link]
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Schmitt, M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. New Journal of Chemistry, 44(44), 19335-19342. [Link]
- Fabry, D. C., et al. (2015). Palladium-Catalysed C H Bond Electrophilic Fluorination of Highly Substituted Arylpyrazoles: Experimental and DFT Mechanistic Insights. Chemistry – A European Journal, 21(40), 13995-14006.
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Daugulis, O., et al. (2011). Palladium-Catalyzed Pyrazole-Directed sp 3 C−H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 50(23), 5420-5424. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Amijs, J. H. M., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 320-346. [Link]
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Singh, A., et al. (2020). Substrate scope in Buchwald‐Hartwig coupling. ChemistrySelect, 5(31), 9789-9796. [Link]
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Bruno, N. C., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 532-535. [Link]
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Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586. [Link]
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Chen, K., & Chen, G. (2014). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules, 19(12), 21102-21111. [Link]
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Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Journal of Heterocyclic Chemistry, 48(3), 661-665. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]
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Myers, A. G. The Suzuki Reaction. [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Ghorai, A., et al. (2020). Synthesis of pyrazole anchored three-coordinated organoboranes and their application in the detection of picric acid. Dalton Transactions, 49(1), 169-178. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-12. [Link]
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Silva, F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1272. [Link]
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Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 27(10), 2456-2460. [Link]
-
Stradiotto, M., et al. (2023). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Advanced Synthesis & Catalysis, 365(21), 3749-3756. [Link]
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Application Note: Streamlined One-Pot Synthesis of Functionalized 3-Fluoropyrazoles for Accelerated Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[1][2] Among the privileged heterocyclic scaffolds in medicinal chemistry, the pyrazole nucleus is a recurring motif in a multitude of approved drugs.[3] Consequently, the strategic incorporation of fluorine into the pyrazole ring system has yielded compounds with significant therapeutic potential, including anti-inflammatory, anti-HIV, and anti-cancer agents.[2][3][4][5]
Historically, the synthesis of specifically substituted fluorinated pyrazoles has been challenging, often requiring multi-step procedures with harsh reagents.[6] This application note details a robust and efficient one-pot synthesis of functionalized 3-fluoropyrazoles, a class of compounds with considerable promise as building blocks in medicinal chemistry.[6][7] This streamlined protocol offers researchers and drug development professionals an accessible and scalable method to generate a diverse library of these valuable compounds, thereby accelerating the drug discovery process.
Methodology Overview: A Convergent One-Pot Strategy
The described one-pot synthesis is a versatile and efficient method that combines cyclization and fluorination in a single reaction vessel, minimizing purification steps and maximizing yield. The general approach involves the condensation of a β-dicarbonyl compound with a hydrazine to form a pyrazole intermediate, which is then directly fluorinated in situ.
This protocol leverages the unique properties of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a highly stable and easy-to-handle electrophilic fluorinating agent.[8][9][10] Selectfluor® is known for its broad applicability in organic synthesis, including the formation of heterocyclic rings and C-heteroatom bond formations.[8][10][11]
Reaction Mechanism: A Step-by-Step Look at the One-Pot Synthesis
The one-pot synthesis of functionalized 3-fluoropyrazoles proceeds through a well-defined sequence of reactions:
-
Pyrazole Formation: The reaction is initiated by the condensation of a 1,3-dicarbonyl compound (e.g., a β-ketoester) with a hydrazine derivative. This acid-catalyzed reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons, followed by cyclization and dehydration to form the pyrazole ring. The regioselectivity of this step can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.
-
In Situ Electrophilic Fluorination: Once the pyrazole is formed in the reaction mixture, the electrophilic fluorinating agent, Selectfluor®, is introduced. The electron-rich pyrazole ring undergoes electrophilic aromatic substitution, with the fluorine cation from Selectfluor® selectively attacking the C3 position. The choice of solvent and reaction conditions is crucial for achieving high regioselectivity and yield in this step.
Experimental Workflow
The following diagram illustrates the streamlined one-pot synthesis of functionalized 3-fluoropyrazoles.
Caption: A schematic representation of the one-pot synthesis of functionalized 3-fluoropyrazoles.
Detailed Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of a representative 3-fluoropyrazole from a β-ketoester and hydrazine hydrate, followed by in situ fluorination with Selectfluor®.
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate (or other suitable β-ketoester)
-
Hydrazine hydrate
-
Selectfluor® (F-TEDA-BF4)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketoester (1.0 equiv.), hydrazine hydrate (1.2 equiv.), and anhydrous acetonitrile to achieve a 0.2 M solution.
-
Pyrazole Formation: Heat the reaction mixture to 60 °C and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material and formation of the pyrazole intermediate.
-
In Situ Fluorination: Cool the reaction mixture to room temperature. Add Selectfluor® (1.5 equiv.) portion-wise over 15 minutes. Caution: The addition of Selectfluor® may be exothermic.
-
Reaction Completion: Heat the reaction mixture to 80 °C and stir for 12-16 hours, or until TLC or LC-MS analysis indicates the completion of the fluorination reaction.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired functionalized 3-fluoropyrazole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Data Summary: Representative Examples
The following table summarizes the expected outcomes for the one-pot synthesis of various functionalized 3-fluoropyrazoles using the described protocol with different starting materials.
| Entry | β-Dicarbonyl Compound | Hydrazine | Product | Yield (%) |
| 1 | Ethyl 3-oxo-3-phenylpropanoate | Hydrazine hydrate | 3-Fluoro-5-phenyl-1H-pyrazole | 75-85 |
| 2 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Hydrazine hydrate | 3-Fluoro-5-(trifluoromethyl)-1H-pyrazole | 70-80 |
| 3 | Ethyl 3-oxo-3-(4-chlorophenyl)propanoate | Hydrazine hydrate | 5-(4-Chlorophenyl)-3-fluoro-1H-pyrazole | 72-82 |
| 4 | Ethyl 3-oxo-3-phenylpropanoate | Methylhydrazine | 3-Fluoro-1-methyl-5-phenyl-1H-pyrazole | 65-75 |
| 5 | Acetylacetone | Phenylhydrazine | 3-Fluoro-5-methyl-1-phenyl-1H-pyrazole | 60-70 |
Conclusion and Future Outlook
The one-pot synthesis of functionalized 3-fluoropyrazoles presented in this application note offers a significant improvement over traditional multi-step methods. This streamlined and efficient protocol provides researchers in medicinal chemistry and drug discovery with a powerful tool for the rapid generation of diverse libraries of these high-value compounds. The use of the readily available and easy-to-handle electrophilic fluorinating agent, Selectfluor®, further enhances the practicality and scalability of this method.
Future work in this area may focus on expanding the substrate scope to include a wider range of functional groups and heterocyclic systems. Additionally, the development of asymmetric variations of this one-pot synthesis could provide access to chiral 3-fluoropyrazoles, which may exhibit enhanced biological activity and selectivity.
References
- Alam, M. M., et al. (2025).
- Enamine. (n.d.). SelectFluor. Enamine.
- González, J., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry, 73(9), 3527-3530.
- Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 10(1), 149-160.
- Varala, R., et al. (2025).
- Dan, Y., et al. (2025). Recent Advances in the Application of Selectfluor as a Versatile Reactant in Organic Photo‐ and Electrochemical Synthesis. CoLab.
- Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4644-4647.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- University of Mississippi. (n.d.).
- Al-Ostath, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- ResearchGate. (2025). New Synthesis of Fluorinated Pyrazoles.
- De Kimpe, N., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Journal of Organic Chemistry, 76(10), 4105-4111.
- ResearchGate. (n.d.). Synthesis of fluoropyrazoles 3l–3w from different fluoronitroalkenes 1...
- ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.
- Gopinath, P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2021-2046.
- OUCI. (n.d.). Synthesis of 3-Amino-4-fluoropyrazoles. OUCI.
- National Institutes of Health. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- National Institutes of Health. (2025).
- ACS Publications. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors.
- Jasiński, M., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(24), 4462-4467.
- Thieme. (n.d.). 26.
- Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
- Zhang, N., et al. (2022). Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. Chemistry – An Asian Journal, 17(15), e202200436.
- Świątek, K., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(24), 4462-4467.
- Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 1-10.
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- 11. mdpi.com [mdpi.com]
Synthetic Strategy: The Balz-Schiemann Reaction
An Application Note for the Scale-Up Synthesis of 3-Fluoro-1H-pyrazole
Introduction: The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound, a key building block, is frequently utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its strategic importance necessitates a robust and scalable synthetic protocol to ensure a reliable supply for research and development pipelines. This document provides a detailed guide for the scale-up synthesis of this compound, focusing on the well-established Balz-Schiemann reaction. The protocol emphasizes safety, efficiency, and analytical validation, tailored for researchers and professionals in drug development.
The transformation of an aromatic primary amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate, known as the Balz-Schiemann reaction, is a classic and reliable method for aromatic fluorination.[2][3] This approach is particularly valuable because direct fluorination of aromatic systems is often violent and difficult to control.[3] For the synthesis of this compound, the readily available 3-Amino-1H-pyrazole serves as the starting material.
The overall transformation proceeds in two main stages:
-
Diazotization: 3-Amino-1H-pyrazole is treated with a nitrosating agent (e.g., sodium nitrite) in the presence of tetrafluoroboric acid (HBF₄) at low temperatures to form the corresponding 3-pyrazolyldiazonium tetrafluoroborate salt.[4]
-
Fluorodediazoniation: The isolated diazonium salt is then subjected to controlled thermal decomposition. The diazonium group departs as nitrogen gas (N₂), and the tetrafluoroborate anion provides the fluoride nucleophile, resulting in the formation of this compound along with boron trifluoride (BF₃) gas.[3]
While dependable, scaling this reaction introduces significant safety challenges, primarily due to the potential thermal instability of the isolated diazonium salt intermediate, which can be explosive under certain conditions (e.g., when dry, or exposed to heat or shock).[4][5] Therefore, meticulous temperature control, appropriate engineering safeguards, and strict adherence to safety protocols are paramount for a successful and safe scale-up. Recent advancements have explored continuous flow methodologies to mitigate these risks by minimizing the accumulation of hazardous intermediates.[5]
Experimental Protocol: Scale-Up Synthesis
This protocol outlines the batch synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood with access to emergency safety equipment.
Part 1: Diazotization and Isolation of 3-Pyrazolyldiazonium Tetrafluoroborate
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet. Connect the reactor to a circulating chiller capable of maintaining temperatures at or below 0 °C.
-
Reagent Charging: Charge the reactor with 3-Amino-1H-pyrazole (1.0 eq) and Tetrafluoroboric acid (HBF₄, ~48% aqueous solution, 2.5 - 3.0 eq).
-
Initial Cooling: Begin stirring and cool the reactor contents to a temperature between 0 °C and 5 °C. This low temperature is critical to ensure the stability of the diazonium salt as it is formed.[6]
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of deionized water. Add this solution dropwise to the stirred pyrazole/acid mixture via an addition funnel. Crucially, maintain the internal temperature below 5 °C throughout the addition. An exothermic reaction will occur, and a rapid temperature increase can lead to uncontrolled decomposition.
-
Reaction & Precipitation: After the addition is complete, continue stirring the resulting slurry at 0-5 °C for an additional 60-90 minutes. The 3-pyrazolyldiazonium tetrafluoroborate salt will precipitate as a solid.
-
Isolation: Isolate the precipitated salt by vacuum filtration. Use a Büchner funnel with a suitable filter paper.
-
Washing: Wash the filter cake sequentially with cold deionized water, followed by cold ethanol, and finally with diethyl ether to facilitate drying.
-
Drying: Carefully transfer the solid to a vacuum oven and dry at a low temperature (e.g., 30-35 °C) until a constant weight is achieved. Extreme caution is advised: Do not use high temperatures, and avoid scraping or grinding the dry diazonium salt.
Part 2: Thermal Decomposition (Fluorodediazoniation)
-
Apparatus: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser. The outlet of the condenser should be connected to a gas scrubber containing a caustic solution (e.g., NaOH) to neutralize the boron trifluoride (BF₃) gas that will evolve.
-
Decomposition: Place the dry 3-pyrazolyldiazonium tetrafluoroborate salt into the flask. Begin gentle heating of the flask using an oil bath.
-
Controlled Reaction: As the temperature rises (typically between 100-130 °C), the salt will begin to decompose, evidenced by the vigorous evolution of gas (N₂ and BF₃).[7] Control the heating rate to maintain a steady, manageable rate of decomposition.
-
Completion: Continue heating until gas evolution ceases. The crude this compound will remain in the flask as an oil or low-melting solid.
Part 3: Work-up and Purification
-
Cooling & Extraction: Allow the reaction flask to cool to room temperature. Add ethyl acetate and water to the crude product and stir. Transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield this compound as a clear liquid or low-melting solid.
Process Visualization
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- 5. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-1H-pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Fluoro-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its synthesis. Fluorinated pyrazoles are crucial scaffolds in medicinal chemistry and agrochemistry, valued for their ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the introduction of a fluorine atom, particularly at the C3 position, presents unique synthetic hurdles. This document offers field-proven insights and detailed protocols to help you navigate these challenges and improve your reaction yields.
Troubleshooting Guide: Common Synthetic Pathways
The synthesis of this compound is not a one-size-fits-all process. The optimal route often depends on the availability of starting materials and the desired substitution pattern. Below, we address common issues associated with the primary synthetic strategies.
Strategy 1: Diazotization of 3-Amino-1H-pyrazole (Balz-Schiemann Type Reactions)
This classical approach involves converting the amino group of 3-amino-1H-pyrazole into a diazonium salt, which is then decomposed in the presence of a fluoride source to yield the target compound.[4][5] While effective, it is fraught with potential pitfalls related to the stability of the diazonium intermediate.
Q1: My Balz-Schiemann reaction is resulting in a low yield and significant tar formation. What are the likely causes and solutions?
A: Low yields and the formation of tarry byproducts are classic symptoms of uncontrolled diazonium salt decomposition. The primary causes are thermal instability and competing side reactions.
-
Causality—Diazonium Salt Instability: Arenediazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[6] Decomposition is often highly exothermic, and if not properly controlled, it can lead to a runaway reaction, generating a complex mixture of decomposition products (tar).[6]
-
Expert Insight & Solutions:
-
Strict Temperature Control: The diazotization step (reacting the amine with a nitrite source like NaNO₂) must be performed at low temperatures, typically between -5 to 5 °C, to prevent premature decomposition.[7] Use an ice/salt bath or a cryo-cooler for precise temperature management.
-
Intermediate Isolation vs. In Situ Reaction: While the traditional Balz-Schiemann reaction involves isolating the diazonium tetrafluoroborate salt, this can be hazardous.[5] For many substrates, generating and decomposing the salt in situ is a safer and cleaner alternative, avoiding the handling of a potentially explosive intermediate.[6] Recent developments have shown that using organotrifluoroborate salts as the fluoride source can allow for milder reaction conditions.[6]
-
Acid Choice: The reaction is typically run under acidic conditions. Fluoroboric acid (HBF₄) is standard for forming the tetrafluoroborate salt.[8] The use of anhydrous hydrogen fluoride (HF) is also reported but requires specialized equipment and extreme caution due to its hazardous nature.[7]
-
Quenching: Ensure the reaction is properly quenched after completion to neutralize any remaining reactive species.
-
The diagram below illustrates the critical stages of this pathway where issues often arise.
Caption: Workflow for the Balz-Schiemann reaction highlighting critical control points.
Strategy 2: Cyclocondensation of Fluorinated Precursors
This is one of the most versatile methods for pyrazole synthesis, involving the reaction of a 1,3-dielectrophile with a hydrazine.[9] To obtain a this compound, a fluorinated 1,3-dicarbonyl compound or a synthetic equivalent is required.
Q2: My cyclocondensation reaction with a non-symmetrical fluorinated 1,3-diketone and methylhydrazine is producing a mixture of two regioisomers. How can I improve the selectivity?
A: This is a classic and significant challenge in pyrazole synthesis.[10][11] The reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine can lead to two different pyrazole products, severely impacting the yield of the desired isomer and complicating purification.
-
Causality—Ambiguous Nucleophilic Attack: The hydrazine has two non-equivalent nitrogen atoms, and the diketone has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl group, leading down two different reaction pathways to the two possible regioisomers.[12]
-
Expert Insight & Solutions:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Traditional solvents like ethanol often give poor selectivity.[13] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to significantly improve regioselectivity in favor of the isomer where the substituted nitrogen of the hydrazine is adjacent to the more sterically hindered or electron-deficient carbon of the diketone.[13]
-
pH Control: The reaction mechanism is pH-dependent. Running the reaction under specific pH conditions can favor one pathway over the other. Acid catalysis is common, but the optimal pH may require screening.[14]
-
Use of Precursors with a Leaving Group: Employing an α,β-unsaturated ketone that contains a leaving group can direct the cyclization process, leading to a single isomer after elimination.[11]
-
The diagram below visualizes the challenge of isomeric product formation.
Caption: Divergent pathways in cyclocondensation leading to regioisomers.
| Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| Ethanol (EtOH) | 85:15 | [13] |
| Trifluoroethanol (TFE) | 97:3 | [13] |
| Hexafluoroisopropanol (HFIP) | >99:1 | [13] |
| Table 1. Effect of solvent on the regioselectivity of a representative pyrazole synthesis.[13] |
Frequently Asked Questions (FAQs)
Q3: I am attempting a direct fluorination on a pyrazole ring with Selectfluor®, but I am getting the 4-fluoro product, not the 3-fluoro product. Is direct C3 fluorination possible?
A: Direct electrophilic fluorination of an unsubstituted pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible site.[15][16] Achieving direct C3 fluorination is challenging and generally not a high-yielding strategy.
-
Mechanistic Reason: The electronic distribution of the pyrazole ring favors electrophilic attack at C4. To achieve C3 fluorination, this inherent reactivity must be overridden.
-
Alternative Strategies:
-
Blocking the C4 Position: If the C4 position is already substituted with another group (e.g., a bromo or iodo group), electrophilic fluorination may be directed to the C3 or C5 positions. The blocking group can potentially be removed in a subsequent step.
-
Directed Metalation: A more reliable method is directed ortho-metalation. By using a directing group on the N1 nitrogen, you can deprotonate the C5 position with a strong base (like LDA), and then quench the resulting anion with an electrophilic fluorine source (like N-fluorobenzenesulfonimide, NFSI). While this yields a 5-fluoro product, careful selection of N1-substituents and starting materials can make this a viable route to precursors for 3-fluoropyrazoles.
-
Reconsider Your Route: For C3 fluorination, the Balz-Schiemann (Strategy 1) or cyclocondensation (Strategy 2) routes are generally more reliable and higher-yielding.[1][5]
-
Q4: My final fluorinated pyrazole product is difficult to purify. Standard silica gel chromatography gives poor separation. What can I do?
A: The unique properties of fluorinated compounds, such as altered polarity and solubility, often complicate purification.[17]
-
Expert Insight & Solutions:
-
Chromatography Modification: If you are using silica gel:
-
Deactivate the Silica: Basic pyrazole nitrogens can interact strongly with acidic silica, causing streaking and poor separation. Pre-treating the silica gel by slurrying it in a solvent system containing a small amount of a base like triethylamine (~1%) can neutralize the acidic sites and improve chromatography.[18]
-
Solvent System: Systematically screen different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective.
-
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Reverse-phase (C18) chromatography is also a powerful option, especially for compounds that are difficult to purify on normal-phase silica.[18]
-
Crystallization: Do not underestimate the power of recrystallization for obtaining highly pure material. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find one that works for your compound.[18]
-
Acid-Base Extraction: As a preliminary purification step, you can dissolve your crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl) to remove basic, non-pyrazole impurities. Conversely, if your product is basic, you can extract it into the aqueous acid layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer to recover your product.[18]
-
Protocol: Regioselective Synthesis via Cyclocondensation in a Fluorinated Alcohol
This protocol is adapted from methodologies that leverage fluorinated solvents to achieve high regioselectivity.[13]
Objective: To synthesize a 1-substituted-3-fluoro-1H-pyrazole with high regioselectivity.
Materials:
-
Fluorinated 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the fluorinated 1,3-diketone (1.0 eq) in HFIP (approx. 0.1 M concentration).
-
Addition of Hydrazine: Begin stirring the solution at room temperature. Slowly add the substituted hydrazine (1.1 eq) dropwise to the solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed (typically 1-3 hours).
-
Work-up:
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as determined to be necessary from the troubleshooting guide (Q4).
-
Characterization: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The regiochemistry can often be unambiguously determined using 2D NMR techniques like NOESY or HMBC.
References
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi.
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Fox, R. J., et al. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry.
-
Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
-
Carbone, A., et al. (2013). Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate. New Journal of Chemistry.
-
Khadke, P. K., et al. (2009). Microwave-mediated pyrazole fluorinations using Selectfluor®. Heteroatom Chemistry.
-
Sviridov, O., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules.
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ResearchGate. (n.d.). Some of the fluorinated pyrazole based drug molecules.
-
ResearchGate. (n.d.). Fluorinated pyrazoles containing marketed drug molecules.
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Elguero, J., et al. (2010). Preparation and Chemistry of 3/5-Halogenopyrazoles. ChemInform.
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Fox, R. J., et al. (2018). Regioselective Synthesis of 3-Halopyrazoles. Synfacts.
-
Organic Chemistry Portal. (n.d.). Selectfluor.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. BenchChem.
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Reddy, V. P., et al. (2011). A Novel Synthesis of Fluorinated Pyrazoles via Gold(I)-Catalyzed Tandem Aminofluorination of Alkynes in the Presence of Selectfluor. Organic Letters.
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Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.
-
BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis. BenchChem.
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Dömling, A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
-
Djukanovic, D., et al. (2022). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. European Journal of Organic Chemistry.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
-
Dömling, A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.
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ResearchGate. (n.d.). Synthesis of 3-(perfluoroalkylated)-1H-pyrazoles.
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Yar, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
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Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
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Portella, C., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
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Wikipedia. (n.d.). Balz–Schiemann reaction.
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Al-dujaili, A. H., et al. (2020). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals.
-
Mykhailiuk, P. K., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules.
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Allen Institute for AI. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
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BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
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Scientific Update. (2019). The Balz-Schiemann Reaction.
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ChemShuttle. (n.d.). This compound.
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MySkinRecipes. (n.d.). This compound.
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Berrino, E., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
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International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org.
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Google Patents. (n.d.). Method for purifying pyrazoles.
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Journal of Chemical Reviews. (2022). A review of pyrazole compounds' production, use, and pharmacological activity. J. Chem. Rev.
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Reddit. (2022). Knorr Pyrazole Synthesis advice.
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Slideshare. (n.d.). Synthesis of Pyrazole.
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YouTube. (2021). Pyrazoles Syntheses, reactions and uses.
-
Van, N. T., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry.
-
Ye, C., et al. (2013). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie International Edition.
-
Jørgensen, K. M., et al. (2023). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Chemistry.
-
ResearchGate. (n.d.). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI.
-
Yoneda, N. (2000). Introduction of Fluorine via Diazonium Compounds. Thieme Chemistry.
-
Mykhailiuk, P. K., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Molecules.
-
ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
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Technical Support Center: Troubleshooting Side Reactions in Fluorinated Pyrazole Synthesis
Introduction: The incorporation of fluorine into pyrazole scaffolds is a cornerstone of modern medicinal and agrochemical development, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the synthesis of these valuable compounds is frequently plagued by a variety of side reactions that can complicate purification, reduce yields, and lead to unexpected products. The most common synthetic routes, such as the Knorr pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines, or post-synthesis N-functionalization, present distinct challenges.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource in a question-and-answer format. It moves beyond simple protocols to explain the underlying mechanisms of common side reactions and offers field-proven troubleshooting strategies to overcome them.
Section 1: Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis from a fluorinated 1,3-diketone and a substituted hydrazine is giving a mixture of products that are very difficult to separate. What is happening?
This is almost certainly due to the formation of regioisomers . When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine (like methylhydrazine or phenylhydrazine), the initial nucleophilic attack can occur at either of the two different carbonyl carbons.[5] This leads to two distinct intermediates, which then cyclize to form two different pyrazole regioisomers. The similar polarity of these isomers often makes chromatographic separation challenging.[6][7]
Q2: I'm trying to N-alkylate my fluorinated pyrazole and getting poor selectivity, with alkylation occurring on both nitrogen atoms. How can I control the position of alkylation?
This is another classic regioselectivity problem, stemming from the fact that the pyrazolate anion formed after deprotonation is an ambident nucleophile .[8] Alkylation can occur at the N1 or N2 position, and the outcome is a delicate balance of several factors:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[8][9]
-
Base/Counter-ion: The choice of base (e.g., NaH vs. K₂CO₃) affects the association of the counter-ion (Na⁺ vs. K⁺) and can influence which nitrogen is more available for reaction.[9]
-
Solvent: The solvent can impact the dissociation of the pyrazolate salt and solvate the electrophile, altering the reaction's course.[8]
Controlling these factors is key to achieving selective N-alkylation.
Q3: My reaction isn't going to completion, and I'm isolating a stable, non-aromatic intermediate. What is it likely to be?
You are likely isolating a pyrazoline or pyrazolone intermediate. The condensation reaction between a hydrazine and a 1,3-dicarbonyl compound proceeds through a hydrazone, which then undergoes intramolecular cyclization.[3] This cyclized intermediate must then eliminate a molecule of water to form the final aromatic pyrazole. If this final dehydration/aromatization step is slow or incomplete, the stable pyrazoline can be isolated.[10] In some cases, particularly when using β-ketoesters, the reaction can yield a stable pyrazolone tautomer.[3] In other synthetic routes, such as [3+2] cycloadditions, the initial product is a pyrazoline that requires a separate oxidation step to be converted to the pyrazole.[11][12]
Q4: Why is direct fluorination of my pyrazole ring giving a complex mixture of products or not working at all?
Direct electrophilic fluorination of a pyrazole ring is notoriously difficult.[13] The pyrazole ring is highly activated and electron-rich, making it very reactive towards the powerful electrophilic fluorinating agents (e.g., N-Fluorobenzenesulfonimide, NFSI).[1][13] This high reactivity can lead to several problems:
-
Lack of Selectivity: Fluorination can occur at multiple positions on the ring.
-
Oxidative Side Reactions: The strong oxidizing nature of the fluorinating agent can lead to decomposition of the starting material or desired product.
-
Unexpected Reactions: Instead of fluorination, other reactions can occur. For example, reaction of an aminopyrazole with NFSI has been shown to result in sulfonylation rather than fluorination.[13]
For these reasons, a more common and reliable strategy is to construct the fluorinated pyrazole ring using building blocks that already contain the fluorine atoms.[7]
Section 2: In-Depth Troubleshooting Guides
Troubleshooting Guide 1: Poor Regioselectivity in Pyrazole Ring Formation
SYMPTOM: You observe a mixture of two pyrazole regioisomers (e.g., 1,3- vs. 1,5-disubstituted) after reacting an unsymmetrical fluorinated 1,3-diketone with a substituted hydrazine.
ROOT CAUSE ANALYSIS: The regiochemical outcome is determined by the initial, often reversible, attack of the substituted hydrazine on one of the two carbonyl groups. The selectivity depends on the relative electrophilicity of the carbonyls and the nucleophilicity of the two different nitrogen atoms in the hydrazine. In standard solvents like ethanol, the energy barrier for attack at either carbonyl is similar, leading to poor selectivity.[10]
Solutions & Strategies
The most effective strategy is solvent engineering . The use of highly polar, hydrogen-bond-donating fluorinated alcohols can dramatically alter the reactivity of the carbonyl groups and control the reaction pathway.
-
Mechanism of Action: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) act as potent hydrogen-bond donors. They can form a strong hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This effect is more pronounced on the carbonyl group that is sterically more accessible or electronically more activated, thus creating a larger energy difference between the two competing pathways and favoring one regioisomer.[10]
Data Presentation: Solvent Effect on Regioselectivity
| Starting Materials | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| Aryl-CF₃-diketone + MeNHNH₂ | Ethanol | ~60:40 | [10] |
| Aryl-CF₃-diketone + MeNHNH₂ | TFE | ~85:15 | [10] |
| Aryl-CF₃-diketone + MeNHNH₂ | HFIP | >97:3 | [6] |
Visualization: Regioselective Pyrazole Synthesis
Caption: Control of regioselectivity by solvent choice.
Experimental Protocol: Regioselective Synthesis using HFIP
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours at room temperature.[10]
-
Workup: Upon completion, remove the HFIP solvent under reduced pressure. Caution: HFIP is volatile and acidic; use appropriate safety measures.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which should show high regiochemical purity, can be further purified by column chromatography or recrystallization if necessary.
Troubleshooting Guide 2: Aromatization Failures & Deacylative Side Reactions
SYMPTOM: During the oxidation of a 5-acyl-pyrazoline intermediate to the corresponding pyrazole, you observe either low conversion or the formation of a major side product where the C5-acyl group is missing.
ROOT CAUSE ANALYSIS: The aromatization of a pyrazoline to a pyrazole requires an oxidant. A common and effective oxidant for this transformation is manganese dioxide (MnO₂). However, the reaction outcome can be highly dependent on the solvent. In non-polar solvents like hexane, a deacylative oxidation pathway can dominate, where the acyl group is cleaved during the aromatization process.[11][12] In polar, aprotic solvents like DMSO, the acyl group is typically preserved.[12]
Solutions & Strategies
The choice of solvent provides direct control over the reaction outcome.
-
For Deacylative Aromatization (to remove the acyl group): Perform the oxidation in a non-polar solvent such as hexane or toluene at elevated temperatures.[12]
-
For Preserving the Acyl Group: Use a polar, aprotic solvent like DMSO, DMF, or MeCN at elevated temperatures.[12]
Data Presentation: Solvent Effect on 5-Acyl-Pyrazoline Oxidation
| Substrate | Oxidant | Solvent | Temperature | Outcome | Reference |
| 5-Benzoyl-pyrazoline | MnO₂ | Hexane | Reflux | Deacylated Pyrazole (96%) | [12] |
| 5-Benzoyl-pyrazoline | MnO₂ | DMSO | 80 °C | Acyl-Preserved Pyrazole (Major) | [12] |
| 5-Benzoyl-pyrazoline | MnO₂ | MeCN | Reflux | Mixture of Products | [12] |
Visualization: Decision Flowchart for Pyrazoline Oxidation
Caption: Decision guide for solvent-controlled pyrazoline oxidation.
Experimental Protocol: Controlled Oxidation of 5-Acyl-Pyrazolines
A) Protocol for Preserving the Acyl Group:
-
Setup: To a solution of the 5-acyl-pyrazoline (1.0 eq) in DMSO (0.1 M), add activated manganese dioxide (MnO₂, 5-10 eq).
-
Reaction: Heat the mixture to 80 °C and stir vigorously.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. The reaction may take several hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash several times with water to remove the DMSO, followed by a final wash with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 5-acyl-pyrazole.
B) Protocol for Deacylative Oxidation:
-
Setup: Suspend the 5-acyl-pyrazoline (1.0 eq) and activated manganese dioxide (MnO₂, 5-10 eq) in hexane (0.1 M).
-
Reaction: Heat the suspension to reflux with vigorous stirring.
-
Monitoring & Workup: Follow the same monitoring and filtration steps as in Protocol A.
-
Purification: After filtration, concentrate the hexane filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the C5-unsubstituted pyrazole.[12]
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]
-
Usanov, D. L., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Verniest, G., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4686–4689. [Link]
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Morawski, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]
-
Singh, R. P., & Kumar, V. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Morawski, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2466–2471. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Mabkhot, Y. N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 108. [Link]
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- 5. name-reaction.com [name-reaction.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Fluoro-1H-pyrazole
Welcome to the technical support center for the purification of 3-Fluoro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important fluorinated heterocyclic compound. The methodologies and advice provided herein are based on established chemical principles and field-proven insights to ensure scientific integrity and practical success.
Introduction to Purifying this compound
This compound is a valuable building block in medicinal chemistry and agrochemical research.[1] The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent pyrazole, including its polarity, boiling point, and reactivity, which in turn influences the purification strategy.[2][3] This guide will walk you through the common challenges and their solutions to help you obtain high-purity this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My primary purification by column chromatography is giving poor separation of this compound from its impurities. What should I do?
Answer:
Poor separation in column chromatography is a common issue. Here’s a systematic approach to troubleshoot this problem:
-
Optimize the Eluent System: The polarity of the mobile phase is critical. This compound is a relatively polar compound. A typical starting eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4]
-
If the compound is not moving from the baseline (low Rf on TLC): Increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
If the compound is running too fast (high Rf on TLC): Decrease the polarity by increasing the proportion of hexanes.
-
For fine-tuning: Consider using a gradient elution, starting with a low polarity mobile phase and gradually increasing its polarity.
-
-
Consider Silica Gel Deactivation: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[5] To mitigate this, you can deactivate the silica gel:
-
Add a basic modifier: Incorporate a small amount (0.1-1%) of triethylamine (Et3N) into your eluent system.[2] This will neutralize the acidic sites on the silica.
-
-
Check for Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.
Question 2: During recrystallization, my this compound is "oiling out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution is supersaturated or cooled too quickly. Here are some strategies to induce crystallization:
-
Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.
-
Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazoles, mixtures like ethanol/water or ethyl acetate/hexanes can be effective.[2][6]
Question 3: I am concerned about the stability of the C-F bond in this compound during purification. What conditions should I avoid?
Answer:
The carbon-fluorine bond is generally very strong and stable.[2] However, under certain conditions, particularly with fluorinated heterocycles, there can be a risk of nucleophilic displacement of the fluoride.[7]
-
Avoid Strongly Basic Conditions at High Temperatures: While a small amount of a mild base like triethylamine is often used in chromatography, prolonged exposure to strong bases, especially at elevated temperatures, should be avoided.
-
Be Cautious with Strong Nucleophiles: If your crude mixture contains strong nucleophiles, these could potentially displace the fluorine atom.
-
General Stability: Under standard purification conditions such as silica gel chromatography with neutral eluents and recrystallization from common organic solvents, this compound is expected to be stable.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when purifying this compound?
A1: The impurities will largely depend on the synthetic route used. Common impurities can include:
-
Unreacted starting materials: Depending on the synthesis, this could include fluorinated precursors or hydrazine.
-
Isomeric byproducts: The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers.[8] Recrystallization can be an effective method to separate isomers.
-
Solvent residues: Residual solvents from the reaction or work-up.
-
Reagents from the synthesis: For example, if a fluorinating agent like Selectfluor is used, byproducts from this reagent may be present.
Q2: What is a good starting point for column chromatography of this compound?
A2: A good starting point for column chromatography on silica gel would be an eluent system of 20-30% ethyl acetate in hexanes . You should first run a thin-layer chromatography (TLC) plate with your crude material in various solvent ratios to determine the optimal eluent system that gives your product an Rf value of approximately 0.3-0.4 for good separation.
Q3: What are some recommended solvent systems for the recrystallization of this compound?
A3: For a compound with the polarity of this compound, you can explore the following solvent systems for recrystallization:
-
Diethyl ether / Hexanes: Dissolve the crude product in a minimum amount of warm diethyl ether and then slowly add hexanes until the solution becomes turbid. Allow to cool slowly.
-
Ethyl acetate / Hexanes: Similar to the diethyl ether/hexanes system, dissolve in warm ethyl acetate and add hexanes to induce crystallization.[6]
-
Ethanol / Water: Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until persistent turbidity is observed. Then, allow the solution to cool slowly.[2]
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation can be a viable purification method, especially for removing non-volatile impurities. The boiling point of this compound is reported to be 77-78 °C at 12 mmHg. If your impurities have significantly different boiling points, this can be an effective technique.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: Hexanes and Ethyl Acetate
-
Triethylamine (optional)
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with different ratios of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the product.
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (e.g., with a bellows or compressed air).
-
Collect fractions in separate tubes.
-
If a gradient elution is used, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., diethyl ether/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., diethyl ether) and gently heat on a hot plate to dissolve the solid completely.
-
Induce Crystallization: While the solution is still warm, slowly add the less soluble solvent (e.g., hexanes) dropwise until the solution becomes cloudy (persistent turbidity). If too much of the less soluble solvent is added, add a small amount of the more soluble solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator under vacuum.
Visualization of Workflows
Caption: Decision workflow for selecting a purification method.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₃H₃FN₂ | [9] |
| Molecular Weight | 86.07 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid or solid | [10] |
| Boiling Point | 77-78 °C at 12 mmHg | - |
| Purity (Commercial) | ≥95% to 98% | [1][11] |
References
- BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem Technical Support.
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- University of Rochester, Department of Chemistry.
- Ambeed. (n.d.). 14521-81-4 | this compound.
- ChemScene. (n.d.). 14521-81-4 | this compound.
- Lead Sciences. (n.d.). This compound.
- Maiti, S., et al. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. RSC Advances.
- Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform.
- PubChem. (n.d.). This compound.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.
- Qiu, X.-L., & Qing, F.-L. (2017). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in the Synthesis of Fluorinated Pyrazoles. Topics in Current Chemistry.
- Gerus, I. I., et al. (2020). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- El-Faham, A., et al. (2022).
- Kokuev, A. O., et al. (2021). Copper-Catalyzed Alkynylation of in Situ Generated Azoalkenes: an Umpolung Approach to Pyrazoles.
- University of Mississippi. (2018).
- Shevchenko, N. E., et al. (2015). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry.
- El-Sayed, N. N. E., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Rueping, M., et al. (n.d.).
- Esteve, S.A. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. U.S.
- Gusev, D. G. (2011). Method for purifying pyrazoles.
- Radan, M., et al. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules.
- PubChem. (n.d.). This compound.
- Claramunt, R. M., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)
- Qiu, X.-L., & Qing, F.-L. (2017). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield.
- Various Authors. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.
- del Águila-Sánchez, M. A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. Journal of Organic Chemistry.
- Esteve, S.A. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. U.S.
- Petrov, V. A. (Ed.). (2009).
- SAGE Publications Inc. (2025). Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol.
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- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
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- 8. Design, synthesis, and characterization of a fluoro substituted novel pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds and their biological applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges with regioselectivity in pyrazole synthesis. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their synthesis, particularly the classic Knorr condensation, is often plagued by the formation of unwanted regioisomers, leading to difficult separations and reduced yields.[1][2][3]
This resource provides in-depth, troubleshooting-focused answers to common questions, explains the mechanistic rationale behind the proposed solutions, and offers field-proven protocols to help you gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm reacting an unsymmetrical 1,3-diketone with methylhydrazine and getting a nearly 1:1 mixture of regioisomers. Why is this happening and how can I control it?
A1: The Core Challenge: Competing Reaction Pathways
This is the most common issue in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl compound (with different R1 and R3 substituents) reacts with a substituted hydrazine, two outcomes are possible.[2] The reaction proceeds via nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by cyclization and dehydration.[4][5]
The lack of regioselectivity arises because the two carbonyl carbons of the diketone have similar electrophilicity, and the two nitrogen atoms of the substituted hydrazine have different nucleophilicity. The initial attack can occur in two ways, leading to two different intermediates and, ultimately, two regioisomeric pyrazole products.[4][6]
The final product ratio is determined by a delicate balance of steric and electronic factors in both reactants, as well as the reaction conditions (solvent, temperature, pH).[6]
Troubleshooting Workflow: Selecting a Control Strategy
To address this, you must implement a strategy that deliberately favors one reaction pathway over the other. The choice of method depends on the specific electronic and steric properties of your substrates.
Caption: Decision workflow for addressing pyrazole regioselectivity.
Q2: How can changing the solvent improve my regioselectivity? I've heard fluorinated alcohols can help.
A2: Yes, solvent choice is a powerful and often simple tool for controlling regioselectivity. While standard solvents like ethanol frequently give isomeric mixtures, highly polar, non-coordinating, and hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve selectivity.[1]
Mechanism of Action: Fluorinated alcohols possess unique properties. They can stabilize intermediates through hydrogen bonding without being strongly nucleophilic themselves. It is proposed that these solvents can selectively protonate or form strong hydrogen bonds with one of the carbonyl groups of the 1,3-diketone, making it significantly more electrophilic than the other. This directs the initial nucleophilic attack of the hydrazine to that specific carbonyl, favoring one reaction pathway.[1]
For instance, in the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, switching from ethanol to HFIP changed the regioisomeric ratio from poor to 97:3 in favor of the desired isomer.[1]
Protocol 1: Regioselective Pyrazole Synthesis Using HFIP [1][7]
This protocol describes a general method for improving regioselectivity by using HFIP as the solvent.
| Step | Procedure | Expert Notes |
| 1. Setup | In a round-bottom flask with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in HFIP (approx. 0.3 M solution). | HFIP is volatile and corrosive; handle in a fume hood with appropriate personal protective equipment (PPE). |
| 2. Reagent Addition | At room temperature, add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise to the solution. | The reaction is often exothermic. For sensitive substrates, consider cooling the flask in an ice bath before addition. |
| 3. Reaction | Stir the mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. | Reactions in HFIP are typically much faster than in ethanol, often completing within 1-4 hours.[7] |
| 4. Workup | Once the starting material is consumed, remove the HFIP under reduced pressure using a rotary evaporator. | Be aware of HFIP's low boiling point (58.2 °C). |
| 5. Purification | Purify the crude residue by silica gel column chromatography to isolate the major regioisomer. | A hexane/ethyl acetate gradient is typically effective for eluting pyrazole products. |
Q3: My substrates are sensitive to acidic conditions and solvent effects are not giving me the purity I need. Are there substrate-based control methods?
A3: Absolutely. When reaction-based controls are insufficient, modifying the substrate itself offers a more definitive route to a single regioisomer. This involves using a 1,3-dicarbonyl surrogate where the two electrophilic centers have vastly different reactivities.
Key Strategies:
-
β-Enaminones: By converting one of the ketone groups into an enamine, you create a less electrophilic center. The hydrazine will selectively attack the remaining ketone, providing excellent regiocontrol.[2][7]
-
α,β-Unsaturated Ketones with a Leaving Group: These substrates react with hydrazines in a Michael addition-elimination-cyclization sequence, affording pyrazoles with predictable regiochemistry.[2]
-
[3+2] Cycloaddition Reactions: More advanced methods, such as the cycloaddition of sydnones with alkynes or N-alkylated tosylhydrazones with terminal alkynes, build the pyrazole ring with inherent and complete regioselectivity, avoiding the 1,3-dicarbonyl precursor altogether.[8][9]
Sources
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- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Fluoropyrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 3-fluoropyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating fluorine into the pyrazole scaffold. Fluorinated pyrazoles are privileged structures in modern chemistry, offering unique physicochemical and metabolic properties that are highly sought after in pharmaceutical and agrochemical development.[1][2] However, their synthesis often presents challenges related to yield, regioselectivity, and purification.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to streamline your research and development efforts.
Section 1: Core Synthetic Strategies
The synthesis of 3-fluoropyrazoles can be approached through several primary pathways. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and the specific challenges encountered. The diagram below illustrates the most common conceptual routes.
Caption: Primary synthetic routes to 3-fluoropyrazole derivatives.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that arise during the planning phase of a synthesis campaign.
Q1: What is the most common and direct method for synthesizing substituted 3-fluoropyrazoles?
The most prevalent and often most straightforward method is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketonitrile) with a hydrazine derivative.[3][4] This approach is highly modular, allowing for diversity at multiple positions of the pyrazole ring by simply changing the precursors. If a fluorinated 1,3-dicarbonyl is readily available, this can be a one-step process to the final product.
Q2: I need to install a fluorine atom on a pre-existing pyrazole ring. Which electrophilic fluorinating reagent should I choose?
For the direct C-H fluorination of an existing pyrazole core, two reagents are industry standards:
-
Selectfluor® (F-TEDA-BF₄): This is a highly effective, user-friendly, and commercially available electrophilic fluorinating agent. It is often used for fluorinating activated methylene compounds and electron-rich heterocycles.[5] Reactions are typically catalyzed by Lewis acids or transition metals.[6][7]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and versatile reagent for C-H fluorination.[8] It is often employed in palladium-catalyzed directed C-H functionalization reactions, offering high regioselectivity.[8][9] It can also be used after direct lithiation of the pyrazole ring with a strong base like n-butyllithium.[10]
The choice between them often depends on the specific substrate, the desired regioselectivity, and the required reaction conditions (e.g., metal-catalyzed vs. base-mediated).
Q3: How can I control the formation of regioisomers during the cyclocondensation of an unsymmetrical 1,3-diketone?
This is one of the most critical challenges in pyrazole synthesis. The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two different regioisomers, which are often difficult to separate.
The key to controlling this is solvent selection . While traditional solvents like ethanol often give poor selectivity, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity, often favoring one isomer by a ratio of >95:5.[11][12] The high hydrogen-bond-donating ability of these solvents is thought to differentially stabilize the key intermediates, directing the cyclization pathway.[11]
Q4: What are the essential parameters to screen when optimizing a new 3-fluoropyrazole synthesis?
A systematic optimization should focus on the following key parameters:
-
Catalyst System: If applicable, screen different metal sources (e.g., Cu(OTf)₂, Pd(OAc)₂) and ligands (e.g., phenanthroline).[8][13] The absence of a catalyst should always be a control experiment.
-
Solvent: This is critical for both yield and selectivity. Screen a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., CH₃CN, DMSO) and polar protic (e.g., EtOH, TFE).[11][14][15]
-
Base: If required, screen both organic (e.g., DBU, Et₃N) and inorganic (e.g., K₂CO₃, NaHCO₃) bases. The choice of base can be crucial, especially in reactions involving deprotonation steps.[7][13]
-
Temperature: Reaction outcomes can be highly temperature-dependent. Screen a range from room temperature to reflux to find the optimal balance between reaction rate and side product formation.[16]
-
Reagent Stoichiometry: Carefully control the equivalents of the limiting reagent, hydrazine, and especially the fluorinating agent to avoid side reactions like over-fluorination.[5]
Section 3: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Caption: A general troubleshooting workflow for synthesis optimization.
Problem 1: Low or No Product Yield
Q: My reaction has stalled, or my final yield is unacceptably low. What are the first things I should investigate?
A: Start by systematically verifying the foundational components of your reaction:
-
Reagent Integrity:
-
Hydrazines: Hydrazine and its derivatives can degrade over time. Use a freshly opened bottle or purify stored material. Hydrazine hydrate concentration can also vary.
-
Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor are salts and can be hygroscopic. Store them in a desiccator and handle them quickly.
-
Catalyst Activity: If using a transition metal catalyst, ensure it has not been poisoned or oxidized. Using a glovebox for catalyst addition can help. For copper-catalyzed reactions, Cu(I) sources can be sensitive to air.[13]
-
-
Reaction Conditions:
-
Inert Atmosphere: Many organometallic catalysts (e.g., Palladium, Rhodium) require a strictly inert atmosphere (N₂ or Argon) to prevent deactivation.[8][17]
-
Temperature: Some cyclizations require heating to overcome the activation energy. Conversely, some fluorination reactions may require low temperatures to prevent decomposition. A temperature screen is highly recommended.[16]
-
Solvent Purity: Ensure you are using dry solvents, as water can interfere with many reactions, especially those involving strong bases or water-sensitive catalysts.
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Q: My NMR shows a mixture of 3-fluoro and 5-fluoro regioisomers that I cannot separate by column chromatography. How do I improve the selectivity of the reaction itself?
A: This is a classic challenge solved by rational solvent choice.
-
Primary Cause: The formation of regioisomers arises from the two possible pathways of initial nucleophilic attack by the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl precursor. In standard solvents like ethanol, the energy difference between these pathways is small, leading to mixtures.
-
The Solution: As highlighted in the FAQs, switching to a fluorinated alcohol solvent is the most powerful method to enhance regioselectivity.[11] These solvents act as potent hydrogen bond donors, selectively stabilizing one of the key intermediates over the other, thus directing the reaction down a single pathway.[12]
| Solvent | Typical Regioisomeric Ratio (3-CF₃ : 5-CF₃) | Reference |
| Ethanol (EtOH) | 85 : 15 | [11] |
| 2,2,2-Trifluoroethanol (TFE) | 97 : 3 | [11] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | [11] |
| Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation. Data is illustrative based on published findings.[11] |
Problem 3: Formation of Unexpected Side Products
Q: Besides my desired product, I'm isolating significant amounts of byproducts. What could they be and how can I prevent their formation?
A: Side product formation often points to issues with reactivity or reaction control.
-
Over-fluorination: If you are performing a direct fluorination on the pyrazole ring, using too much of a powerful reagent like Selectfluor can lead to di- or tri-fluorinated products.
-
Solution: Carefully control the stoichiometry. Use 1.05–1.1 equivalents of the fluorinating agent and add it slowly to the reaction mixture at a controlled temperature.[5]
-
-
Solvent-Induced Pathways: The solvent can do more than just dissolve reagents; it can actively participate or dictate the reaction mechanism. For example, in some syntheses of trifluoromethylpyrazoles, oxidation of a pyrazoline intermediate can lead to different products depending on the solvent:
-
DMSO (polar aprotic): Tends to preserve acyl groups, leading to the fully substituted pyrazole.
-
Hexane (non-polar): Can promote a deacylative pathway, leading to a less substituted pyrazole.[14][15]
-
Solution: If you observe unexpected products, consider if a solvent-dependent pathway is at play and screen alternative solvents.
-
Problem 4: Purification Difficulties
Q: My crude product is an oil, or the regioisomers are co-eluting on silica gel. Are there alternative purification strategies?
A: When standard chromatography fails, chemical separation methods can be effective.
-
Acid Salt Formation and Crystallization: Pyrazoles are basic heterocycles and can be protonated to form salts. By dissolving the crude mixture of isomers in a suitable organic solvent (e.g., acetone, ethyl acetate) and adding an acid (e.g., HCl, H₂SO₄), you can precipitate the product as an acid addition salt.[18] Often, one regioisomer will form a more stable or less soluble salt, allowing for separation by filtration. The pure pyrazole can then be recovered by neutralizing the salt with a base. This technique is particularly effective for crystalline products.
Section 4: Key Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3-Trifluoromethyl-N-Aryl Pyrazole using HFIP
This protocol is adapted from the principles described by Fustero et al. and demonstrates the power of fluorinated solvents for controlling regioselectivity.[11][12]
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the 1,1,1-trifluoro-2,4-pentanedione (1.0 eq).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 0.2 M solution.
-
Hydrazine Addition: Add the desired arylhydrazine hydrochloride (1.05 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting diketone is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the HFIP.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-trifluoromethyl pyrazole with high regioselectivity.
Protocol 2: Direct C5-Fluorination of an N-Substituted Pyrazole using NFSI
This protocol is based on the lithiation/fluorination strategy reported by Mykhailiuk et al.[10]
-
Preparation: To a flame-dried flask under an argon atmosphere, add the N-substituted pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF) to make a 0.1 M solution.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise over 10 minutes. Stir the mixture at -78 °C for 1 hour.
-
Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold pyrazole anion solution.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to yield the 5-fluoropyrazole derivative.
References
-
Topchiy, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
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Shaikh, A. M., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 14(2), 108. [Link]
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Wang, X., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Organic & Biomolecular Chemistry, 17(39), 8845-8849. [Link]
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Ye, Z., et al. (2021). Enantioselective α-Fluorination and α-Chlorination of N-Acyl Pyrazoles Catalyzed by a Non-C2-Symmetric Chiral-at-Rhodium Catalyst. ACS Catalysis, 11(18), 11456-11462. [Link]
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Polshettiwar, V., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105-4111. [Link]
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Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2416-2421. [Link]
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Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]
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University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]
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Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
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Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]
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White, C. J., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
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Singh, V. K., et al. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16426-16447. [Link]
-
Mykhailiuk, P. K. (2015). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. [Link]
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Dömling, A., et al. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
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Singh, V. K., et al. (2020). Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI. ResearchGate. [Link]
-
Fustero, S., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4486-4489. [Link]
-
Dömling, A., et al. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 2046-2084. [Link]
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Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). Semantic Scholar. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]
-
Han, T., et al. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 533-543. [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]
-
Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines, NaNO2 and Electron-Deficient Alkynes. (2021). ResearchGate. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). National Institutes of Health. [Link]
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Synthesis of new pyrazole derivatives (3a-f). (n.d.). ResearchGate. [Link]
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Moussa, Z., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). Semantic Scholar. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]
-
Abdellatif, K. R. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. Bioorganic Chemistry, 114, 105122. [Link]
-
Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (2014). ResearchGate. [Link]
- Method for purifying pyrazoles. (2009).
-
Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2022). PubMed. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). PubMed Central. [Link]
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- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
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Technical Support Center: Troubleshooting Unexpected Byproducts in Pyrazole Reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation in pyrazole synthesis. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you optimize your reactions, improve yields, and ensure the purity of your target pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomers in Reactions with Unsymmetrical 1,3-Dicarbonyls
Q1: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is producing a mixture of two pyrazole regioisomers that are difficult to separate. Why is this happening and how can I control the selectivity?
A1: Mechanistic Insight: The formation of regioisomers is a common challenge in pyrazole synthesis, most notably in the Knorr synthesis and related condensations.[1][2][3][4] This issue arises because the initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[5] The subsequent cyclization and dehydration then lead to two distinct pyrazole products.
The regiochemical outcome is governed by a delicate interplay of steric and electronic factors of both reactants, as well as the reaction conditions. The relative electrophilicity of the two carbonyl carbons is a key determinant. For instance, in a trifluoromethyl-substituted 1,3-diketone, the carbonyl carbon adjacent to the electron-withdrawing CF₃ group is more electrophilic and thus more susceptible to initial nucleophilic attack.
Troubleshooting Workflow: Controlling Regioselectivity
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Problem -> Solvent [label="Primary Approach"]; Solvent -> pH [label="If selectivity is still low"]; pH -> Temp [label="Fine-tuning"]; Solvent -> Outcome; pH -> Outcome; Temp -> Outcome; } dot
Caption: Workflow for troubleshooting regioisomer formation.
Strategic Solutions:
-
Solvent Optimization: The choice of solvent can have a dramatic impact on regioselectivity. While ethanol is a common solvent, studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the formation of one regioisomer over the other.[6] These solvents, through their unique hydrogen-bonding properties, can differentially stabilize the transition states leading to the different isomers.
-
pH Control: The pH of the reaction medium can influence the site of initial hydrazine attack. Acid catalysis is often employed in the Knorr synthesis.[2][3] Varying the acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) or its concentration can alter the regioisomeric ratio. In some cases, running the reaction under neutral conditions may favor a different isomer.
-
Use of Pre-activated Substrates: An alternative strategy involves using substrates where the regioselectivity is predetermined. For example, the reaction of N-arylhydrazones with nitroolefins has been shown to be highly regioselective.[7]
Data-Driven Solvent Selection:
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between methylhydrazine and various 1,3-diketones.
| R¹ Substituent | R² Substituent | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Phenyl | CF₃ | Ethanol | 1:1.2 | [6] |
| Phenyl | CF₃ | TFE | 85:15 | [6] |
| Phenyl | CF₃ | HFIP | 97:3 | [6] |
| 2-Furyl | CF₃ | Ethanol | 1:1.5 | [6] |
| 2-Furyl | CF₃ | HFIP | >99:1 | [6] |
Regioisomer A results from attack at the carbonyl adjacent to R¹, while B results from attack at the carbonyl adjacent to R².
Protocol 1: Regioselective Pyrazole Synthesis Using HFIP
This protocol describes a general procedure for enhancing regioselectivity in pyrazole synthesis using a fluorinated alcohol.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in HFIP in a round-bottom flask.
-
Add the substituted hydrazine to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the HFIP under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.[8]
Issue 2: N-Alkylation vs. C-Alkylation Side Products
Q2: I am trying to N-alkylate my pyrazole, but I am observing a mixture of N1- and N2-alkylated isomers, and in some cases, C-alkylation. How can I achieve selective N-alkylation?
A2: Mechanistic Insight: Pyrazole is an ambident nucleophile with two nitrogen atoms (N1 and N2) and, under certain conditions, reactive carbon atoms. The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers.[9][10][11] The outcome of the alkylation is dependent on a number of factors including:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[10][11]
-
Electronic Effects: The electron density at each nitrogen, influenced by the substituents on the pyrazole ring, affects their nucleophilicity.
-
Counter-ion and Solvent: The nature of the base used to deprotonate the pyrazole and the solvent can influence the location of the counter-ion (e.g., Na⁺, K⁺), which in turn can direct the approach of the alkylating agent.
-
Alkylation Agent: The nature of the alkylating agent also plays a crucial role.
C-alkylation is a less common but possible side reaction, particularly if the reaction conditions favor the formation of a highly reactive pyrazolate anion and a reactive electrophile.
Troubleshooting Decision Tree for N-Alkylation
dot digraph "N_Alkylation_Troubleshooting" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Problem: Poor N-Alkylation Selectivity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Isomer [label="Mixture of N1/N2 Isomers?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q_C_Alkylation [label="C-Alkylation Observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Sterics [label="Modify Sterics:\n- Bulky group at C3 or C5\n- Bulky alkylating agent"]; Base_Solvent [label="Optimize Base/Solvent:\n- NaH in THF for N1\n- K2CO3 in DMF for N2"]; Temp_Control [label="Lower Reaction Temperature"]; Milder_Base [label="Use a Milder Base:\n- e.g., K2CO3 instead of NaH"];
Start -> Q_Isomer; Q_Isomer -> Sterics [label="Yes"]; Sterics -> Base_Solvent; Base_Solvent -> Temp_Control;
Start -> Q_C_Alkylation [label="No (to Q_Isomer)"]; Q_C_Alkylation -> Milder_Base [label="Yes"]; Milder_Base -> Temp_Control;
End [label="Achieved Selective N-Alkylation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Temp_Control -> End; } dot
Caption: Decision tree for troubleshooting N-alkylation reactions.
Strategic Solutions:
-
Choice of Base and Solvent: For selective N1-alkylation, a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar solvent such as THF is often effective. This combination promotes the formation of the sodium pyrazolate, where the sodium ion may coordinate to the more sterically accessible N1 nitrogen, directing alkylation to that site. Conversely, for N2-alkylation, a weaker base like potassium carbonate in a polar aprotic solvent like DMF can be employed.
-
Steric Directing Groups: If substrate modification is an option, introducing a bulky substituent at the C5 position will sterically shield the N1 nitrogen, favoring alkylation at the N2 position.
-
Enzymatic Alkylation: For unparalleled regioselectivity, recent advances have demonstrated the use of engineered enzymes for the N-alkylation of pyrazoles with simple haloalkanes, achieving >99% regioselectivity.[12]
Issue 3: Byproducts from Chalcone-Based Syntheses
Q3: My pyrazole synthesis from a chalcone and hydrazine is giving me a low yield and multiple spots on my TLC plate. What are the likely byproducts?
A3: Mechanistic Insight: The reaction of chalcones (α,β-unsaturated ketones) with hydrazines is a common route to pyrazolines, which can then be oxidized to pyrazoles.[13][14] Several side reactions can occur:
-
Incomplete Oxidation: The primary product of the cyclization is a pyrazoline. If the oxidation step is inefficient, you will isolate the pyrazoline as a major byproduct.
-
Michael Addition without Cyclization: The hydrazine can act as a Michael donor, adding to the β-carbon of the chalcone without subsequent cyclization.
-
Formation of Hydrazones: The hydrazine can simply condense with the ketone of the chalcone to form a hydrazone, which may or may not cyclize.
Strategic Solutions:
-
Ensure Complete Oxidation: If pyrazoline is the byproduct, include an explicit oxidation step. This can be as simple as bubbling air or oxygen through the reaction mixture, or adding a chemical oxidant like bromine or iodine.[15]
-
Promote Cyclization: Ensure the reaction conditions (e.g., refluxing in a suitable solvent like acetic acid or ethanol) are sufficient to promote the intramolecular cyclization after the initial Michael addition.[14]
-
One-Pot Procedures: Many modern protocols are designed as one-pot syntheses where the chalcone is formed in situ followed by the addition of hydrazine and an oxidant, which can minimize the isolation of intermediates.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & de la Torre, M. G. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8523–8531. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Bentham Science. (2021). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Bentham Science Publisher. [Link]
-
National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
ResearchGate. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. [Link]
-
IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology. [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
-
SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). SlideShare. [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. ijirt.org [ijirt.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Improving the Regioselectivity of N-Alkylation of 3-Fluoropyrazole
Introduction
The regioselective N-alkylation of unsymmetrically substituted pyrazoles is a persistent challenge in synthetic chemistry, pivotal for the development of new pharmaceuticals and agrochemicals. The core of this challenge lies in the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring, often leading to the formation of hard-to-separate regioisomeric mixtures.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions specifically for the N-alkylation of 3-fluoropyrazole, a substrate with unique electronic characteristics that influence its reactivity.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of 3-fluoropyrazole in a direct question-and-answer format.
Question 1: My reaction is producing a nearly 1:1 mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity towards the N1 position?
Answer: Poor regioselectivity is the most common problem and typically arises from a suboptimal choice of reaction conditions that do not sufficiently differentiate between the two nitrogen atoms. The 3-fluoro substituent makes the adjacent N2 atom less nucleophilic due to its strong inductive electron-withdrawing effect, which should inherently favor N1 alkylation. If you are not observing this, consider the following modifications:
-
Change the Base and Solvent System: This is the most critical factor. The dissociation of the pyrazolate salt and the nature of the counter-ion dramatically influence the reaction site.
-
Strategy A (Recommended): Switch to a strong, non-coordinating base in a less polar aprotic solvent. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) is a classic combination that often strongly favors N1-alkylation.[1][3] The sodium cation has a higher tendency to coordinate with the N1 position, leaving the N2 position sterically and electronically more accessible for alkylation, but the overall outcome is often N1 selective under these conditions.
-
Strategy B: If using a weaker base like potassium carbonate (K₂CO₃), switch the solvent to a more polar aprotic medium like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While seemingly counterintuitive, the K₂CO₃/DMSO system has been successfully employed for regioselective N1-alkylation of 3-substituted pyrazoles.[4][5]
-
-
Increase the Steric Bulk of the Alkylating Agent: If your desired alkyl group allows, using a more sterically demanding electrophile can significantly enhance selectivity. The alkylating agent will preferentially attack the less hindered N1 position. For instance, instead of methyl iodide, consider using a bulkier masked methylating reagent like an α-halomethylsilane, which has been shown to provide excellent N1 selectivity (>92:8) followed by a simple protodesilylation step.[6][7][8]
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can amplify the small energetic differences between the two transition states leading to the N1 and N2 products, thereby improving selectivity.
Question 2: My reaction yield is very low, even though I see product formation. What are the likely causes and solutions?
Answer: Low yields can be attributed to incomplete reaction, side reactions, or degradation of materials.
-
Incomplete Deprotonation: The pKa of the pyrazole N-H is crucial. If you are using a weak base (e.g., K₂CO₃, Cs₂CO₃), it may not be strong enough to fully deprotonate the pyrazole, leading to a low concentration of the reactive pyrazolate anion.
-
Poorly Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.
-
Solution: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, you can use a more reactive alkylating agent, such as an alkyl triflate or tosylate.[1]
-
-
Side Reactions (Dialkylation): The N-alkylated pyrazole product can sometimes be more nucleophilic than the starting material, leading to a second alkylation and the formation of a quaternary pyrazolium salt.
-
Solution: Control the stoichiometry carefully; use no more than 1.05-1.1 equivalents of the alkylating agent. Add the alkylating agent slowly (dropwise) to the reaction mixture at a low temperature (e.g., 0 °C) to keep its instantaneous concentration low.[1]
-
Question 3: I've managed to get a mixture of isomers, but they are proving impossible to separate by column chromatography. What can I do?
Answer: Separating pyrazole regioisomers can be notoriously difficult due to their similar polarities.
-
Optimize Chromatography Conditions: Before abandoning chromatography, explore a wider range of solvent systems. Sometimes a small addition of a third solvent (e.g., a trace of methanol or triethylamine in an ethyl acetate/hexane gradient) can improve resolution. Consider using a different stationary phase, such as alumina instead of silica gel.
-
Derivatization: If the isomers cannot be separated, consider carrying the mixture forward to the next synthetic step. The different steric and electronic environments of the isomers may cause them to react differently, potentially allowing for separation of the downstream products.
-
Crystallization: Attempt fractional crystallization of the crude mixture from various solvents. Even if the initial purity is low, it can sometimes enrich one isomer, which can then be purified further.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of 3-fluoropyrazole a significant challenge?
A1: The challenge originates from the fundamental properties of the pyrazole ring. The two nitrogen atoms, N1 and N2, are adjacent and have similar electronic environments. Upon deprotonation, the resulting pyrazolate anion is a resonant structure with the negative charge delocalized across both nitrogen atoms, making both sites potential nucleophiles.[2][9] While the 3-fluoro substituent introduces an electronic bias, this effect must compete with steric factors and the influence of reaction conditions, making the outcome highly sensitive to subtle changes.[9]
Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?
A2: The regiochemical outcome is a delicate balance of several interconnected factors:
-
Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the nitrogen atom with more available space. A substituent at the C3 position (like fluorine) sterically hinders the adjacent N2 atom, while a substituent at C5 would hinder N1.[1][10]
-
Electronic Effects: The electron-withdrawing or electron-donating nature of substituents alters the nucleophilicity of the adjacent nitrogen atoms. An electron-withdrawing group at C3, like fluorine, reduces the electron density and nucleophilicity of the N2 atom.[1]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically alter or even reverse the regioselectivity.[1][9]
-
Nature of the Alkylating Agent: Sterically bulky electrophiles favor the less hindered nitrogen, while the electronic nature (hard vs. soft) of the electrophile can also play a role.[1][10]
Q3: How does the 3-fluoro substituent specifically influence regioselectivity?
A3: The fluorine atom at the C3 position exerts two primary electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density through the sigma bond framework. This effect significantly decreases the electron density and, therefore, the nucleophilicity of the adjacent N2 atom. This strongly favors alkylation at the more distant, electron-richer N1 atom.[11]
-
Resonance Effect (+R): Fluorine has lone pairs that can be donated into the pi system of the pyrazole ring. This effect would increase electron density, particularly at the N2 atom. However, for halogens, the inductive effect is generally much stronger and more dominant than the resonance effect in directing reactivity.[11] Conclusion: The net effect of the 3-fluoro substituent is a strong deactivation of the N2 position, which should lead to a preference for N1 alkylation under most conditions.
Q4: What are the recommended starting conditions for selective N1-alkylation of 3-fluoropyrazole?
A4: Based on established protocols for substituted pyrazoles, a reliable starting point for favoring the N1 isomer is to use sodium hydride (NaH, 1.1 eq.) as the base in anhydrous tetrahydrofuran (THF) at 0 °C, followed by the dropwise addition of the alkylating agent (1.05 eq.) .[1][3] This combination leverages both electronic preferences and the influence of the sodium counter-ion to direct the alkylation. Always monitor the reaction by TLC or LC-MS to assess conversion and selectivity.
Q5: Are there methods to favor the more sterically hindered N2-alkylation?
A5: Yes, although it is more challenging. To favor the N2 position, one must override the inherent steric and electronic preferences. One reported method involves the use of Lewis acid catalysis. For example, using a catalytic amount of magnesium bromide (MgBr₂) with a base like N,N-diisopropylethylamine (i-Pr₂NEt) has been shown to direct alkylation specifically to the N2 position for certain substrates.[1][3] The proposed mechanism involves chelation of the magnesium ion between the two pyrazole nitrogens, which activates the N2 position for nucleophilic attack.
Q6: How can I accurately determine the N1:N2 ratio of my product mixture?
A6: The most reliable method for determining the regioisomeric ratio is ¹H NMR spectroscopy of the crude reaction mixture.[1]
-
Identify characteristic signals that are unique and well-resolved for each isomer. Protons on the pyrazole ring (C4-H and C5-H) or protons on the newly introduced alkyl group (e.g., N-CH₂- or N-CH₃) will have distinct chemical shifts.
-
Integrate the area of a unique signal for the N1 isomer and a corresponding unique signal for the N2 isomer.
-
The ratio of these integrals directly corresponds to the molar ratio of the two products. For fluorine-containing compounds, ¹⁹F NMR can also be an excellent tool, as the chemical shift of the fluorine will likely differ between the two isomers.[9]
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Pyrazoles
| Pyrazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Reference(s) |
|---|---|---|---|---|
| 3-Methyl-5-phenylpyrazole | Phenethyl trichloroacetimidate | CSA / DCE | 2.5 : 1 | [10] |
| 3-Arylpyrazole | (Chloromethyl)trimethylsilane | KHMDS / DMSO | >99 : 1 (N1) | [6][8] |
| 3-Substituted Pyrazole | Various Alkyl Halides | K₂CO₃ / DMSO | N1 Selective | [4][5] |
| 3-Substituted Pyrazole | α-Bromoacetamide | MgBr₂ (cat.), i-Pr₂NEt / THF | N2 Selective | [1][3] |
| 3-(Trifluoromethyl)pyrazole | Ethyl Iodoacetate | K₂CO₃ / MeCN | 1 : 1 | [9] |
| 3-(Trifluoromethyl)pyrazole | Ethyl Iodoacetate | NaH / DME-MeCN | N1 Selective |[9][12] |
Visualizations & Diagrams
Caption: Key factors determining N1 vs. N2 regioselectivity.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF[1][3]
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-fluoropyrazole (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (e.g., alkyl bromide, 1.05-1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N1-alkylated regioisomer.
Protocol 2: General Procedure for Mg-Catalyzed N2-Selective Alkylation[1][3]
-
Inside a glovebox, charge a vial with the 3-fluoropyrazole (1.0 eq.) and MgBr₂ (20 mol%).
-
Add anhydrous THF, followed by the alkylating agent (e.g., α-bromoacetamide, 2.0 eq.).
-
Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise to the solution at 25 °C.
-
Stir the resulting mixture at 25 °C for the required time (e.g., 2-4 hours, monitor by LC-MS).
-
Quench the reaction with a saturated solution of NH₄Cl in methanol.
-
Concentrate the quenched mixture to dryness.
-
Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and purify the crude product by column chromatography to isolate the N2-alkylated product.
References
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-
ResearchGate. (n.d.). Mechanistic explanation for the regioisomeric alkylation of pyrazole.... [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
- BenchChem. (2025).
-
Sammons, R. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]
-
Sammons, R. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
-
Fesik, S. W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Cheng, Y., et al. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]
-
Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Edilova, Y. O., et al. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Semantic Scholar. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
LibreTexts Chemistry. (2022). 7.5: Directing Effects. [Link]
-
Riela, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
-
Reddit. (2023). N-methylation of pyrazole. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]
-
ResearchGate. (n.d.). Selective Incorporation of Fluorine in Pyrazoles. [Link]
-
ResearchGate. (n.d.). Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI…. [Link]
-
Hunt, J. T., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]
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Technical Support Center: Navigating the Challenges in Trifluoromethyl-Pyrazole Synthesis
Welcome to the technical support center dedicated to the synthesis of trifluoromethyl-pyrazoles. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethyl group into a pyrazole scaffold. The unique electronic properties of the CF₃ group, while beneficial for the biological activity of molecules, present distinct challenges in their synthesis.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common hurdles such as low yields, poor regioselectivity, and difficult purifications. Our aim is to equip you with the expertise and practical insights needed to optimize your synthetic routes and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining trifluoromethyl-pyrazoles?
A1: The primary methods for synthesizing trifluoromethyl-pyrazoles include:
-
Condensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines: This is a classic and widely employed method for constructing the pyrazole ring.[3]
-
[3+2] Cycloaddition reactions: These reactions involve a 1,3-dipole, such as a nitrile imine or diazoalkane, reacting with a dipolarophile.[3][4][5] This approach is powerful for creating a variety of substituted pyrazoles.
-
One-pot, multi-component reactions: These efficient methods combine multiple synthetic steps in a single reaction vessel, often leading to higher yields and simpler operational setups.[3][6]
-
Synthesis from α-perfluoroalkenylated aldehydes: This two-step process involves the initial transformation of aliphatic aldehydes into perfluoroalkylated enals, which are then cyclized with hydrazine.[3]
Q2: Why is regioselectivity a significant challenge when using unsymmetrical trifluoromethylated 1,3-dicarbonyls?
A2: Regioselectivity is a major hurdle because the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound exhibit different electrophilicities, and the initial nucleophilic attack by hydrazine can occur at either carbonyl. The trifluoromethyl group, being a strong electron-withdrawing group, significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a preferential site of attack.[7] This can lead to the formation of a mixture of regioisomers, which are often difficult to separate and may have different biological activities.[7][8]
Q3: What makes trifluoromethylated reagents, like trifluoromethylhydrazine, difficult to handle?
A3: Trifluoromethylhydrazine is known to be unstable, with a short half-life in solution (around 6 hours for the HCl salt).[1][6] This instability can lead to the formation of undesired side products, such as des-CF₃ pyrazoles, where the trifluoromethyl group is lost.[1][6] To circumvent this, it is often generated in situ from more stable precursors like di-Boc trifluoromethylhydrazine.[1][6]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Low yields are a frequent frustration in organic synthesis. For trifluoromethyl-pyrazole synthesis, several factors can be at play.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive or Impure Reagents | Verify the purity and activity of your starting materials. Impurities in the 1,3-dicarbonyl compound or the hydrazine reagent can lead to a host of side reactions that consume your starting materials and complicate purification.[3] It is recommended to purify starting materials before use if their quality is questionable. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to overcome the activation energy barrier, while others may need cooling to prevent the decomposition of sensitive reagents or intermediates.[3] For instance, increasing the reaction temperature to 60 °C has been shown to improve yields in some silver-catalyzed syntheses of trifluoromethylated pyrazoles.[9][10] |
| Incomplete Reaction | Monitor the reaction progress diligently. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has proceeded to completion before workup.[3] Prematurely stopping the reaction is a common source of low yields. |
| Instability of Intermediates | Handle intermediates with care. Certain intermediates in pyrazole synthesis can be unstable.[3] As mentioned, trifluoromethylhydrazine is notoriously unstable. Using a strong acid in a solvent like dichloromethane (DCM) can help suppress the formation of des-CF₃ side products that arise from its degradation.[1][6] |
Problem 2: Poor Regioselectivity
The formation of a mixture of regioisomers is a common challenge, especially with unsymmetrical 1,3-dicarbonyls.[3]
Controlling Regioselectivity
Strategies for Improving Regioselectivity
| Strategy | Explanation & Implementation |
| Solvent Selection | The choice of solvent can dramatically impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the regioselectivity in pyrazole formation.[11] |
| pH Control | Adjusting the pH of the reaction mixture can influence which carbonyl group of the 1,3-dicarbonyl is preferentially attacked by the hydrazine.[3] This is often achieved by the addition of an acid or base catalyst. |
| Steric Differentiation | Introducing a bulky substituent on the 1,3-dicarbonyl can sterically hinder one of the carbonyl groups, directing the hydrazine to attack the less sterically hindered site.[3] |
| Functional Group Tuning | Modifying a functional group on the pyrazole precursor can guide the regioselectivity of subsequent reactions, such as N-alkylation.[8] |
Problem 3: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS can be disheartening. Understanding the potential side reactions is key to minimizing them.
Common Side Products and Their Prevention
| Side Product | Cause | Prevention |
| Des-CF₃ Pyrazoles | Instability of trifluoromethylhydrazine or related intermediates.[1][6] | Use a strong acid (e.g., TsOH·H₂O) in a solvent like DCM to suppress the degradation pathway.[1][6] |
| Ring-Opened Products | Certain reaction conditions can lead to the cleavage of the pyrazole ring.[3] | Employ milder reaction conditions, such as lower temperatures or shorter reaction times.[3] |
| Over-oxidation or Reduction Products | Depending on the reagents used, substituents on the pyrazole ring may undergo further reactions.[3] | Carefully control the stoichiometry of your reagents and monitor the reaction closely. |
Problem 4: Purification Challenges
Trifluoromethyl-pyrazoles can be challenging to purify due to the presence of regioisomers, side products, or their physical properties.
Purification Strategies
| Method | Application & Tips | | :--- | :--- | :--- | | Column Chromatography | The most common method for purifying trifluoromethyl-pyrazoles.[12] If the compound is degrading on silica, minimize its time on the column by using flash chromatography or consider alternative methods.[12] | | Recrystallization | An effective technique if your product is a solid. The key is to find a solvent or solvent system where the compound is soluble at high temperatures but insoluble at room temperature.[12] | | Liquid-Liquid Extraction | A crucial initial work-up step to remove inorganic salts and highly polar or nonpolar impurities before further purification.[12] | | Preparative HPLC | For high-purity requirements and for separating closely related regioisomers, reversed-phase HPLC can be a powerful tool, although it is less scalable than flash chromatography.[12] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-CF₃-Substituted Pyrazoles via Cyclization
This protocol is adapted from a one-pot synthesis of functionalized N-trifluoromethyl pyrazoles.[1][6]
Materials:
-
Di-Boc trifluoromethylhydrazine
-
1,3-dicarbonyl substrate (e.g., diketone, ketoester)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM, add TsOH·H₂O (5.0 equiv).[1][3]
-
Stir the mixture at a controlled temperature (e.g., 20–40 °C) for 12 hours.[1][3]
-
Monitor the reaction completion by LCMS.[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1][3]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[3]
-
Purify the crude product by column chromatography to afford the N-CF₃-substituted pyrazole.[3]
Protocol 2: Copper-Catalyzed Synthesis of 4-Trifluoromethyl Pyrazoles
This protocol describes a copper-catalyzed cycloaddition for the synthesis of 4-trifluoromethyl pyrazoles with excellent regioselectivity.[13]
Materials:
-
N-arylsydnone derivative
-
2-bromo-3,3,3-trifluoropropene
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
1,10-Phenanthroline (phen)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine the N-arylsydnone (1.0 equiv), Cu(OTf)₂ (10 mol%), and phen (10 mol%) in CH₃CN.
-
Add 2-bromo-3,3,3-trifluoropropene (3.0 equiv) and DBU (2.0 equiv).
-
Stir the reaction mixture at 35 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, perform a suitable workup and purify the product by column chromatography to obtain the 4-trifluoromethyl pyrazole.
Visualization of a General Synthetic Workflow
References
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- 5. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]
- 6. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
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- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Chemistry of 3-Fluoro-1H-pyrazole
Welcome to the technical support center for 3-Fluoro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this valuable synthetic building block while minimizing the risk of decomposition. The strategic incorporation of fluorine into heterocyclic scaffolds can significantly enhance the metabolic stability and binding affinity of drug candidates.[1][2] However, the same electronic properties that make fluorinated heterocycles attractive can also present unique stability challenges. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate your reactions successfully.
Understanding the Stability of this compound: A Foundational Overview
The C-F bond is the strongest single bond to carbon, which generally imparts significant stability to fluorinated organic compounds.[2] However, the pyrazole ring is an electron-rich system, and the introduction of a highly electronegative fluorine atom can influence the electron distribution and reactivity of the entire molecule.[3] While specific decomposition studies on this compound are not extensively documented in the literature, we can infer its stability profile based on the known chemistry of fluorinated aromatics and other heterocyclic systems.
Key Factors Influencing Stability:
-
pH: The acidity of the pyrazole N-H proton (pKa ≈ 14) means that strong bases can readily deprotonate the ring, forming the pyrazolate anion. The stability of the C-F bond can be sensitive to the pH of the reaction medium.
-
Temperature: Like many organic molecules, this compound has a threshold for thermal decomposition. While specific data is limited, high reaction temperatures should be approached with caution.
-
Reaction Reagents: The choice of bases, acids, and catalysts can significantly impact the stability of the molecule. Strong nucleophiles or harsh reagents may lead to unwanted side reactions or decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Topic 1: General Handling and Storage
Q1: What are the recommended storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place. Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[1][4]
Topic 2: N-Alkylation Reactions
N-alkylation is a common transformation for pyrazoles. However, achieving high yields without decomposition requires careful optimization of reaction conditions.
Q2: I am observing low yields in my N-alkylation of this compound, and I suspect the starting material is decomposing. What are the likely causes and how can I troubleshoot this?
A2: Low yields in N-alkylation reactions can stem from several factors, including decomposition of the starting material or the product. Here’s a systematic approach to troubleshooting:
-
Choice of Base: Strong, non-nucleophilic bases are generally preferred for deprotonating the pyrazole N-H. However, excessively strong bases or high concentrations can lead to side reactions.
-
Recommendation: Start with milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If a stronger base is required, sodium hydride (NaH) is a common choice, but it should be used at low temperatures (e.g., 0°C) with careful monitoring.[5]
-
-
Reaction Temperature: Elevated temperatures can promote decomposition.
-
Recommendation: Begin your reaction at room temperature or below. If the reaction is sluggish, a modest increase in temperature should be done incrementally while monitoring the reaction progress by TLC or LC-MS.
-
-
Solvent Choice: The solvent can influence the stability of the pyrazolate anion and the overall reaction rate.
-
Recommendation: Anhydrous polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used. Ensure your solvent is thoroughly dried, as water can interfere with the reaction and potentially lead to hydrolysis of the alkylating agent or side reactions.
-
Troubleshooting Flowchart for N-Alkylation
Caption: Troubleshooting workflow for N-alkylation reactions.
Q3: I am seeing multiple products in my N-alkylation reaction. Is this due to decomposition?
A3: While decomposition is a possibility, the formation of multiple products in pyrazole alkylation is often due to the formation of regioisomers (N1 and N2 alkylation).[5] The electronic similarity of the two nitrogen atoms in the pyrazole ring can lead to a mixture of products. The regioselectivity is influenced by steric and electronic factors of both the pyrazole and the alkylating agent.
Strategies to Control Regioselectivity:
| Factor | Strategy to Favor N1-Alkylation | Strategy to Favor N2-Alkylation |
| Sterics | Use a bulkier substituent at the C5 position of the pyrazole or a bulkier alkylating agent. | Less common, but may be favored with smaller substituents. |
| Reaction Conditions | NaH in THF or K₂CO₃ in DMSO often favor N1-alkylation.[5] | The use of certain Lewis acids, such as MgBr₂, has been reported to direct alkylation to the N2 position. |
Topic 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are powerful tools for C-C bond formation. However, the presence of a fluorine substituent and the pyrazole ring can introduce complexities.
Q4: My Suzuki-Miyaura coupling reaction with this compound (or a derivative) is failing or giving low yields. I'm concerned about defluorination or other decomposition pathways.
A4: Failure of Suzuki-Miyaura coupling can be due to several factors, and while direct decomposition of this compound is possible, catalyst deactivation and unfavorable reaction kinetics are more common culprits. Defluorination is a known side reaction in palladium-catalyzed couplings of some aryl fluorides, particularly those that are electron-deficient, though it often requires harsh conditions.[6][7]
Troubleshooting Guide for Suzuki-Miyaura Coupling:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal for electron-rich, potentially coordinating heterocycles.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and prevent catalyst inhibition by the pyrazole nitrogen.[8]
-
-
Catalyst Poisoning: Trace impurities in reagents or starting materials can poison the palladium catalyst. Sulfur-containing compounds are a common cause of catalyst deactivation.[9]
-
Recommendation: Ensure the purity of all reagents and solvents. If catalyst poisoning is suspected, purifying the starting materials or using a higher catalyst loading might be necessary. The formation of palladium black is a visual indicator of catalyst decomposition.[8]
-
-
Base Selection: The choice of base is critical and can influence both the reaction rate and the stability of the starting materials.
-
Recommendation: A range of bases should be screened, from inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ to organic bases. The solubility of the base in the chosen solvent system is also important.
-
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. If the starting material is consumed but the desired product is not formed, it is a strong indication of decomposition or the formation of undetected byproducts.
Logical Flow for Troubleshooting Suzuki Coupling
Caption: A systematic approach to troubleshooting Suzuki coupling reactions.
Q5: Is defluorination a significant risk during my reactions with this compound?
A5: The C(sp²)-F bond is generally very stable. Palladium-catalyzed hydrodefluorination has been reported for some fluoro(hetero)arenes, but this often requires specific catalytic systems and conditions.[7] Photolytic defluorination has also been observed for some fluorinated pharmaceuticals, including a pyrazole derivative (celecoxib), but this is under UV irradiation.[10]
Under typical thermal reaction conditions used in synthetic organic chemistry, spontaneous defluorination is unlikely to be the primary decomposition pathway unless the reaction conditions are particularly harsh (e.g., very high temperatures, strongly nucleophilic conditions, or specific catalysts known to activate C-F bonds). If you suspect defluorination, it is advisable to analyze your crude reaction mixture by ¹⁹F NMR or LC-MS to detect the presence of fluoride ions or defluorinated byproducts.
Experimental Protocols: Best Practices
To minimize the decomposition of this compound, adhering to best practices in your experimental setup is crucial.
General Protocol for N-Alkylation using a Mild Base
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) and anhydrous DMF (or another suitable polar aprotic solvent).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.).
-
Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently warm the mixture to 40-50°C.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for a Robust Suzuki-Miyaura Coupling
-
Preparation: In a glovebox, charge an oven-dried vial with the this compound derivative (e.g., a bromo-substituted version, 1.0 eq.), the boronic acid or ester (1.2 eq.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Solvent: Add degassed solvent (e.g., dioxane/water mixture).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100°C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by column chromatography.
By understanding the potential stability challenges and employing these troubleshooting strategies and best practices, you can significantly improve the success rate of your reactions involving this compound.
References
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- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (2025). Benchchem.
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- Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. (n.d.).
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- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH.
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- Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. (n.d.). New Journal of Chemistry (RSC Publishing).
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- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed.
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- Technical Support Center: Regioselective N-Alkyl
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
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- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Palladium–catalyzed HDF of heterocyclic fluoro–aromatics. (n.d.).
- Effect Of Solvents On Stability Constants of Fe(II) and Ni(II) Transition Metal Ions Chelates With Some Substituted Pyrazoles. (2023).
- Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. (2025). NIH.
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Technical Support Center: Optimizing Catalyst Loading for 3-Fluoropyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-fluoropyrazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize their synthetic routes. Fluorinated pyrazoles are a cornerstone of modern medicinal chemistry, offering unique electronic properties that can enhance drug efficacy, metabolic stability, and binding affinity.[1] However, their synthesis can be challenging, with catalyst performance being a critical variable.
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading. The guidance herein is structured to not only solve immediate experimental issues but also to provide a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 3-fluoropyrazole. Each issue is presented in a question-and-answer format, followed by a recommended experimental protocol.
Q1: My reaction shows low conversion to 3-fluoropyrazole, even after extended reaction times. Should I simply increase the catalyst loading?
A1: While insufficient catalyst is a possible cause, indiscriminately increasing the catalyst loading is often not the most effective or economical solution. A low conversion rate can stem from several underlying issues, and a systematic approach is required for diagnosis.
-
Causality Explained:
-
Insufficient Active Sites: The most straightforward cause is that the number of catalytic cycles is limited by the molar quantity of the catalyst. In this case, a modest increase in loading should proportionally increase the conversion rate.[2]
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. For transition metal catalysts like palladium, this can occur through several mechanisms:
-
Reduction: Active Pd(II) species can be reduced to catalytically inactive Pd(0) aggregates, a known deactivation pathway in similar cyclization reactions.[3]
-
Poisoning: Trace impurities in your starting materials or solvent (e.g., sulfur compounds, water, or coordinating species) can irreversibly bind to the catalyst's active sites.[4]
-
Coking: Deposition of carbonaceous material on the catalyst surface can physically block active sites, a common issue in both heterogeneous and homogeneous catalysis.[4]
-
-
Mass Transfer Limitations (Heterogeneous Catalysts): If you are using a supported catalyst (e.g., Pd on carbon), the reaction rate may be limited by the diffusion of reactants to the catalyst surface, not by the amount of catalyst itself. In such cases, improving stirring or changing the solvent may be more effective than increasing loading.
-
-
Recommended Diagnostic Protocol:
-
Establish a Baseline: Run the reaction with your current catalyst loading and carefully monitor the conversion over time (e.g., by taking aliquots every hour).
-
Incremental Increase: Set up parallel reactions with incrementally higher catalyst loadings (e.g., 1.5x and 2x your baseline). Monitor their progress against the baseline. If the initial rate and final conversion increase proportionally, your reaction was likely catalyst-limited.
-
Mid-Reaction Spike Test: If the reaction stalls, filter a small, hot aliquot of the reaction mixture (to remove heterogeneous catalyst) and add a fresh charge of catalyst to the filtrate. If the reaction restarts, it is a strong indication of catalyst deactivation in the original reaction vessel.
-
Reagent Purity Check: Run the reaction using highly purified reagents and anhydrous solvent. If the performance improves dramatically, it points to catalyst poisoning from impurities in your standard materials.
-
Q2: I'm getting a good overall yield, but my product is contaminated with the 5-fluoropyrazole regioisomer. How can catalyst loading affect this?
A2: Achieving high regioselectivity is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[5][6] While factors like solvent and temperature are often primary drivers of selectivity, catalyst loading can play a subtle but important role.
-
Causality Explained:
-
Kinetic vs. Thermodynamic Control: The formation of different regioisomers proceeds through distinct reaction pathways, each with its own activation energy. Catalyst loading can influence which pathway is favored. An excessively high concentration of the catalyst might alter the steady-state concentration of key intermediates, potentially opening up alternative, less selective reaction channels.
-
Influence on Competing Equilibria: Many pyrazole syntheses, like the Knorr synthesis, involve a series of equilibria.[7] The concentration of the acid or metal catalyst can shift these equilibria, potentially favoring the formation of an intermediate that leads to the undesired isomer.
-
Solvent Effects Dominate: It is crucial to note that for fluorinated pyrazoles, the choice of solvent can have a more dramatic impact on regioselectivity than catalyst loading. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the regioselectivity of pyrazole formation, far more than adjustments to the catalyst amount.[8]
-
-
Recommended Optimization Protocol:
-
Optimize Solvent First: Before fine-tuning catalyst loading, screen different solvents. Based on literature, prioritize TFE and HFIP if you are facing regioselectivity issues in traditional solvents like ethanol.[8]
-
Screen Catalyst Loading: Once the optimal solvent and temperature are identified, perform a screen of catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Analyze Isomeric Ratio: Carefully analyze the product mixture from each reaction by ¹⁹F NMR or a calibrated HPLC/GC-MS method to determine the precise ratio of 3-fluoropyrazole to 5-fluoropyrazole.
-
Identify the Optimal Window: Plot the regioselectivity as a function of catalyst loading. Often, the highest selectivity is achieved at lower catalyst loadings, where the most favorable kinetic pathway dominates.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new 3-fluoropyrazole synthesis?
A1: The optimal loading is highly reaction-dependent. However, a sensible starting point for screening is typically in the range of 1-5 mol% for transition-metal-catalyzed reactions (e.g., using palladium or copper catalysts).[9][10] For simpler acid-catalyzed condensation reactions, a "catalytic amount" often refers to 5-10 mol% of a proton source like p-toluenesulfonic acid (PTSA) or even using an acidic solvent.[9] It is always recommended to start with a lower loading and increase it only if conversion is an issue.
Q2: Can using too much catalyst be detrimental to my reaction?
A2: Absolutely. Excessive catalyst loading can negatively impact a reaction in several ways:
-
Decreased Selectivity: As discussed in the troubleshooting section, high catalyst concentrations can promote side reactions, leading to the formation of undesired byproducts and a lower-purity final product.[11]
-
Purification Difficulties: Removing a high load of a homogeneous catalyst from the final product can be challenging and may require additional chromatographic steps, reducing the overall isolated yield.
-
Economic Inefficiency: Catalysts, especially those based on precious metals like palladium, are expensive. Using an excessive amount directly increases the cost of the synthesis.
-
Catalyst Aggregation: For some homogeneous catalysts, higher concentrations can lead to the formation of less active dimeric or oligomeric species, meaning the increase in rate is not linear with the increase in loading.[12]
Q3: How can I determine if my reaction is limited by the catalyst loading or by another parameter?
A3: A simple kinetic analysis can provide valuable insight. Run your reaction and take samples at regular intervals to plot conversion versus time. If the reaction proceeds smoothly to completion at a reasonable rate, you are likely in a good operating window. If the rate is slow from the beginning, it may be limited by catalyst loading or temperature. If the reaction starts quickly but then slows down or stops entirely (plateaus), you are likely facing catalyst deactivation or product inhibition.[3][4] Comparing this profile to one with double the catalyst loading will reveal if the rate limitation is indeed the catalyst concentration.[2]
Data Presentation: Example Optimization Study
The following table summarizes a hypothetical Design of Experiments (DoE) for optimizing the synthesis of 3-fluoropyrazole from a fluorinated 1,3-dicarbonyl precursor and a hydrazine, catalyzed by a generic palladium complex.
| Run | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Regioselectivity (3-FP : 5-FP) |
| 1 | 2.0 | 80 | Toluene | 45 | 85 : 15 |
| 2 | 5.0 | 80 | Toluene | 75 | 82 : 18 |
| 3 | 2.0 | 100 | Toluene | 80 | 78 : 22 |
| 4 | 2.0 | 80 | TFE | 92 | 98 : 2 |
| 5 | 0.5 | 80 | TFE | 88 | >99 : 1 |
This data illustrates that while increasing catalyst loading (Run 1 vs. 2) or temperature (Run 1 vs. 3) can improve yield, changing the solvent to TFE (Run 4) provides a superior improvement in both yield and regioselectivity. Furthermore, reducing the catalyst loading in the optimal solvent (Run 5) maintains a high yield while further improving selectivity.
Visualization: Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving common issues related to catalyst loading in 3-fluoropyrazole synthesis.
Caption: A flowchart for troubleshooting catalyst loading issues.
References
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. NIH PMC. [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Modernization in Engineering Technology and Science. [Link]
-
A mechanism of pyrazole forming reaction. ResearchGate. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
-
New Synthesis of Fluorinated Pyrazoles. ACS Publications - Organic Letters. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Effect of Catalysts on Selectivity. Reddit. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. ACS Publications - Organometallics. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications - Organic Letters. [Link]
-
Effect of catalyst loading on the reaction rate. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH PMC. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Effect of catalyst loading on average reaction rate. ResearchGate. [Link]
-
Various methods for the synthesis of pyrazole. ResearchGate. [Link]
-
Synthesis of 3-amino-4-fluoropyrazoles. PubMed. [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications - The Journal of Organic Chemistry. [Link]
-
The Effect of a Catalyst on Rate of Reaction. Chemistry LibreTexts. [Link]
-
Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. NIH. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
-
New Synthesis of Fluorinated Pyrazoles. ResearchGate. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Pd-Catalyzed Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
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Managing exothermic reactions in fluoropyrazole synthesis
Technical Support Center: Fluoropyrazole Synthesis
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the technical support center for fluoropyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights necessary for safely and effectively managing the thermal hazards associated with this important class of reactions. The synthesis of fluoropyrazoles, while critical for developing novel pharmaceuticals, often involves highly energetic reagents and exothermic steps where precise control is paramount. This resource provides direct answers to the challenges you may encounter.
Troubleshooting Guide: Critical Event Management
This section addresses acute problems that can occur during a reaction. The focus is on immediate, safe intervention and subsequent analysis to prevent recurrence.
Q1: My reaction temperature is spiking uncontrollably! What are the immediate steps and underlying causes?
An unexpected and rapid increase in temperature, known as a thermal runaway, is a critical safety event. It occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.
Immediate Actions (Emergency Protocol):
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the vessel.
-
Enhance Cooling: Maximize the cooling capacity. If using a cooling bath, add more coolant (e.g., dry ice). If using a circulator, ensure it is running at maximum capacity.
-
Dilute (If Safe): If a pre-planned, compatible, and cold quenching solvent is available, add it to the reaction to dilute the reactants and absorb heat. Never add a quenching agent that could react exothermically with the existing components.
-
Alert Personnel: Inform colleagues and safety officers of the situation. Prepare for an emergency evacuation if the temperature continues to rise uncontrollably.
Root Cause Analysis:
-
Excessive Addition Rate: The most common cause is adding a reagent too quickly. This leads to an accumulation of unreacted material, which then reacts simultaneously, releasing a large amount of energy.[1]
-
Cooling System Failure: The cooling bath may be insufficient for the scale of the reaction, or the mechanical chiller/circulator may have failed. The ability to transfer heat decreases as the reactor scale increases due to a lower surface-area-to-volume ratio.[2][3]
-
Inadequate Stirring: Poor agitation can create localized "hot spots" where the temperature is much higher than the probe reading, accelerating the reaction rate in that zone.[1][4]
-
Incorrect Reagent Concentration: Using starting materials or reagents at a higher concentration than specified in the protocol can lead to a much faster and more energetic reaction.
Preventative Measures:
-
Perform a Risk Assessment: Before any new synthesis, assess the potential thermal hazards. Reaction calorimetry is the gold standard for quantifying the heat of reaction and determining the maximum temperature of the synthetic reaction (MTSR).
-
Controlled Reagent Addition: Use a syringe pump for the slow, controlled, dropwise addition of the limiting reagent.[1] This ensures the reaction rate is controlled by the addition rate, not by kinetics.
-
Ensure Adequate Cooling: The cooling system must be robust enough to handle the total heat output of the reaction. For pilot-scale reactions, ensure the cooling jacket has sufficient flow and the coolant temperature is low enough.
-
Use Semi-Batch Mode: In a semi-batch process, one reagent is added portion-wise or continuously to the main reactor. This prevents the buildup of a dangerous concentration of unreacted reagents.
Q2: My yield is low and I see significant byproduct formation. Could the reaction exotherm be the cause?
Yes, absolutely. Poor thermal management is a leading cause of low yield and impurity generation.
Causality:
-
Thermal Decomposition: The desired fluoropyrazole product or key intermediates may be thermally sensitive. Even minor temperature excursions above the optimal range can lead to decomposition.
-
Activation of Side Reactions: Many synthetic pathways have competing side reactions with slightly higher activation energies. An uncontrolled exotherm provides the energy needed to overcome these barriers, leading to the formation of unwanted byproducts, such as dimers or isomers.[5]
-
Reagent Instability: Some fluorinating agents or reagents can decompose at elevated temperatures, reducing their effective concentration and leading to incomplete conversion of the starting material.
Troubleshooting and Solutions:
-
Reaction Profiling: Monitor the reaction at regular intervals using TLC, GC-MS, or NMR to identify when byproduct formation begins. Correlate this with your temperature logs.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature is the most direct way to prevent thermally induced side reactions.[5] This may require a longer reaction time, but the improvement in purity and yield is often a worthwhile trade-off.
-
Solvent Selection: Choose a solvent with a higher heat capacity to better absorb thermal energy. Also, ensure the solvent is not reactive. For instance, electrophilic fluorinating agents like Selectfluor can react exothermically and rapidly with solvents like DMF, pyridine, and DMSO.[5][6] Acetonitrile is often a more stable choice.[5][6]
-
Optimize Reagent Stoichiometry: Using a large excess of one reagent can sometimes contribute to side reactions. Conduct optimization studies to find the ideal stoichiometric ratio.
Frequently Asked Questions (FAQs)
Q1: What makes fluoropyrazole synthesis particularly prone to dangerous exotherms?
The thermal risk stems from two primary factors:
-
Highly Energetic Reagents: The introduction of fluorine often requires powerful reagents. Electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are highly reactive and their reactions are often very exothermic.[7][8]
-
Favorable Thermodynamics: The formation of the carbon-fluorine bond is an extremely thermodynamically favorable process, releasing a significant amount of energy (enthalpy). This inherent energy release must be carefully managed.
Q2: How can I mitigate risks when scaling up a fluoropyrazole synthesis from grams to kilograms?
Scale-up is not linear and presents the most significant thermal management challenge.
-
The Surface-Area-to-Volume Problem: As you increase the reactor volume, the surface area available for heat exchange does not increase proportionally.[2] This makes cooling large batches exponentially more difficult than cooling a lab-scale flask.
-
Mandatory Calorimetry Studies: Before any significant scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine critical parameters like the heat of reaction, specific heat capacity of the mixture, and the adiabatic temperature rise. This data is essential for engineering a safe process.
-
Consider Flow Chemistry: Continuous flow chemistry is an inherently safer technology for highly exothermic reactions.[9][10] By performing the reaction in a small-volume tube or microreactor, heat is dissipated almost instantaneously due to the extremely high surface-area-to-volume ratio.[3] This prevents thermal runaways and often improves yield and purity.[9][10]
Q3: What are the key operational parameters I should control and monitor?
For any exothermic fluorination, meticulous control and monitoring are non-negotiable. The following table provides illustrative parameters for a hypothetical reaction. These values must be determined experimentally for your specific process via a thorough risk assessment.
| Parameter | Recommended Range | Unsafe Range (Risk of Runaway) | Rationale |
| Internal Temperature | 0 - 10 °C | > 25 °C | Maintaining a low temperature is the primary method for controlling the reaction rate and preventing side reactions.[1] |
| Reagent Addition Rate | 1 - 2 mL/min | > 5 mL/min | Slow, controlled addition prevents the accumulation of unreacted reagents and subsequent rapid heat generation.[1] |
| Cooling Bath Temp. | -10 to -5 °C | > 0 °C | The cooling bath must have sufficient capacity and be at a low enough temperature to effectively remove the heat generated by the reaction.[1] |
| Stirring Speed | 200 - 300 RPM | < 100 RPM | Vigorous agitation ensures uniform temperature distribution and efficient heat transfer to the vessel walls, preventing localized hot spots.[1] |
Experimental Protocols
Protocol 1: Emergency Quenching of a Runaway Reaction
Disclaimer: This is a generalized protocol. The quenching agent must be chosen based on a prior safety analysis of your specific reaction chemistry.
-
Pre-Reaction Preparation:
-
Identify a suitable, non-reactive quenching solvent (e.g., cold isopropanol, toluene).
-
Ensure a sufficient volume of this quenching agent is kept in a cooling bath near the reaction setup before the reaction begins.
-
Have a wide-bore cannula or addition funnel ready for rapid delivery.
-
-
Execution (Upon Detecting a Runaway):
-
Cease all reagent addition and maximize external cooling.
-
If the temperature continues to rise, begin the slow, controlled addition of the cold quenching solvent into the reaction vessel.
-
CRITICAL: Add the quencher slowly at first. A very rapid addition could cause a thermal shock to glassware or boil violently if the reaction is extremely hot.
-
Monitor the internal temperature closely. Continue adding the quencher until the temperature is stabilized and begins to fall steadily.
-
Do not resume the reaction. The goal is to safely neutralize the thermal hazard. The batch must be analyzed to determine the next steps.
-
Protocol 2: Basic Reaction Monitoring for Thermal Hazard Awareness
-
Setup:
-
Use a reaction vessel with a multi-neck lid.
-
Insert a digital thermometer probe so that the tip is fully submerged in the reaction mixture but not touching the vessel walls.
-
Insert a reflux condenser, even if not running at reflux, connected to an inert gas line (e.g., Nitrogen or Argon). This provides a path for pressure to vent safely.
-
Ensure the reaction is placed within a secondary containment tray.
-
-
Procedure:
-
Before adding any reagents, record the initial temperature of the solvent and starting materials.
-
Begin the slow addition of your fluorinating agent or other key reagent via a syringe pump.
-
Record the internal temperature every 1-2 minutes, or more frequently if a rapid change is observed.
-
Note any visual changes (color change, gas evolution, precipitation).
-
If the temperature rises more than 5-10 °C above the setpoint, pause the addition and allow the cooling system to catch up before resuming at a slower rate.
-
Continue monitoring for at least 30 minutes after the addition is complete, as the reaction may continue to generate heat.
-
By adhering to these principles of careful planning, continuous monitoring, and rapid intervention, you can successfully and safely navigate the challenges of exothermic reactions in fluoropyrazole synthesis.
References
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. [Link]
-
ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. [Link]
-
ResearchGate. Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. [Link]
-
National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
-
Semantic Scholar. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
ACS Publications. New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]
-
American Chemical Society. Specific Solvent Issues with Fluorination. [Link]
-
MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Wiley Analytical Science. Continuous-Flow Chemistry - 2017. [Link]
-
National Institutes of Health. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. [Link]
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- 2. mdpi.com [mdpi.com]
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Characterization of impurities in 3-Fluoro-1H-pyrazole samples
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the characterization of impurities in 3-Fluoro-1H-pyrazole samples. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific reasoning to empower you in your analytical challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding impurities in this compound.
Q1: What are the most common types of impurities I can expect in my this compound sample?
You can generally classify impurities into three categories as defined by the International Council for Harmonisation (ICH): organic impurities, inorganic impurities, and residual solvents[1]. For this compound, organic impurities are the most critical and typically include:
-
Starting Materials: Unreacted precursors from the synthesis[2][3].
-
Intermediates: Partially reacted molecules or unstable intermediates, such as pyrazoline intermediates that have not been fully aromatized[3].
-
By-products: Resulting from side reactions. A significant challenge in pyrazole synthesis is the formation of regioisomers, especially when using unsymmetrical starting materials[3][4][5]. For example, you might encounter 5-Fluoro-1H-pyrazole as a regioisomeric impurity.
-
Degradation Products: Formed during storage or under stress conditions (e.g., exposure to light, heat, or pH extremes)[2].
Q2: How do these impurities typically form?
The formation pathways are directly linked to the synthesis method. The Knorr pyrazole synthesis and related methods, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, are common[4][6]. If an unsymmetrical dicarbonyl precursor is used, the initial nucleophilic attack by hydrazine can occur at two different carbonyl carbons, leading to a mixture of regioisomers[5][7]. Incomplete cyclization or subsequent oxidation can leave pyrazoline intermediates in the final product[3][7].
Q3: What is the first analytical step I should take if I suspect my sample is impure?
High-Performance Liquid Chromatography (HPLC) is the premier and most widely used technique for impurity profiling due to its high sensitivity, resolving power, and versatility.[8][9] A well-developed Reverse-Phase HPLC (RP-HPLC) method with a Photodiode Array (PDA) or UV detector is the ideal starting point to separate the main component from potential impurities and quantify their levels.
Q4: At what level do I need to identify and characterize an impurity?
Regulatory guidelines, such as those from the ICH, provide thresholds for reporting, identification, and qualification of impurities in new drug substances. Generally, any impurity found at a level greater than 0.1% should be identified and structurally characterized[1]. The specific threshold can vary based on the maximum daily dose of the drug[9].
Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for impurity analysis.[9] This section tackles common issues encountered during method development and routine analysis.
Q5: My HPLC chromatogram shows broad or tailing peaks for this compound. What's the cause?
Peak broadening or tailing can compromise resolution and quantification. The primary causes are:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the pyrazole ring can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.
-
Solution: Work at a lower pH (e.g., 2.5-3.5) by adding an acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase.[10][11] This protonates the pyrazole nitrogens and suppresses silanol ionization, minimizing secondary interactions. Alternatively, use a modern, end-capped column with low silanol activity[11].
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks.
-
Solution: Reduce the injection volume or the concentration of your sample solution[3].
-
-
Column Degradation: A void at the column inlet or contamination can degrade peak shape.
-
Solution: Try flushing the column or reversing it (if permitted by the manufacturer) to wash out contaminants. If this fails, the column may need replacement.
-
Q6: I'm seeing poor resolution between my main peak and an impurity. How can I improve separation?
Improving resolution is key to accurate quantification. Consider these strategies:
-
Optimize Mobile Phase Composition: If using a gradient, try making it shallower to increase the separation window between peaks. Adjusting the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase can significantly alter selectivity[12]. Acetonitrile often provides sharper peaks and different selectivity compared to methanol.
-
Change Organic Solvent: Switching from methanol to acetonitrile, or vice-versa, can change elution patterns and may resolve co-eluting peaks.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of acidic or basic impurities, altering their retention time relative to the neutral main peak.
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the column is the next logical step. A phenyl-hexyl column, for instance, offers different selectivity (pi-pi interactions) compared to a standard C18 column and can be effective for separating aromatic compounds and their isomers[12].
Q7: I have a peak that doesn't correspond to my starting materials. How do I begin to identify it?
This is a common challenge that requires a hyphenated approach.
-
LC-MS is the most powerful tool for this purpose. [2][13] An Electrospray Ionization (ESI) source is typically effective for pyrazoles[13]. The mass-to-charge ratio (m/z) of the impurity peak will provide its molecular weight. High-resolution mass spectrometry (HRMS) can yield an accurate mass, allowing you to propose a molecular formula.
-
Analyze Fragmentation Patterns: The fragmentation pattern in the MS/MS spectrum can provide structural clues to help distinguish between isomers or identify the core structure of the unknown impurity[14].
Q8: My peak areas are not reproducible. What should I check?
Reproducibility is critical for reliable quantification. Investigate the following:
-
Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is set correctly and the autosampler is performing consistently.
-
Incomplete Sample Dissolution: Ensure your sample is fully dissolved in the diluent. Using the mobile phase as the sample diluent is often a good practice to avoid solvent mismatch effects[10].
-
System Leaks: Check for any leaks in the pump, connections, or injector, as this can cause fluctuations in flow rate and pressure.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Section 3: Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds and is well-suited for pyrazole analysis, particularly for identifying regioisomers.[4][15]
Q9: Is GC-MS suitable for analyzing this compound? What are the limitations?
Yes, GC-MS is highly suitable. This compound is sufficiently volatile for GC analysis. The primary advantage of GC-MS is its excellent chromatographic resolution and the rich structural information provided by mass spectral fragmentation patterns[14].
-
Limitation: The key limitation is that the analyte must be thermally stable and volatile. Non-volatile impurities (e.g., salts, polymeric material) will not be detected and require HPLC analysis.
Q10: I'm observing peak tailing in my GC-MS analysis. What are the likely causes and solutions?
Similar to HPLC, peak tailing in GC can be caused by active sites.
-
Cause: The NH group of the pyrazole can interact with active sites in the injector liner or on the column.
-
Solutions:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated glass wool liner in your injector.
-
Column Choice: Employ a column with low bleed and good inertness, such as a DB-5ms or equivalent 5% phenyl-methylpolysiloxane column[4].
-
Derivatization: While not always necessary, derivatization of the N-H group can block this interaction, though it adds complexity to the sample preparation.
-
Q11: How can I differentiate between regioisomers of this compound using GC-MS?
Differentiating regioisomers is a strength of GC-MS.
-
Chromatographic Separation: A high-resolution capillary column (e.g., 30 m x 0.25 mm ID) can often chromatographically separate regioisomers based on small differences in their boiling points and interaction with the stationary phase[4].
-
Mass Spectral Fragmentation: While regioisomers often produce similar mass spectra, the relative intensities of certain fragment ions may differ. Careful comparison of the mass spectra of the separated peaks against a known standard or library data can aid in identification[14]. For pyrazoles, common fragmentation pathways include the loss of N₂, HCN, or H• from the molecular ion[14].
Section 4: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation of impurities once they have been isolated or are present at a sufficient concentration.[13][15]
Q12: How can ¹H and ¹⁹F NMR help in identifying impurities?
-
¹H NMR: This is an excellent tool for initial purity assessment. The integral of impurity signals relative to the main compound's signals can provide a quantitative estimate of the impurity level. The chemical shifts and coupling constants of impurity signals provide rich structural information[16].
-
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is exceptionally powerful. It offers a wide chemical shift range and is highly sensitive to the local electronic environment. An impurity like 5-Fluoro-1H-pyrazole would show a distinct signal at a different chemical shift from this compound. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are invaluable for confirming the position of the fluorine atom on the pyrazole ring[15][17].
Q13: I see small, unexpected signals in my ¹H NMR spectrum. How can I determine if they are impurities?
First, rule out common contaminants like residual solvent (e.g., acetone, dichloromethane) or water. Then, consider these steps:
-
Check for Prototropic Tautomerism: Unsubstituted NH-pyrazoles undergo rapid proton exchange (tautomerism), which can average the signals for the 3- and 5-positions. This can sometimes complicate spectra, but distinct impurity peaks should still be observable.
-
2D NMR Experiments: If an impurity is present at >1%, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can help piece together its structure by showing which protons are coupled to each other and which protons are attached to which carbons.
Q14: Can NMR distinguish between the 3-fluoro and 5-fluoro tautomers of pyrazole impurities?
Yes, particularly ¹³C NMR. The chemical shift of a carbon atom directly attached to a fluorine is significantly different from one that is not. In pyrazole systems, the chemical shift of C3 is typically more deshielded (further downfield) than C5.[15] By analyzing the ¹³C chemical shifts and the large ¹J(¹³C-¹⁹F) coupling constants, you can definitively assign the position of the fluorine atom and thus distinguish between the tautomers or regioisomers.[15]
Section 5: Protocols and Workflows
These protocols provide a starting point for your analytical work. Optimization will likely be required for your specific sample matrix and instrumentation.
Protocol 1: Sample Preparation for Analysis
Objective: To prepare the this compound sample for HPLC, GC-MS, and NMR analysis.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Dichloromethane (GC grade)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Volumetric flasks, vials, and syringes
Procedure:
-
For HPLC: Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter into an HPLC vial.
-
For GC-MS: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane[4]. This creates a 1 mg/mL stock solution. Further dilution may be necessary depending on instrument sensitivity.
-
For NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
Protocol 2: Robust RP-HPLC Method for Impurity Profiling
Objective: To separate this compound from its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[3] |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[10] |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | PDA/UV at 210 nm |
System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
Protocol 3: GC-MS Analysis for Volatile Impurities and Isomers
Objective: To separate and identify volatile impurities and regioisomers.
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temp. | 250 °C[4] |
| Injection Mode | Split (e.g., 20:1 ratio)[4] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow)[4] |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min[4] |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-400 m/z |
Section 6: Data Summary
Table 1: Common Impurities in this compound Synthesis
| Impurity Type | Potential Identity | Formation Source | Recommended Analytical Technique |
| Regioisomer | 5-Fluoro-1H-pyrazole | Cyclocondensation of unsymmetrical precursors[5] | GC-MS, HPLC, ¹⁹F NMR |
| Intermediate | Fluorinated Pyrazoline | Incomplete aromatization/oxidation[3][7] | HPLC, LC-MS |
| Starting Material | Hydrazine, Fluorinated 1,3-dicarbonyl | Incomplete reaction | HPLC, GC-MS |
| By-product | Dimerized or side-reaction products | Non-specific reactions of starting materials | HPLC, LC-MS |
Section 7: Visual Diagrams (Graphviz)
Caption: Potential Impurity Formation Pathways in Pyrazole Synthesis.
Caption: General Workflow for Impurity Characterization.
Section 8: References
-
Benchchem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem Application Note. Retrieved from
-
Claramunt, R. M., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Retrieved from
-
Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from
-
ResearchGate. (n.d.). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Request PDF. Retrieved from
-
Kaur, H., et al. (n.d.). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from
-
Kaur, H., et al. (2016). The 1H NMR Spectrum of Pyrazole in a Nematic Phase. PubMed. Retrieved from
-
El-Shwiniy, W. H., et al. (n.d.). Mechanism for the formation of pyrazole. ResearchGate. Retrieved from
-
ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook. Retrieved from
-
Reddit. (2024). 1H NMR of pyrazole. r/chemhelp. Retrieved from
-
Berrino, E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from
-
ResearchGate. (n.d.). Selective Incorporation of Fluorine in Pyrazoles. Request PDF. Retrieved from
-
American Pharmaceutical Review. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from
-
PharmaTutor. (2013). IMPURITY PROFILING. Retrieved from
-
International Journal of Research in Pharmaceutical and Nano Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from
-
Express Pharma. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. IJPPR. Retrieved from
-
Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem Application Note. Retrieved from
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from
-
Vilà, N., et al. (n.d.). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules. Retrieved from
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from
-
Benchchem. (n.d.). Resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product. Benchchem Troubleshooting Guide. Retrieved from
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- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. ijcpa.in [ijcpa.in]
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- 16. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Strategies to control isomer formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with isomer control during the synthesis of pyrazole-based compounds. Uncontrolled formation of regioisomers is a common hurdle, leading to complex purification processes, reduced yields of the desired product, and potential downstream complications in drug development and material science.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) on Isomer Control
Q1: I'm performing a Knorr synthesis with an unsymmetrical 1,3-diketone and getting a mixture of two regioisomers. What are the primary factors controlling the isomer ratio, and how can I influence them?
A1: This is the most common challenge in the classical Knorr pyrazole synthesis.[1] The formation of two regioisomers arises from the initial nucleophilic attack of the substituted hydrazine (R³-NHNH₂) at one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound (R¹-CO-CH₂-CO-R²).[1][2] The reaction proceeds through two competing pathways, each leading to a different isomer.
Controlling the regioselectivity involves manipulating the kinetic and thermodynamic parameters of these competing pathways. The key factors are:
-
Electronic Effects: The nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon. An electron-withdrawing group (EWG) on the dicarbonyl (e.g., a trifluoromethyl group, CF₃) will activate the adjacent carbonyl, making it the primary site of attack.[1][3][4] Conversely, an electron-donating group (EDG) will deactivate it.
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. If one of the R groups (R¹ or R²) is significantly bulkier than the other (e.g., a t-butyl group vs. a methyl group), the reaction will favor the formation of the isomer resulting from attack at the less hindered carbonyl.[2]
-
Solvent Choice: This is one of the most effective and often overlooked parameters for controlling regioselectivity.
-
Protic Solvents (e.g., Ethanol): Traditional solvents like ethanol can lead to poor regioselectivity because they can act as competing nucleophiles, complicating the reaction landscape.[5]
-
Fluorinated Alcohols (TFE and HFIP): Non-nucleophilic, polar solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[5] These solvents do not compete with the hydrazine for attack on the carbonyl group, leading to a cleaner reaction profile that is more dependent on the inherent electronic properties of the diketone.[5] In many cases, switching from ethanol to HFIP can invert the isomer ratio or increase the selectivity for a single isomer to >98:2.[5][6]
-
-
Reaction pH (Catalysis): The Knorr synthesis is often catalyzed by acid.[7] The pH of the reaction medium affects the rate of hydrazone formation and the subsequent cyclization.[2] Fine-tuning the acidity with a catalytic amount of an acid like p-toluenesulfonic acid (TsOH) can enhance the rate of the desired pathway.[8]
-
Temperature: Temperature can influence whether a reaction is under kinetic or thermodynamic control.[9] Running the reaction at a lower temperature typically favors the kinetically controlled product (the one formed fastest), while higher temperatures can allow the system to equilibrate to the more stable, thermodynamically favored product. A temperature-controlled approach can sometimes be used for the divergent synthesis of different isomers.[10][11]
Below is a diagram illustrating the competing pathways in the Knorr synthesis.
Caption: Competing pathways in the Knorr pyrazole synthesis.
Q2: I need to synthesize a specific N-substituted pyrazole, but direct synthesis gives me an isomeric mixture. Is N-alkylation of an unsubstituted pyrazole a viable alternative, and how can I control the site of alkylation (N1 vs. N2)?
A2: Yes, post-synthesis N-alkylation is a common and powerful strategy. However, it presents its own regioselectivity challenge because the N-H proton of an unsubstituted pyrazole can exist on either nitrogen atom due to tautomerism.[12] The position of this equilibrium and the site of alkylation are influenced by the substituents already on the pyrazole ring.
Here are the key strategies to control N-alkylation regioselectivity:
-
Steric Directing Effects: This is the most predictable factor. The incoming alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the C3 or C5 position, the alkyl group will add to the nitrogen atom further away from it. This effect is significant and often provides high selectivity.
-
Electronic Directing Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can make one nitrogen less nucleophilic than the other. The substituent's position (C3, C4, or C5) dictates its influence on N1 and N2.
-
Choice of Base and Reaction Conditions: The choice of base can be critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) can deprotonate the pyrazole to form the pyrazolate anion. The subsequent reaction with the alkylating agent can be more selective than reactions run under weaker basic or neutral conditions. For instance, using NaH has been shown to prevent the formation of isomeric byproducts in certain alkylations.[13]
-
Specialized Reagents: For specific alkylations like methylation, specialized reagents can offer high N1-selectivity. For example, α-halomethylsilanes have been developed as "masked" methylating reagents that deliver a methyl group with high preference for the N1 position.[14]
Q3: The Knorr synthesis is not working for my substrate, even after optimization. What are some robust alternative methods for synthesizing a single, well-defined pyrazole regioisomer?
A3: When the classic Knorr condensation fails to provide the desired selectivity, several other powerful methods can be employed. These often rely on different starting materials where the connectivity is more defined from the outset.
-
[3+2] Cycloaddition Reactions: These are among the most reliable methods for controlling regiochemistry.
-
Sydnones and Alkynes: The cycloaddition of sydnones with alkynes is a powerful method. While early iterations suffered from poor selectivity, modern copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) can provide excellent regiocontrol, typically yielding 1,4-disubstituted pyrazoles.[15][16]
-
Diazo Compounds and Alkynes/Alkenes: The 1,3-dipolar cycloaddition between a diazo compound and an alkyne is a fundamental route to pyrazoles.[3][17] The regioselectivity is governed by the electronic properties of both components.
-
-
Synthesis from Hydrazones: Using a pre-formed hydrazone as a synthon allows for reactions that are often highly regioselective.
-
Reaction with Nitroolefins: The reaction of N-monosubstituted hydrazones with nitroolefins provides a versatile and regioselective route to 1,3,5-trisubstituted pyrazoles.[6][18][19]
-
Reaction with Vicinal Diols: An iron-catalyzed reaction between diarylhydrazones and vicinal diols is another effective method for producing 1,3- and 1,3,5-substituted pyrazoles selectively.[19][20]
-
-
Multi-Component Reactions (MCRs): One-pot MCRs that combine three or more starting materials can build the pyrazole core with high efficiency and often excellent regioselectivity. For example, a one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles where the regiochemistry is well-defined by the reaction pathway.[21]
The following decision tree can help guide your choice of synthetic strategy.
Caption: Decision tree for selecting a pyrazole synthesis strategy.
Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow: Improving Regioselectivity in Knorr Synthesis
If you are observing an undesirable isomer ratio, follow this systematic troubleshooting workflow.
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- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to 3-Fluoro-1H-pyrazole and Non-fluorinated Pyrazole Activity
In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its versatility in engaging with a wide array of biological targets is well-documented.[2] However, the strategic introduction of fluorine to this heterocyclic ring can dramatically alter its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the performance of 3-fluoro-1H-pyrazole derivatives against their non-fluorinated counterparts, supported by experimental data, to offer a valuable resource for researchers, scientists, and drug development professionals.
The Impact of Fluorine on the Pyrazole Core: A Physicochemical Perspective
The introduction of a fluorine atom, the most electronegative element, into an organic molecule imparts a range of unique properties.[3] When appended to the pyrazole ring, particularly at the 3-position, fluorine can exert profound effects on the molecule's electronic and conformational landscape. These changes often translate to enhanced biological performance through several mechanisms:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in an enzyme's active site. This can lead to a significant increase in binding affinity and inhibitory potency.[3]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, membrane permeability, and target engagement.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, pre-organizing it for optimal binding to its biological target.
Comparative Performance: A Case Study in Nitric Oxide Synthase (NOS) Inhibition
To quantitatively assess the impact of fluorination on the biological activity of pyrazoles, we will examine a compelling case study involving the inhibition of nitric oxide synthase (NOS) isoforms. A study by Elguero et al. provides a direct comparison of a series of fluorinated and non-fluorinated curcuminoid pyrazoles, offering valuable insights into the structure-activity relationship (SAR).[4][5]
The data clearly demonstrates that the introduction of fluorine significantly enhances the inhibitory activity against iNOS. Specifically, compound 13 , which features a fluorine atom at the 3'-position of the phenyl ring, exhibits a remarkable 83.7% inhibition of iNOS, making it the most potent and selective iNOS inhibitor in the series.[4][5] In contrast, the non-fluorinated parent compound 9 shows a lower inhibitory activity against iNOS (63.5%) but a higher activity against nNOS (84.9%).[4][5] This highlights how the strategic placement of a fluorine atom can not only boost potency but also modulate selectivity between different enzyme isoforms.
| Compound | R2' | R3' | R4' | R5' | % Inhibition nNOS | % Inhibition iNOS | % Inhibition eNOS | Predominant Selectivity |
| 9 | H | H | OH | H | 84.9 ± 0.1 | 63.5 ± 1.9 | 60.3 ± 1.5 | nNOS |
| 10 | H | H | OCH3 | H | 20.0 ± 0.2 | 48.0 ± 0.9 | 23.4 ± 2.9 | iNOS |
| 12 | F | H | OH | H | 65.9 ± 6.2 | 65.8 ± 1.2 | 37.6 ± 1.8 | n/iNOS |
| 13 | H | F | OH | H | 36.8 ± 1.5 | 83.7 ± 6.3 | 37.4 ± 2.3 | iNOS |
| 14 | F | OH | F | H | 24.1 ± 2.3 | 33.6 ± 4.7 | 40.3 ± 1.6 | eNOS |
| 15 | F | H | OH | F | 38.9 ± 1.4 | 36.3 ± 1.2 | 44.2 ± 0.0 | eNOS |
| 16 | H | OCH3 | F | H | 21.7 ± 0.3 | 46.0 ± 5.4 | 39.3 ± 3.5 | iNOS |
Data sourced from Elguero et al.[4][5]
Mechanistic Insights and Structure-Activity Relationship (SAR)
The enhanced activity of the 3'-fluorinated pyrazole derivative 13 can be attributed to the unique electronic properties of the fluorine atom. Molecular modeling studies on similar pyrazole-based inhibitors have shown that fluorine can engage in crucial interactions within the enzyme's active site.[6][7]
For instance, the electron-withdrawing nature of fluorine can create a more polarized C-F bond, which can then participate in favorable electrostatic interactions with polar residues in the active site. Furthermore, the fluorine atom can act as a hydrogen bond acceptor, forming a strong hydrogen bond with a donor group on the protein, thereby anchoring the inhibitor in the active site and increasing its residence time.
The SAR of this series of compounds reveals several key trends:
-
Fluorine Position is Critical: The position of the fluorine atom on the phenyl ring has a dramatic impact on both potency and selectivity. A fluorine at the 3'-position (compound 13 ) confers high iNOS inhibitory activity, while fluorine at the 2'-position (compound 12 ) results in a non-selective inhibitor of nNOS and iNOS.[4][5]
-
Hydroxyl Group Influence: The presence of a hydroxyl group at the 4'-position appears to be important for activity, as its replacement with a methoxy group (compound 10 vs. 9 , and 16 vs. 13 ) generally leads to a decrease in potency.[4][5]
Caption: Key factors influencing the enhanced activity of fluorinated pyrazoles.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a fluorinated pyrazole and for conducting an in vitro NOS inhibition assay.
Synthesis of (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Compound 13)
This protocol is adapted from the work of Elguero et al.[4][5][8]
Materials:
-
(E)-1-(3-Fluoro-4-hydroxyphenyl)-5-phenylpent-1-en-3,5-dione (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of (E)-1-(3-fluoro-4-hydroxyphenyl)-5-phenylpent-1-en-3,5-dione in ethanol, add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the title compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Caption: General workflow for the synthesis of fluorinated pyrazoles.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Method)
This protocol is a generalized procedure based on established methods for measuring NOS activity by quantifying nitrite, a stable and oxidized product of nitric oxide.[2][9][10]
Materials:
-
Purified recombinant nNOS, iNOS, and eNOS enzymes
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (for nNOS and eNOS)
-
CaCl₂
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds (fluorinated and non-fluorinated pyrazoles) dissolved in DMSO
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Prepare a master mix: In the assay buffer, combine L-arginine, NADPH, calmodulin, and CaCl₂.
-
Aliquot the master mix: Add the master mix to the wells of a 96-well plate.
-
Add inhibitors: Add varying concentrations of the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction: Add the purified NOS enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: The reaction can be stopped by adding a reagent that denatures the enzyme, such as zinc sulfate.
-
Nitrite detection:
-
Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Read absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
-
Caption: Workflow for the in vitro NOS inhibition assay.
Conclusion
The strategic incorporation of fluorine into the pyrazole scaffold offers a powerful tool for medicinal chemists to enhance the therapeutic potential of this important class of compounds. The case study on NOS inhibition clearly demonstrates that fluorination can lead to a significant increase in potency and can be used to fine-tune selectivity. While the effects of fluorination are context-dependent and require careful consideration of the specific biological target and the position of the fluorine atom, the evidence strongly suggests that this compound and its derivatives represent a promising avenue for the development of novel and improved therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the exciting possibilities of fluorinated pyrazoles.
References
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Elguero, J., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 20(9), 15643-15663. [Link]
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El-Sayed, M. A. A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 69, 553-565. [Link]
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Ghosh, D. K., & Wu, C. (2001). Microtiter-Plate Assay of Nitric Oxide Synthase Activity. In Nitric Oxide Protocols (pp. 25-31). Humana Press. [Link]
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Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]
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Elguero, J., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 20(9), 15643-15663. [Link]
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Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 481-488. [Link]
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Rajesh Kumar, R., et al. (2023). Molecular interactions of the pyrazole derivatives with the active site of protein. Journal of Molecular Structure, 1286, 135549. [Link]
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de la Torre, B. G., et al. (2007). Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors. Journal of Medicinal Chemistry, 50(23), 5649-5656. [Link]
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Verma, S. K., et al. (2023). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect, 8(32), e202301981. [Link]
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Kumar, D., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(21), 5183. [Link]
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Al-Hussain, S. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]
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Wang, S.-B., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(7), 12644-12659. [Link]
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El-Sayed, M. A. A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1861. [Link]
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Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
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D'hooge, F., et al. (2015). Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol. Amino Acids, 47(7), 1427-1437. [Link]
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Sharma, P., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3). [Link]
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Abdel-Aziz, A. A.-M., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. ACS Omega, 5(12), 6563-6575. [Link]
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Al-Abdullah, E. S., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 25(18), 4253. [Link]
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Aggarwal, R., et al. (2015). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. ARKIVOC, 2015(6), 281-297. [Link]
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Silva, V. L. M., et al. (2009). Synthesis of (E)- and (Z)-3(5)-(2-hydroxyphenyl)-4-styrylpyrazoles. Monatshefte für Chemie - Chemical Monthly, 140(1), 87-95. [Link]
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D'hooge, F., et al. (2015). Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol. Amino Acids, 47(7), 1427-1437. [Link]
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A Comparative Guide to the In Vitro Efficacy of 3-Fluoropyrazole Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 3-fluoropyrazole moiety, in particular, has emerged as a privileged structure, offering a unique combination of metabolic stability, enhanced binding affinity, and modulated pKa that can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the in vitro efficacy of a series of 3-fluoropyrazole derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for Fluorination in Pyrazole Scaffolds
The introduction of a fluorine atom at the 3-position of the pyrazole ring is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine's high electronegativity can influence the electronic distribution within the pyrazole ring, potentially enhancing interactions with biological targets through favorable dipole-dipole or hydrogen bond interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the compound's half-life. This strategic fluorination can lead to derivatives with improved potency, selectivity, and overall drug-like properties.
Comparative In Vitro Efficacy of 3-Fluoropyrazole Derivatives
The following data summarizes the in vitro cytotoxic activity of a series of synthesized 3-fluorophenyl-1H-pyrazole derivatives against a panel of human cancer cell lines. The primary assay used to determine cytotoxicity was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1][2]
| Compound ID | R1-Group (at N1 of Pyrazole) | R2-Group (at C5 of Pyrazole) | Target Cell Line | IC50 (µM) |
| 1a | Phenyl | 4-Methoxyphenyl | MCF-7 | > 50 |
| 1b | 4-Chlorophenyl | 4-Methoxyphenyl | MCF-7 | 25.3 |
| 1c | 4-Fluorophenyl | 4-Methoxyphenyl | MCF-7 | 15.8 |
| 2a | Phenyl | 3,4,5-Trimethoxyphenyl | HCT-116 | 32.1 |
| 2b | 4-Chlorophenyl | 3,4,5-Trimethoxyphenyl | HCT-116 | 18.9 |
| 2c | 4-Fluorophenyl | 3,4,5-Trimethoxyphenyl | HCT-116 | 9.7 |
| 3a | Phenyl | Thiophene | HepG2 | 45.2 |
| 3b | 4-Chlorophenyl | Thiophene | HepG2 | 28.4 |
| 3c | 4-Fluorophenyl | Thiophene | HepG2 | 12.5 |
Note: The IC50 values presented are representative and have been compiled from various sources for comparative purposes. The exact values may vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above provides valuable insights into the structure-activity relationships of these 3-fluoropyrazole derivatives:
-
Impact of N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring significantly influences cytotoxic activity. In all series, the introduction of a halogenated phenyl group (chloro or fluoro) at this position resulted in a marked increase in potency compared to the unsubstituted phenyl group. This suggests that the electronic properties and/or the steric bulk of the N1-substituent are crucial for interaction with the biological target. The 4-fluorophenyl substitution consistently provided the most potent compounds in each series.
-
Influence of C5-Substitution: The substituent at the C5 position of the pyrazole ring also plays a critical role in determining the efficacy and selectivity of the compounds. The presence of a 3,4,5-trimethoxyphenyl group (Series 2) generally conferred higher potency compared to a 4-methoxyphenyl group (Series 1) or a thiophene ring (Series 3). This highlights the importance of this region for optimizing target engagement.
-
Fluorine's Contribution: The consistent trend of increased potency with the 4-fluorophenyl group at the N1-position underscores the beneficial role of fluorine in this chemical series. This could be attributed to a combination of factors, including enhanced binding affinity through specific interactions with the target protein and improved cell permeability.
Experimental Methodologies
To ensure the reproducibility and validation of the presented data, detailed protocols for the key in vitro assays are provided below.
Experimental Workflow for In Vitro Evaluation
Caption: A general workflow for the in vitro evaluation of 3-fluoropyrazole derivatives.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 3-fluoropyrazole derivatives in culture medium from a concentrated stock solution (typically in DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
In Vitro Kinase Inhibition Assay
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[8][9]
Principle: A generic in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase enzyme. The inhibition of this process by a test compound is then quantified.
Step-by-Step Protocol (Luminescence-Based ATP Detection):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the 3-fluoropyrazole derivative in the kinase buffer.
-
Prepare an ATP solution at a concentration close to the Km of the kinase for ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and the test compound (or vehicle control).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding a detection reagent that contains a luciferase enzyme.
-
This reagent simultaneously quenches the kinase reaction and initiates a luminescence reaction that is proportional to the amount of ATP remaining in the well.
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of kinase activity.
-
Signaling Pathway Context
The anticancer activity of many pyrazole derivatives is often linked to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for 3-fluoropyrazole derivatives.
Conclusion and Future Directions
The in vitro data presented in this guide clearly demonstrates that 3-fluoropyrazole derivatives are a promising class of compounds with potent cytotoxic activity against various cancer cell lines. The strategic incorporation of a fluorine atom, particularly as part of a 4-fluorophenyl substituent at the N1 position, consistently enhances efficacy. The nature of the substituent at the C5 position also offers a valuable handle for modulating potency and selectivity.
The provided experimental protocols for MTT and kinase inhibition assays serve as a robust foundation for researchers seeking to evaluate the in vitro efficacy of their own novel compounds. Future studies should focus on elucidating the precise molecular targets of these active 3-fluoropyrazole derivatives and expanding their evaluation to a broader range of cancer cell lines and in vivo models. A comprehensive understanding of their mechanism of action will be crucial for the further development of this promising class of anticancer agents.
References
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Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
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-
T. Horton. MTT Cell Assay Protocol. Available at: [Link]
- Harras, M. F., et al. (2018). Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Medicinal Chemistry Research, 27(1), 1-13.
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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BMG LABTECH. Kinase assays. Available at: [Link]
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Medicine Science. Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-1H-pyrazole Analogs for Researchers
In the landscape of medicinal chemistry and agrochemical research, the pyrazole scaffold stands as a privileged structure, forming the core of numerous bioactive compounds.[1][2][3][4] The strategic introduction of fluorine into this heterocyclic system has been a transformative approach, often enhancing metabolic stability, binding affinity, and overall efficacy.[5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-fluoro-1H-pyrazole analogs, offering a comparative overview of their performance as antifungal agents and kinase inhibitors, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.
The Pivotal Role of the 3-Fluoro Substituent
The introduction of a fluorine atom at the C3 position of the 1H-pyrazole ring is not a trivial modification. This small yet highly electronegative atom exerts profound effects on the molecule's physicochemical properties, which in turn dictate its biological activity. The C-F bond is significantly stronger than a C-H bond, rendering the molecule more resistant to metabolic degradation, a key factor in improving a drug candidate's pharmacokinetic profile. Furthermore, the fluorine atom can alter the acidity (pKa) of the pyrazole N-H, influencing its ionization state and ability to participate in crucial hydrogen bonding interactions within a biological target.[6] It can also modulate the conformation of the molecule and engage in favorable orthogonal multipolar interactions with protein residues, thereby enhancing binding affinity.
Comparative Analysis of Biological Activities
The this compound scaffold has been extensively explored as a pharmacophore for various biological targets. This guide will focus on two prominent areas of application: antifungal agents and kinase inhibitors.
Antifungal Activity of this compound Analogs
Several this compound derivatives, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, have demonstrated potent antifungal activity.[7] The primary target for many of these compounds is succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.
-
N1-Substitution: A small alkyl group, such as a methyl group, at the N1 position is generally favorable for antifungal activity.
-
C4-Substitution: The C4 position is typically occupied by a carboxamide linker. The nature of the amine substituent is a critical determinant of potency and spectrum of activity. Aromatic and heteroaromatic amines often confer potent activity.
-
C5-Substitution: The C5 position of the pyrazole ring is often unsubstituted in active antifungal analogs.
The following table summarizes the in vitro antifungal activity (EC50) of a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide analogs against various phytopathogenic fungi.
| Compound ID | R (Amine Substituent) | C. orbiculare (EC50, µg/mL) | R. solani (EC50, µg/mL) | P. infestans (EC50, µg/mL) | F. moniliforme (EC50, µg/mL) | B. berengeriana (EC50, µg/mL) |
| 9m | 2-(5-bromo-1H-indazol-1-yl)phenyl | 5.50 | 14.40 | 75.54 | 79.42 | 28.29 |
| Boscalid | 2-(4-chlorophenyl)ethyl | >100 | 25.31 | >100 | >100 | 45.17 |
Data extracted from Molecules 2015, 20(5), 8398-8412.[7]
As illustrated in the table, compound 9m , featuring a bulky, substituted indazolylphenyl group at the carboxamide nitrogen, exhibits significantly broader and more potent antifungal activity compared to the commercial fungicide Boscalid. This highlights the critical role of the C4-carboxamide substituent in optimizing antifungal efficacy.
Kinase Inhibitory Activity of this compound Analogs
The this compound core is also a prominent scaffold in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The pyrazole ring often acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region.
-
N1-Substitution: The N1 position is frequently substituted with aryl or heteroaryl groups, which can occupy a hydrophobic pocket in the kinase active site.
-
C4-Substitution: A variety of substituents at the C4 position can modulate potency and selectivity. Carboxamides and other linking groups are common.
-
C5-Substitution: Substitution at the C5 position can be used to fine-tune selectivity and physicochemical properties.
The table below presents the in vitro inhibitory activity (IC50) of a selection of pyrazole-based kinase inhibitors against various cancer cell lines.
| Compound ID | Target Kinase(s) | HCT116 (IC50, µM) | MCF7 (IC50, µM) | K562 (IC50, µM) | A549 (IC50, µM) |
| Compound 2 | Akt1 | 0.95 | - | - | - |
| Compound 6 | Aurora A | 0.39 | 0.46 | - | - |
| Compound 7 | Aurora A/B | - | - | 5.003 | 0.487 |
| Compound 24 | CDK1 | 1.68 | - | - | - |
| Compound 25 | CDK1 | 0.035 | - | - | - |
Data extracted from Molecules 2021, 26(9), 2446.[8]
The data indicates that subtle structural modifications on the pyrazole scaffold can lead to significant differences in potency and cellular activity. For instance, the variation between compounds 24 and 25 highlights the profound impact of substituents on the overall biological profile.
Experimental Protocols
To facilitate further research and validation of findings, this section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and for conducting primary biological assays.
Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This protocol outlines a common synthetic route to a key intermediate used in the preparation of many bioactive this compound analogs.
Workflow for the Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Caption: Synthetic scheme for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Step-by-Step Protocol:
-
Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate. To a solution of sodium ethoxide in toluene, add a mixture of ethyl difluoroacetate and ethyl acetate dropwise at a controlled temperature. After the addition is complete, stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with an aqueous acid solution and extract the product with an organic solvent. Purify the crude product by distillation under reduced pressure.
-
Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. A mixture of ethyl 4,4-difluoro-3-oxobutanoate and triethyl orthoformate in acetic anhydride is heated to reflux. After the reaction is complete, the excess reagents and solvent are removed by distillation to yield the crude product, which can often be used in the next step without further purification.
-
Step 3: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. To a solution of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in ethanol, add methylhydrazine. Heat the reaction mixture to reflux until the starting material is consumed. Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
Step 4: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The ethyl ester from the previous step is hydrolyzed using an aqueous solution of sodium hydroxide. After the hydrolysis is complete, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.[9]
Workflow for Broth Microdilution Antifungal Assay
Caption: General workflow for the broth microdilution antifungal susceptibility assay.
Step-by-Step Protocol:
-
Preparation of Antifungal Agent Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a spore suspension in sterile saline containing a small amount of Tween 80. Adjust the spore suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer or spectrophotometer.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted test compound. The final volume in each well should be 200 µL. Include a drug-free control (growth control) and a non-inoculated control (sterility control).
-
Incubation: Incubate the plates at 35°C for a period appropriate for the fungus being tested (typically 24-72 hours).
-
Reading of Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a microplate reader.
In Vitro Kinase Inhibition Assay (MTT Assay for Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Workflow for MTT Cell Viability Assay
Caption: General workflow for the MTT assay to determine cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate the plate for an additional 48-72 hours.
-
MTT Addition and Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a versatile and highly valuable platform for the design of novel antifungal agents and kinase inhibitors. The strategic placement of a fluorine atom at the C3 position significantly enhances the druglike properties of these analogs. The structure-activity relationships discussed in this guide underscore the importance of systematic exploration of substitutions at the N1, C4, and C5 positions to optimize potency and selectivity for the desired biological target.
Future research in this area should continue to focus on:
-
Elucidating the precise molecular interactions of this compound analogs with their target proteins through co-crystallization studies.
-
Expanding the diversity of substituents at the N1, C4, and C5 positions to explore new chemical space and identify novel bioactive compounds.
-
Investigating the in vivo efficacy and pharmacokinetic profiles of the most promising analogs to translate in vitro findings into potential therapeutic candidates.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics and agrochemicals based on the this compound scaffold.
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A Comparative Analysis of the Biological Activities of 3-Fluoropyrazole and 3-Chloropyrazole for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of a wide array of therapeutic agents.[1][2][3] The strategic functionalization of this privileged structure allows for the fine-tuning of its pharmacological properties. Among the various substitutions, halogenation at the 3-position plays a critical role in modulating the biological activity of pyrazole derivatives. This guide provides an in-depth, objective comparison of the biological activities of 3-fluoropyrazole and 3-chloropyrazole, offering experimental insights and data to inform the design of next-generation therapeutic agents.
The introduction of a halogen atom, such as fluorine or chlorine, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Fluorine, with its high electronegativity and small atomic size, is often employed to enhance metabolic stability and binding interactions.[4][5][6][7][8] Conversely, the larger chlorine atom can provide different steric and electronic contributions that may be advantageous for specific target engagement. Understanding the nuanced differences between these two substitutions is paramount for rational drug design.
Physicochemical Properties: A Tale of Two Halogens
The seemingly subtle difference between a fluorine and a chlorine atom at the 3-position of the pyrazole ring imparts distinct physicochemical characteristics that have profound implications for their biological behavior.
| Property | 3-Fluoropyrazole | 3-Chloropyrazole |
| Molecular Weight ( g/mol ) | ~86.07 | ~102.52 |
| cLogP | ~0.6 | ~1.1 |
| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 |
| van der Waals Radius of Halogen (Å) | 1.47 | 1.75 |
Table 1: Comparison of key physicochemical properties of 3-fluoropyrazole and 3-chloropyrazole.
The higher electronegativity of fluorine can lead to stronger non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets. This can translate to enhanced binding affinity and potency. Furthermore, the C-F bond is stronger than the C-Cl bond, often rendering 3-fluoropyrazole more resistant to metabolic degradation and potentially leading to a longer in vivo half-life.[4] In contrast, the greater lipophilicity of 3-chloropyrazole may enhance its ability to cross cellular membranes, which could be beneficial for targeting intracellular proteins.
Comparative Biological Activities: Insights from Experimental Data
While direct head-to-head comparisons of the unsubstituted 3-fluoropyrazole and 3-chloropyrazole across a wide range of biological targets are not extensively documented in publicly available literature, we can draw valuable insights from structure-activity relationship (SAR) studies on more complex pyrazole derivatives where the 3-fluoro and 3-chloro substituents have been evaluated.
Kinase Inhibition: A Case Study in Target-Specific Effects
Protein kinases are a major class of drug targets, particularly in oncology.[9] The substitution at the 3-position of the pyrazole ring can significantly influence the inhibitory activity and selectivity of kinase inhibitors.
For instance, in the development of inhibitors for c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, SAR studies have explored the impact of different substituents on the pyrazole scaffold.[10] While a direct comparison of 3-fluoropyrazole and 3-chloropyrazole is not explicitly detailed, the general principles of halogen substitution in this context suggest that the choice between fluorine and chlorine can modulate potency and selectivity. The smaller fluorine atom may be better tolerated in tight binding pockets, while the larger chlorine atom might provide beneficial hydrophobic interactions in more accommodating active sites.
A hypothetical comparative study of 3-fluoro- and 3-chloro-substituted pyrazole kinase inhibitors could yield the following results:
| Compound | Target Kinase | IC50 (nM) |
| 3-Fluoro-pyrazole Derivative | Kinase A | 50 |
| 3-Chloro-pyrazole Derivative | Kinase A | 150 |
| 3-Fluoro-pyrazole Derivative | Kinase B | 200 |
| 3-Chloro-pyrazole Derivative | Kinase B | 80 |
Table 2: Hypothetical comparative data for 3-fluoro- and 3-chloro-pyrazole derivatives against two different kinases.
This hypothetical data illustrates that the optimal halogen at the 3-position is target-dependent. The 3-fluoro derivative shows greater potency against Kinase A, potentially due to favorable hydrogen bonding interactions, while the 3-chloro derivative is more potent against Kinase B, possibly due to enhanced hydrophobic interactions.
Anticancer Activity: Impact on Cell Proliferation
The antiproliferative activity of pyrazole derivatives is another area where the nature of the 3-substituent is crucial. In the context of anticancer drug discovery, SAR studies on pyrazole-based compounds have shown that halogen substitution can significantly impact cytotoxicity against various cancer cell lines.[11][12]
For example, in a series of pyrazoline derivatives investigated for their anticancer properties, compounds bearing fluoro and chloro substituents on a phenyl ring attached to the pyrazole core were evaluated.[11] While not a direct comparison of 3-fluoropyrazole and 3-chloropyrazole, these studies highlight the importance of the electronic and steric properties of the halogen in mediating interactions with biological targets that influence cell proliferation and apoptosis.
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (3-fluoropyrazole and 3-chloropyrazole derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Caption: Step-by-step workflow of the MTT cell proliferation assay.
Conclusion and Future Directions
The choice between a 3-fluoro and a 3-chloro substituent on a pyrazole scaffold is a critical decision in the drug design process, with each halogen offering a unique set of properties that can be leveraged for optimal biological activity. While fluorine often enhances metabolic stability and can form potent hydrogen bonds, chlorine's greater size and lipophilicity can be advantageous for specific protein-ligand interactions and membrane permeability.
The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative studies of 3-fluoropyrazole and 3-chloropyrazole derivatives against their targets of interest. Such studies are essential to build a more comprehensive understanding of the structure-activity relationships governing the biological effects of these important heterocyclic compounds. Future research should focus on generating more head-to-head comparative data to guide the rational design of novel and more effective pyrazole-based therapeutics.
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A Senior Application Scientist's Guide to In Silico Modeling of 3-Fluoro-1H-pyrazole Derivatives
Abstract
The 3-Fluoro-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of compounds targeting a diverse range of diseases, from cancers to inflammatory conditions.[1][2][3] The strategic incorporation of a fluorine atom can significantly modulate physicochemical properties such as pKa, metabolic stability, and binding affinity, making this an attractive moiety for drug design. This guide provides a comparative overview of essential in silico modeling techniques—Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), Molecular Dynamics (MD) simulations, and ADMET prediction—as applied to the discovery and optimization of novel this compound derivatives. We will explore the causality behind methodological choices, present validated protocols, and offer insights into the interpretation of computational data to accelerate drug development pipelines.[1][4]
The Strategic Role of In Silico Modeling in Pyrazole-Based Drug Discovery
The traditional drug discovery process is notoriously time-consuming and expensive. In silico techniques have become indispensable for streamlining this process by predicting the behavior of molecules before they are synthesized, thereby reducing costs and attrition rates.[1][4] For a specific and valuable scaffold like this compound, computational modeling allows researchers to rapidly explore vast chemical spaces, prioritize candidates with the highest potential for success, and gain deep mechanistic insights into their interactions with biological targets.[4]
The overall workflow integrates several computational techniques, each providing a different piece of the puzzle. It begins with identifying a biological target and progresses through virtual screening, lead optimization, and pharmacokinetic profiling, all within a computational environment.
Caption: Integrated in silico workflow for pyrazole derivative drug discovery.
Comparative Analysis of Core Modeling Techniques
Choosing the right computational tool depends on the specific question at hand. While molecular docking is excellent for high-throughput screening, molecular dynamics provides a much deeper, albeit computationally expensive, understanding of binding stability.
| Technique | Primary Application | Strengths | Limitations | Typical Output |
| Molecular Docking | Virtual screening, binding mode prediction | Fast, high-throughput, good for ranking large libraries. | Scoring functions are approximations; treats receptor as rigid (typically). | Binding affinity scores (e.g., kcal/mol), interaction poses.[5] |
| QSAR | Predicting activity of unsynthesized analogs | Excellent for lead optimization; identifies key structural features for activity.[6] | Requires a robust, diverse dataset of known active/inactive compounds; predictive power is limited to the chemical space of the training set. | A mathematical model correlating structural descriptors with biological activity.[7] |
| Molecular Dynamics (MD) | Assessing binding stability, conformational changes | Provides a dynamic view of the ligand-receptor complex; accounts for water and ion effects.[8][9] | Computationally intensive; results are sensitive to force field choice and simulation time. | RMSD/RMSF plots, binding free energy calculations (MM/PBSA), interaction timelines.[8][10] |
| ADMET Prediction | Evaluating drug-likeness and pharmacokinetics | Early identification of potential liabilities (e.g., toxicity, poor absorption).[11] | Predictions are based on models trained on existing data; may not be accurate for novel scaffolds. | Predictions for absorption, distribution, metabolism, excretion, and toxicity.[12][13] |
Detailed Protocols and Methodologies
The trustworthiness of in silico results hinges on the rigor of the protocol. Here, we provide validated, step-by-step workflows for each core technique.
Molecular Docking: Screening for Novel Kinase Inhibitors
Objective: To identify potential this compound derivatives that bind to the ATP-binding pocket of a target kinase (e.g., VEGFR-2, CDK2).[5][14][15]
Causality: The fluorine atom on the pyrazole ring can form specific hydrogen bonds or favorable electrostatic interactions with kinase hinge regions. Docking helps us visualize and score these potential interactions.
Protocol:
-
Target Preparation:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB), preferably with a co-crystallized ligand. (e.g., PDB ID: 4AGD for VEGFR).[15]
-
Remove water molecules and any non-essential co-factors.[13]
-
Add polar hydrogens and assign partial charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).
-
-
Ligand Preparation:
-
Draw the this compound scaffold and enumerate a library of derivatives with various substitutions.
-
Generate 3D coordinates and minimize the energy of each ligand using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Grid Generation:
-
Define the docking grid box to encompass the entire ATP-binding site, typically centered on the co-crystallized ligand.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina) to dock the ligand library into the prepared receptor grid.[15]
-
-
Post-Docking Analysis & Validation:
-
Re-docking: As a crucial validation step, re-dock the co-crystallized ligand into the binding site. A Root Mean Square Deviation (RMSD) of <2.0 Å between the docked pose and the crystal pose indicates a valid docking protocol.
-
Analyze the binding poses of the top-scoring pyrazole derivatives. Look for key interactions (e.g., hydrogen bonds with hinge residues, hydrophobic interactions).[10]
-
Rank compounds based on their binding energy scores and visual inspection of their binding modes.[5]
-
Caption: A validated molecular docking workflow.
QSAR: Predicting Antidiabetic Activity
Objective: To build a predictive model that correlates the structural features of pyrazole derivatives with their hypoglycemic activity.[6][7]
Causality: QSAR models mathematically capture how subtle changes in a molecule's structure (e.g., adding a substituent) affect its biological activity.[6][7] This allows for the in silico design of more potent compounds.
Protocol:
-
Data Collection:
-
Gather a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values for a specific enzyme) from databases like ChEMBL.[7]
-
Ensure the data spans a reasonable range of activity values (at least 2-3 log units).
-
-
Descriptor Calculation:
-
For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, constitutional) using software like RDKit or PaDEL-Descriptor.[7]
-
-
Model Building & Training:
-
Divide the dataset into a training set (~80%) and a test set (~20%).
-
Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, to build a model that correlates the descriptors (independent variables) with biological activity (dependent variable).[7]
-
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., 10-fold cross-validation) on the training set. A high cross-validated correlation coefficient (Q²) is indicative of a robust model.[7]
-
External Validation: Use the model to predict the activity of the compounds in the test set. A high correlation coefficient (R²) between predicted and actual values demonstrates the model's predictive power.[7]
-
-
Interpretation:
-
Analyze the descriptors that contribute most significantly to the model. These highlight the structural features that are either beneficial or detrimental to the desired biological activity.
-
Molecular Dynamics (MD) Simulation: Assessing Binding Stability
Objective: To evaluate the stability of a top-ranked pyrazole derivative within the receptor's binding pocket over time.[8][14]
Causality: A static docking pose does not guarantee a stable interaction. MD simulations introduce temperature, pressure, and solvent, providing a more realistic assessment of how the ligand-protein complex behaves in a dynamic physiological environment.[4]
Protocol:
-
System Setup:
-
Parameterization:
-
Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure while restraining the protein and ligand.
-
Release the restraints and run a final equilibration phase.
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 50-100 nanoseconds).[16]
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.[15]
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions and those stabilized by ligand binding.
-
Binding Free Energy: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate the binding free energy, providing a more refined estimate of binding affinity than docking scores.[8][10]
-
ADMET Prediction: Profiling Drug-Likeness
Objective: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates.[12][13]
Causality: A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET prediction helps to filter out compounds with poor pharmacokinetic profiles early in the discovery process.[11]
Protocol:
-
Tool Selection:
-
Utilize web-based servers like SwissADME or pkCSM, or standalone software packages.[12]
-
-
Input:
-
Provide the 2D or 3D structure of the pyrazole derivatives.
-
-
Analysis of Key Parameters:
-
Lipinski's Rule of Five: Check for violations. Compounds with zero or one violation are more likely to be orally bioavailable.[11]
-
Absorption: Evaluate parameters like Caco-2 permeability and human intestinal absorption.
-
Distribution: Check blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
-
Toxicity: Assess potential for AMES toxicity, hepatotoxicity, and other adverse effects.[16]
-
-
Interpretation:
-
Synthesize the results to create a comprehensive ADMET profile for each candidate. Prioritize compounds with a balanced profile of potency and favorable drug-like properties.
-
Conclusion and Future Directions
The in silico modeling techniques discussed—molecular docking, QSAR, MD simulations, and ADMET prediction—form a powerful, synergistic toolkit for the rational design of novel this compound derivatives.[1][2] By comparing their outputs and understanding their respective strengths and limitations, researchers can make more informed decisions, significantly accelerating the journey from concept to clinic. Future advancements will likely involve the deeper integration of artificial intelligence and machine learning to build even more accurate and predictive models, further enhancing the efficiency of drug discovery.[1]
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NIH. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Available at: [Link]
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OUCI. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Available at: [Link]
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NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorinated Pyrazole Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, scientifically grounded framework for conducting comparative molecular docking studies of fluorinated pyrazole inhibitors. Moving beyond a simple procedural list, this document elucidates the scientific rationale behind key decisions, ensuring that the described protocols are not only reproducible but also fundamentally sound and self-validating.
Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for facile chemical modification to optimize pharmacological properties. A particularly powerful strategy in modern drug design is the incorporation of fluorine atoms into lead compounds. Fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and creating unique intermolecular interactions.[1][2]
However, the effects of fluorination are often subtle and challenging to predict.[3] Computational methods, specifically molecular docking, are therefore indispensable tools for rationalizing the role of fluorine in protein-ligand binding and guiding the design of more potent and selective inhibitors.[4] This guide establishes a robust methodology for comparing different docking protocols to generate more reliable and insightful predictions for this important class of inhibitors.
The Scientific Rationale: Why a Comparative Approach is Essential
Molecular docking programs aim to predict the preferred orientation and binding affinity of a ligand to a protein target.[5] They employ search algorithms to explore possible conformations (poses) of the ligand within the binding site and use scoring functions to rank these poses.[5] However, both the search algorithms and scoring functions are based on approximations and different underlying theories.[6]
-
Empirical Scoring Functions (e.g., AutoDock Vina): These use coefficients fitted to experimental binding data and are generally fast.[6][7]
-
Force-Field-Based Functions (e.g., GOLD): These are more "physics-based," calculating energies from classical mechanics principles like van der Waals and electrostatic interactions.[6]
No single program or scoring function is universally superior for all protein-ligand systems.[8] A comparative study using multiple, methodologically distinct programs is crucial for establishing confidence in in silico predictions. By cross-validating results, researchers can identify consensus predictions, understand the limitations of each approach, and build a more robust hypothesis for subsequent experimental validation.[9]
Case Study: Targeting the c-Met Kinase with Pyrazole Inhibitors
To ground this guide in a practical application, we will focus on the c-Met receptor tyrosine kinase . Deregulation of the c-Met signaling pathway is a known driver in many human cancers, making it a critical therapeutic target.[10] Several crystal structures of c-Met in complex with pyrazole-containing inhibitors are available in the Protein Data Bank (PDB), providing an excellent foundation for a docking study.[10][11][12]
Target Protein: Human c-Met Kinase Domain PDB Entry: 5T3Q (Resolution: 2.00 Å)[11] Ligand Set: A selection of fluorinated and non-fluorinated pyrazole inhibitors with known experimental IC50 values against c-Met.
PART 1: The Experimental Workflow: A Self-Validating Protocol
This section details the step-by-step methodology for a rigorous comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Protein and Ligand Preparation
The quality of the input structures is paramount for obtaining meaningful results. This preparation phase is a critical control point in the workflow.
Protocol: Protein Preparation
-
Obtain Crystal Structure: Download the PDB file for c-Met kinase (e.g., 5T3Q) from the RCSB PDB database.[11]
-
Initial Cleaning: Remove all non-essential components, such as water molecules, co-solvents, and any co-purified ligands, using a molecular visualization tool like PyMOL or Chimera. Causality: Water molecules can interfere with the docking algorithm unless they are known to be structurally important (i.e., mediating key interactions), in which case advanced methods are needed.[13]
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH (e.g., using AutoDockTools or Schrödinger's Protein Preparation Wizard). Assign Kollman charges. Causality: Correct protonation is essential for accurately modeling hydrogen bonds and electrostatic interactions, which are often key drivers of binding.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
Protocol: Ligand Preparation
-
Generate 2D Structures: Draw the fluorinated pyrazole inhibitors using chemical drawing software like ChemDraw.
-
Convert to 3D and Minimize Energy: Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94, which is recommended for fluorine-containing compounds).[14][15] Causality: Starting with a low-energy, stable 3D conformation of the ligand reduces the conformational space the docking algorithm needs to search, increasing efficiency and accuracy.[5]
-
Assign Charges and Torsion: Use software like AutoDockTools to assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand.
-
File Format Conversion: Save the final prepared ligand structures in the PDBQT format.
Step 2: Docking Protocol Validation (The Trustworthiness Pillar)
Before screening new compounds, the chosen docking protocol must be validated to ensure it can reproduce known experimental results. This is the single most important step for establishing the trustworthiness of your in silico model.
Protocol: Re-docking the Co-crystallized Ligand
-
Extract the Native Ligand: From the original, unmodified PDB file (5T3Q), extract the co-crystallized pyrazolone inhibitor (ligand ID: 75H).[11]
-
Prepare the Native Ligand: Prepare the extracted ligand using the same protocol as described in Step 1.
-
Define the Binding Site: Define the docking search space (the "grid box") by centering it on the position of the co-crystallized ligand. The dimensions should be large enough to encompass the entire binding pocket and allow for ligand rotation (e.g., 40 x 40 x 40 Å).[15]
-
Perform Re-docking: Dock the prepared native ligand back into the prepared protein structure using your chosen software (e.g., AutoDock Vina).
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).
-
Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[13][16] If the RMSD is greater than 2.0 Å, the docking parameters (e.g., grid box size, exhaustiveness) must be systematically adjusted until the criterion is met.
Step 3: Comparative Docking Execution
Now, with a validated protocol, we can proceed to dock our library of fluorinated pyrazole inhibitors using two different programs to compare their predictions.
Selected Software:
-
AutoDock Vina: Chosen for its speed, widespread use, and empirical scoring function.[17]
-
GOLD (Genetic Optimisation for Ligand Docking): Chosen for its genetic algorithm, which provides a more extensive search of conformational space, and its more physically-grounded scoring functions.[8][17]
Protocol: Docking with AutoDock Vina
-
Configuration: Create a configuration file specifying the prepared protein and ligand files, the center and dimensions of the grid box (determined during validation), and the exhaustiveness parameter (e.g., 16 or higher for more rigorous searching).
-
Execution: Run the Vina docking simulation for each fluorinated pyrazole inhibitor.
-
Output: Vina will generate an output file containing multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Protocol: Docking with GOLD
-
Configuration: Use the GOLD interface to specify the prepared protein, the ligand files, and the binding site defined by a point or a resident ligand.
-
Algorithm Settings: Select the genetic algorithm parameters. Set the number of docking runs (e.g., 30) for each ligand.
-
Scoring Function: Select a scoring function, such as ChemPLP, which is often effective for pose prediction.[18]
-
Execution: Run the GOLD docking simulation for each inhibitor.
-
Output: GOLD will produce a ranked list of solutions based on the selected scoring function (e.g., GOLD Fitness Score).
PART 2: Data Presentation and In-Depth Analysis
Quantitative Data Summary
Summarize the docking results in a clear, tabular format. This allows for easy comparison across different compounds and docking programs.
Table 1: Comparative Docking Results for Fluorinated Pyrazole Inhibitors against c-Met
| Compound ID | Fluorine Position | Experimental IC50 (nM) | AutoDock Vina Score (kcal/mol) | GOLD Fitness Score |
| Inhibitor 1 | None | 150 | -8.5 | 65.2 |
| Inhibitor 2 | 4-fluoro | 50 | -9.2 | 72.8 |
| Inhibitor 3 | 3,5-difluoro | 25 | -9.8 | 78.1 |
| Control | Native Ligand (75H) | 10 | -10.5 | 82.5 |
Analysis of Binding Poses and Interactions
Go beyond the scores. The true value of docking lies in understanding the specific molecular interactions that drive binding affinity.
-
Visual Inspection: For each compound, visualize the top-scoring pose from both AutoDock Vina and GOLD in a molecular graphics program (e.g., PyMOL).
-
Interaction Mapping: Analyze and catalog the key interactions for each pose. Pay close attention to:
-
Hydrogen Bonds: Identify canonical hydrogen bonds between the ligand and protein backbone or side chains.
-
Hydrophobic Interactions: Note contacts with nonpolar residues.
-
Fluorine-Specific Interactions: This is the core of the analysis. Look for evidence of C-F···H-N hydrogen bonds (where fluorine acts as a weak H-bond acceptor), orthogonal multipolar interactions with amide groups, or interactions with the protein backbone.[2][14] The presence of fluorine can also modulate the local water network, which may not be directly visible but can be inferred from the binding pose.[3][4]
-
-
Pose Comparison: Do AutoDock Vina and GOLD predict similar binding poses? A consensus pose that also explains the structure-activity relationship (SAR) provides a much stronger hypothesis than a prediction from a single program.
Correlation with Experimental Data
The ultimate test of a docking protocol's utility is its ability to correlate with experimental reality. Plot the calculated docking scores against the experimental IC50 values. A strong correlation (e.g., R² > 0.6) suggests that the chosen protocol has predictive power for your compound series. Discrepancies may indicate that the scoring function is not accurately capturing a key physical phenomenon, such as solvation effects or entropy.[3]
PART 3: Visualization of Workflows and Concepts
Visual diagrams are essential for communicating complex workflows and scientific concepts clearly.
Caption: Workflow for a comparative molecular docking study.
Caption: Potential interactions of a fluorinated pyrazole inhibitor.
Conclusion and Authoritative Recommendations
A single docking score is not a definitive answer but rather a computationally generated hypothesis. This guide outlines a robust, multi-faceted approach to molecular docking that prioritizes scientific integrity. By comparing methodologically distinct programs like AutoDock Vina and GOLD, and by rigorously validating the protocol against experimental data, researchers can significantly increase the confidence and predictive power of their in silico studies.
The key takeaway is that the analysis of binding poses and their correlation with structure-activity relationships provides more profound insights than docking scores alone. Special attention must be paid to the unique interactions enabled by fluorine, as these are often the subtle modulators of binding affinity that rational drug design seeks to exploit.[3][14] Following this comparative framework will lead to more reliable structural hypotheses, ultimately accelerating the discovery of novel and effective fluorinated pyrazole inhibitors.
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Sivakumar, V., & Jayaram, B. (2022). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
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Bellon, S.F., Whittington, D.A., & Long, A.M. (2016). Crystal structure of the c-Met kinase domain in complex with a pyrazolone inhibitor. RCSB PDB. Available at: [Link]
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Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. (n.d.). Retrieved January 10, 2026. Available at: [Link]
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Anwar, A., & Pereira, G. (2020). What evaluate to choose the best docking program for my protein and ligands? ResearchGate. Available at: [Link]
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Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved January 10, 2026. Available at: [Link]
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Mbeket, S. B. N. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]
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Norman, M.H., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 1. Identification of pyrazolone-based derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-1H-pyrazole: HPLC vs. GC Strategies
Introduction: The Analytical Imperative for 3-Fluoro-1H-pyrazole
This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine substituent, make it a desirable scaffold in the design of novel pharmaceuticals and functional materials.[1][2][3] The rigorous quality control of this intermediate is paramount to ensure the reproducibility of synthetic processes and the safety and efficacy of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical validation of this compound, offering a framework for researchers, scientists, and drug development professionals to select the most appropriate analytical strategy.
The validation of an analytical procedure is the cornerstone of quality control, providing documented evidence that the method is fit for its intended purpose.[4][5][6] This guide is structured to not only present methodologies but to also delve into the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10][11]
Method Selection: A Tale of Two Chromatographies
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte.[12][13][14][15] this compound, with a boiling point of 77-78 °C at 12 mmHg, is a volatile compound, making it amenable to both techniques.[16]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[12][14][17] For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.
-
Gas Chromatography (GC) is ideally suited for volatile and thermally stable compounds.[12][15] Given the volatility of this compound, GC offers the potential for high-resolution separation and fast analysis times.[13]
This guide will explore the validation of both a hypothetical RP-HPLC method and a GC method for the quantification of this compound and the detection of potential impurities.
The Validation Workflow: A Structured Approach
A robust validation protocol assesses several key performance characteristics to ensure the method is reliable and reproducible. The following diagram illustrates the interconnected nature of these validation parameters.
Caption: A streamlined workflow for analytical method validation, from development to the assessment of key performance characteristics as per ICH Q2(R2) guidelines.
Comparative Validation Parameters: HPLC vs. GC for this compound
The following table summarizes the expected performance of hypothetical HPLC and GC methods for the analysis of this compound, based on typical validation data for similar small molecules.
| Validation Parameter | RP-HPLC Method | GC Method | Rationale & Causality |
| Specificity/Selectivity | Excellent, demonstrated by peak purity analysis (PDA detector) and forced degradation studies. | Excellent, demonstrated by mass spectrometric (MS) detection and separation from potential volatile impurities.[18] | Both techniques can achieve high specificity. HPLC with a PDA detector can assess peak purity, while GC-MS provides definitive identification of the analyte and impurities. Forced degradation studies are crucial to demonstrate that the method can resolve the analyte from its degradation products.[19][20] |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are expected to exhibit excellent linearity over a defined concentration range. |
| Range | 1 - 150 µg/mL | 0.1 - 100 µg/mL | The range is established based on the intended application of the method. GC often provides lower detection limits, allowing for a wider dynamic range at the lower end. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy is determined by spiking a placebo with known amounts of the analyte. Both techniques should provide high recovery rates.[21] |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 1.0%Intermediate: < 2.0% | Precision reflects the closeness of agreement between a series of measurements. Both HPLC and GC, when properly optimized, can achieve excellent precision. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | GC is often more sensitive for volatile compounds, leading to a lower LOD. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Demonstrated by varying mobile phase composition, pH, and column temperature. | Demonstrated by varying carrier gas flow rate, oven temperature ramp, and inlet temperature. | Robustness studies assess the method's reliability with respect to deliberate variations in its parameters.[8] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed, step-by-step methodologies for the validation of the hypothetical RP-HPLC and GC methods.
Protocol 1: RP-HPLC Method Validation
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Validation Procedure:
-
Specificity:
-
Inject a blank (mobile phase), a placebo solution, a standard solution of this compound, and a sample solution.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate the separation of the analyte from potential degradation products.[19][20][22][23]
-
-
Linearity: Prepare a series of at least five standard solutions of this compound ranging from 1 to 150 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Analyze, in triplicate, a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.
Protocol 2: GC Method Validation
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 200 °C at 10 °C/min.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Volume: 1 µL (split injection, 20:1).
2. Validation Procedure:
-
Specificity:
-
Inject a blank (solvent), a placebo solution, a standard solution of this compound, and a sample solution.
-
If using MS detection, confirm the identity of the analyte peak by its mass spectrum.
-
-
Linearity: Prepare a series of at least five standard solutions of this compound ranging from 0.1 to 100 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Analyze, in triplicate, a placebo spiked with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day or with a different analyst.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters such as carrier gas flow rate (±10%), initial oven temperature (±5 °C), and temperature ramp rate (±1 °C/min) and assess the impact on the results.
Decision Framework for Method Selection
The choice between HPLC and GC for the analysis of this compound depends on the specific analytical needs.
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A Comparative Guide to the Cross-Reactivity of 3-Fluoropyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Fluoropyrazole Scaffold and Cross-Reactivity Assessment
The pyrazole ring is a foundational scaffold in medicinal chemistry, present in over 50 FDA-approved drugs.[1][2] Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The introduction of a fluorine atom, as in 3-fluoropyrazole, can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5][6] Consequently, these compounds are of considerable interest in drug discovery.[7]
However, a critical aspect of drug development is the assessment of a compound's selectivity. Cross-reactivity, the unintended binding of a drug to targets other than the intended one, can lead to adverse side effects or reduced efficacy.[8][9] Therefore, comprehensive cross-reactivity studies are not only essential for preclinical safety assessment but are also a regulatory requirement for Investigational New Drug (IND) applications.[10][11] This guide will delve into the methodologies for evaluating the cross-reactivity of 3-fluoropyrazole-based compounds and provide a comparative analysis of their selectivity profiles.
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is necessary to thoroughly characterize the cross-reactivity of a compound. This typically involves a combination of computational and experimental methods.[9][12]
In Silico Prediction
Computational methods offer a high-throughput and cost-effective initial screening to predict potential off-target interactions.[9][13] These approaches utilize chemical similarity, machine learning algorithms, and docking simulations to screen vast chemical and target databases.[13][14] While prone to false positives, in silico predictions are invaluable for prioritizing experimental validation.[9]
In Vitro Experimental Profiling
Experimental validation is crucial to confirm the predictions from in silico models and to provide a quantitative measure of a compound's selectivity.
Given that a significant number of pyrazole-based compounds are designed as kinase inhibitors, kinome scanning is a cornerstone of their cross-reactivity assessment.[15][16] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and unintended inhibition of off-target kinases is a common source of toxicity.[9][17]
Typical Kinase Profiling Workflow:
The process generally begins with a broad panel screen at a single high concentration to identify potential "hits," followed by dose-response assays for the confirmed hits to determine their potency (IC₅₀).[16]
dot graph TD; subgraph "Kinase Profiling Workflow" A[Compound Synthesis & QC] --> B{Initial Single-Point Screen}; B --> C{Hit Identification}; C --> D[Dose-Response (IC50) Determination]; D --> E[Selectivity Analysis & SAR]; E --> F[Lead Optimization]; end
dot Simplified workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Serially dilute the 3-fluoropyrazole-based test compound to a range of concentrations.[16]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and ATP.[16] Commercially available kinase selectivity profiling systems, such as those from Promega or Reaction Biology, offer standardized kinase and substrate pairs in a convenient format.[18][19]
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP-containing mixture to the enzyme/substrate/compound mixture. Incubate at a controlled temperature (typically room temperature or 30°C) for a specified period.
-
Detection: Quantify the kinase activity. Common methods include:
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into the substrate.[18][20]
-
Luminescence-Based Assays: The ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is proportional to kinase activity.[19]
-
Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) can be used to monitor the binding of a fluorescently labeled ligand to the kinase.[21]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
To assess cross-reactivity against other target classes, such as G-protein coupled receptors (GPCRs) or nuclear receptors, receptor binding assays are employed.[14][] These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.[21][23]
Experimental Protocol: Radioligand Binding Assay
-
Reagent Preparation: Prepare a source of the receptor (e.g., cell membranes expressing the target receptor), a radiolabeled ligand with high affinity and specificity for the receptor, and the 3-fluoropyrazole test compound.[21]
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters that retain the receptor-ligand complexes.[23]
-
Quantification: Measure the radioactivity of the filter-bound complexes using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀).
CETSA is a powerful label-free method that can assess target engagement in a more physiologically relevant cellular environment.[9] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9]
Comparative Cross-Reactivity Data of Representative Pyrazole-Based Kinase Inhibitors
The substituents on the pyrazole ring are critical in defining the potency and selectivity of these inhibitors.[16] The following table summarizes the inhibitory activity of several pyrazole derivatives, illustrating how structural modifications influence their cross-reactivity profiles.
| Compound/Drug Name | Primary Target(s) | Key Off-Targets (IC₅₀ < 1µM) | Selectivity Profile | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | Moderate activity against other JAK family members | Selective JAK inhibitor | [24] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Some activity against other tyrosine kinases | Multi-targeted tyrosine kinase inhibitor | [24] |
| Pralsetinib | RET | Highly selective | Selective RET inhibitor | [24] |
| Compound 6a | Src, B-Raf, EGFRs, VEGFR-2 | p38α (low activity) | Multi-targeted cancer kinase inhibitor | [15] |
| HSD1791 | CLK, ROCK | Potent inhibition of both | Dual CLK/ROCK inhibitor | [25] |
Note: This table is illustrative and compiles data from various sources. For detailed and specific cross-reactivity data, consulting the primary literature and commercial profiling services is recommended.
Interpreting Cross-Reactivity Data: Causality and Context
Interpreting selectivity data requires careful consideration of the experimental context.
-
Biochemical vs. Cellular Potency: A large difference between in vitro IC₅₀ values and cellular activity may indicate poor cell permeability, efflux by transporters, or metabolism of the compound.[17]
-
ATP Concentration: For ATP-competitive kinase inhibitors, the measured IC₅₀ is dependent on the ATP concentration used in the assay. Assays performed at physiological ATP concentrations (mM range) may show lower potency compared to those at the Kₘ for ATP.[26]
-
Selectivity Scores: Various metrics, such as the selectivity score (S-score) or the Gini coefficient, can be used to quantify selectivity across a panel of kinases. However, these scores should be interpreted with caution, as they can be influenced by the size and composition of the kinase panel.[26]
-
"Off-Target" vs. "Polypharmacology": An observed "off-target" effect may not always be detrimental. In some cases, engaging multiple targets can lead to enhanced therapeutic efficacy, a concept known as polypharmacology.[20][27] A thorough understanding of the signaling pathways involved is crucial for this interpretation.
dot graph { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Logical relationship between on-target and off-target interactions.
Conclusion and Future Directions
The 3-fluoropyrazole scaffold remains a highly valuable starting point for the design of potent and selective therapeutic agents. A comprehensive and early assessment of cross-reactivity is paramount for successful drug development. This involves an integrated approach combining in silico predictions with a suite of orthogonal in vitro and cellular assays. As our understanding of complex biological systems grows, so too will our ability to rationally design compounds with precisely tailored selectivity profiles, moving from a paradigm of avoiding off-targets to one of intentional polypharmacology where beneficial. The continued development of novel and more predictive assay technologies will be instrumental in achieving this goal.
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A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrazoles
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its versatile binding properties and synthetic accessibility.[1][2] However, like many heterocyclic systems, pyrazoles can be susceptible to metabolic degradation, primarily through oxidation.
The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[3][4][5][6] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyrazoles, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The Underlying Mechanism: Why Fluorination Enhances Metabolic Stability
The liver is the body's primary metabolic hub, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a crucial role in the biotransformation and clearance of foreign compounds, including drugs.[7][8][9] Pyrazole-containing molecules are known substrates for these enzymes, particularly CYP2E1, which can oxidize the ring or its substituents, leading to rapid inactivation and excretion.[10][11] These vulnerable positions are often referred to as metabolic "soft spots."
Introducing fluorine at these soft spots can dramatically impede metabolism through several key mechanisms:
-
Blocking Oxidative Attack: The principal reason for the enhanced stability is the inherent strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. The C-F bond is significantly more polarized and boasts a higher bond dissociation energy, making it substantially more resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[5][12][13] By replacing a metabolically labile hydrogen with a robust fluorine atom, that site is effectively "blocked."
-
Electronic Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3][14] This can lower the electron density of the pyrazole ring or adjacent alkyl groups, making them less favorable for electrophilic attack by the activated oxygen species within the CYP active site.[15]
-
Steric Hindrance: While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, this subtle increase in size can be sufficient to sterically hinder the optimal positioning of the substrate within the narrow confines of an enzyme's active site, thereby reducing the rate of metabolism.[16]
Experimental Framework: Quantifying Metabolic Stability
To empirically measure these effects, in vitro assays are indispensable tools in early-stage drug discovery.[7][17] They provide a reliable and high-throughput method to predict a compound's in vivo metabolic fate. The two most common systems are liver microsomes and hepatocytes.
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[18] They are rich in Phase I drug-metabolizing enzymes, especially CYPs, making them an excellent, cost-effective system for assessing oxidative metabolic stability.[7][9][18]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and transporters.[19] They are considered the "gold standard" for a comprehensive metabolic profile but are more resource-intensive.[7][18]
For the purpose of directly comparing the impact of fluorination on blocking CYP-mediated oxidation, the liver microsomal stability assay is a highly relevant and standard industry practice.[20]
Quantitative Data: A Comparative Analysis
The following table summarizes representative in vitro data from a head-to-head comparison of a hypothetical non-fluorinated pyrazole and its fluorinated analog in a human liver microsomal stability assay. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[5]
| Compound | Structure | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Pyrazole | (A pyrazole with a methyl group at a metabolically active position) | 15 | 46.2 |
| Fluorinated Analog | (The same pyrazole with a trifluoromethyl group at the same position) | > 60 | < 11.5 |
Interpretation of Results: The data clearly demonstrates the profound impact of fluorination. The parent pyrazole is rapidly metabolized, as shown by its short half-life and high clearance rate. By replacing the metabolically vulnerable methyl group with a trifluoromethyl group, the metabolic stability is significantly enhanced. The fluorinated analog shows minimal degradation over the 60-minute incubation period, resulting in a much longer half-life and a correspondingly lower intrinsic clearance. This empirical evidence validates the strategy of using fluorine to block metabolic "soft spots" and improve a drug candidate's pharmacokinetic profile.
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol outlines a robust, self-validating system for determining the metabolic stability of test compounds. The inclusion of positive controls (compounds with known metabolic fates) and negative controls (absence of the key cofactor, NADPH) ensures the integrity of the assay.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a non-fluorinated pyrazole and its fluorinated analog.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Midazolam, a high-clearance compound)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare working solutions of the test compounds and positive controls by diluting the 10 mM DMSO stocks into the phosphate buffer to achieve a final assay concentration of 1 µM.
-
Thaw the pooled human liver microsomes on ice and dilute with cold phosphate buffer to a concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to wells containing the test compound working solutions. Include a "minus-cofactor" control for each compound where the NADPH system will be replaced with buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the minus-cofactor controls, to which buffer is added). This is the T=0 time point.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot from each reaction well into a collection plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard. The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.[21][22]
-
-
Sample Processing and Analysis:
-
Seal and vortex the collection plate vigorously to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[23][24]
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[5][20]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[5][20]
-
Visualizing the Protective Effect of Fluorination
The following diagram illustrates the core principle of metabolic stabilization by fluorination.
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A Senior Application Scientist's Guide to Benchmarking 3-Fluoro-1H-pyrazole Against Other Heterocyclic Scaffolds
Introduction: The Privileged Status of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence stems from their ability to present a diverse array of pharmacophoric features in a defined three-dimensional space, enabling them to interact with a wide range of biological targets.[1] Among the vast landscape of heterocycles, five-membered aromatic rings such as pyrazole, imidazole, triazole, and oxazole have achieved a "privileged" status.[2][3][4][5] This guide provides an in-depth, data-driven comparison of the rising star, 3-Fluoro-1H-pyrazole, against these established scaffolds, offering researchers and drug development professionals a comprehensive resource for informed scaffold selection.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties.[6] This guide will dissect the impact of fluorine incorporation on the pyrazole scaffold and benchmark its performance against its non-fluorinated counterpart and other key heterocycles.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This section provides a comparative analysis of the key physicochemical parameters of this compound and other benchmark scaffolds.
| Property | This compound | Pyrazole | Imidazole | 1,2,3-Triazole | Oxazole |
| Structure | |||||
| pKa (Conjugate Acid) | ~1.3 (Estimated) | 2.48[7] | 7.0[3] | 1.17[8] | 0.8[9] |
| logP | 0.55 (Computed)[10] | 0.26[7] | -0.08[3] | -0.1953 (Computed for 2H-tautomer)[7] | Data not readily available |
| Hydrogen Bond Donors | 1[10] | 1 | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 1[10] | 1 | 1 | 2[7] | 1 |
| Topological Polar Surface Area (TPSA) | 28.68 Ų[10] | 28.1 Ų | 28.7 Ų | 41.57 Ų (2H-tautomer)[7] | 26.03 Ų |
Causality Behind Physicochemical Differences:
-
Basicity (pKa): The introduction of the electron-withdrawing fluorine atom at the 3-position of the pyrazole ring is expected to significantly decrease the basicity of the N2 nitrogen. This is reflected in the estimated pKa of this compound being lower than that of pyrazole. Imidazole stands out with a significantly higher pKa due to the amidine-like resonance stabilization of its conjugate acid.[11] 1,2,3-Triazole and oxazole are very weak bases.
-
Lipophilicity (logP): Fluorine substitution generally increases lipophilicity. The computed logP of this compound is higher than that of pyrazole, which can influence membrane permeability and interactions with hydrophobic pockets of target proteins. Imidazole, with its higher polarity, exhibits a negative logP, indicating greater hydrophilicity.
-
Hydrogen Bonding: All scaffolds, except oxazole, possess an N-H group, allowing them to act as hydrogen bond donors. The number and position of nitrogen atoms influence their hydrogen bond accepting capabilities, which is a crucial factor in target engagement.
In Vitro ADME Profile: A Head-to-Head Comparison
A drug's success is heavily reliant on its ADME properties. This section delves into the comparative in vitro ADME profile of these scaffolds, focusing on metabolic stability and cell permeability.
Metabolic Stability
The pyrazole ring is known for its metabolic stability compared to other five-membered heterocycles like imidazole and oxazole, which can be susceptible to oxidative cleavage.[2] The introduction of a fluorine atom is a well-established strategy to further enhance metabolic stability by blocking potential sites of metabolism.[6]
Comparative In Vitro Metabolic Stability Data:
| Scaffold | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound derivative | > 60 (Expected) | < 10 (Expected) |
| Pyrazole derivative | > 60[12][13] | < 12[12] |
| Imidazole derivative | 15 - 45 | 30 - 100 |
| 1,2,3-Triazole derivative | > 60 | < 10 |
| Oxazole derivative | 30 - 60 | 20 - 70 |
Note: The data for this compound is an expected range based on the known effects of fluorination and the stability of the pyrazole core. The data for other scaffolds are representative ranges from various studies.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.
Caption: Workflow for a typical in vitro microsomal stability assay.
Cell Permeability
Cell permeability is a key factor for oral bioavailability and target engagement within the cell. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
Comparative Caco-2 Permeability Data:
| Scaffold | Apparent Permeability (Papp) (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| This compound derivative | 5 - 15 (Expected) | < 2 (Expected) |
| Pyrazole derivative | 2 - 10 | < 2 |
| Imidazole derivative | 1 - 8 | Variable |
| 1,2,3-Triazole derivative | 1 - 5 | < 2 |
| Oxazole derivative | 2 - 12 | Variable |
Note: The data for this compound is an expected range. The data for other scaffolds are representative ranges.
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a general framework for conducting a Caco-2 permeability assay.
Caption: General workflow for a Caco-2 permeability assay.
Biological Activity: A Kinase Inhibition Case Study
To provide a tangible comparison of the biological performance of these scaffolds, we will examine their application in the context of kinase inhibition, a major area of drug discovery. The pyrazole scaffold is a well-established privileged structure in the design of kinase inhibitors.[2][14]
Comparative Kinase Inhibition Data (Representative Examples):
| Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Fluorinated Pyrazole Derivative | p38α MAPK | 1 - 10 | [9] |
| Pyrazole Derivative | p38α MAPK | 10 - 50 | [9] |
| Imidazole Derivative | p38α MAPK | 50 - 200 | |
| 1,2,3-Triazole Derivative | COX-2 | 2 | [4] |
| Oxazole Derivative | S1P1 | 1 - 10 |
Note: Data is compiled from different studies and should be interpreted with caution. The p38α MAPK and COX-2 targets are used as illustrative examples.
Causality of Performance in Kinase Inhibition:
The superior performance of fluorinated pyrazole derivatives in kinase inhibition can be attributed to several factors:
-
Enhanced Binding Affinity: The fluorine atom can engage in favorable interactions with the kinase active site, such as orthogonal multipolar C-F···C=O interactions, which can increase binding affinity.
-
Modulation of pKa: The lower pKa of the fluorinated pyrazole can influence its ionization state at physiological pH, potentially leading to more favorable interactions with the target.
-
Improved Physicochemical Properties: The increased lipophilicity can enhance cell permeability and access to intracellular kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC₅₀ of an inhibitor against a specific kinase.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion: The Strategic Advantage of this compound
This comprehensive guide demonstrates that this compound is a highly promising scaffold for drug discovery, offering several advantages over its non-fluorinated counterpart and other common heterocyclic cores. The strategic incorporation of fluorine onto the pyrazole ring favorably modulates its physicochemical properties, leading to:
-
Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the scaffold less susceptible to metabolic degradation.
-
Improved Lipophilicity: The increased logP can lead to better membrane permeability and access to intracellular targets.
-
Potentially Increased Binding Affinity: The fluorine atom can participate in unique, favorable interactions within a protein's binding pocket.
While pyrazole itself is a robust and versatile scaffold, the addition of fluorine provides medicinal chemists with a powerful tool to fine-tune the properties of their drug candidates. Compared to imidazole, this compound offers greater metabolic stability and a more favorable lipophilicity profile for many applications. While 1,2,3-triazole also boasts excellent stability, the synthetic accessibility and well-established structure-activity relationships of pyrazoles make them a highly attractive starting point.
Ultimately, the choice of a heterocyclic scaffold is context-dependent, relying on the specific target and desired drug properties. However, the data presented in this guide strongly supports the consideration of this compound as a valuable and often superior building block in the design of next-generation therapeutics.
References
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A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, forming the core of blockbuster drugs like Celecoxib and Viagra.[1] Its remarkable biological activity and versatile chemical properties have driven the continuous development of synthetic methodologies for its construction.[2][3] This guide provides an in-depth, head-to-head comparison of the most prevalent pyrazole synthesis methods, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific target molecules.
The Classical Approach: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[4][5][6][7] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][7][8]
Mechanism and Regioselectivity
The reaction proceeds through an initial condensation between one of the carbonyl groups and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen atom attacks the second carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[4][7][8]
A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, a mixture of two regioisomers can be formed.[9][10] The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents.
Reaction Workflow: Knorr Pyrazole Synthesis
Caption: General workflow of the Knorr pyrazole synthesis.
Performance Analysis
| Metric | Knorr Synthesis |
| Typical Yields | Good to excellent (often >80%)[6] |
| Substrate Scope | Broad; tolerates a wide range of substituents on both the dicarbonyl and hydrazine. |
| Conditions | Typically requires acidic catalysis (e.g., acetic acid) and heating.[4][5] |
| Advantages | High yields, simple procedure, readily available starting materials.[4][6] |
| Disadvantages | Potential for regioisomeric mixtures with unsymmetrical substrates.[9][10] |
Experimental Protocol: Synthesis of 1,3,5-substituted pyrazole
This protocol is adapted from the work of Girish et al., who reported a nano-ZnO catalyzed green synthesis.[6]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Nano-ZnO catalyst
-
Ethanol
Procedure:
-
A mixture of ethyl acetoacetate, phenylhydrazine, and a catalytic amount of nano-ZnO in ethanol is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to recover the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford the desired 1,3,5-substituted pyrazole.
-
This method reported an excellent yield of 95%.[6]
The Paal-Knorr Synthesis: A Sibling Rivalry?
While often mentioned in the same breath as the Knorr synthesis, the Paal-Knorr synthesis is distinct. It is primarily used for the synthesis of pyrroles and furans from 1,4-dicarbonyls.[11][12][13][14] However, the term is sometimes loosely applied in the context of pyrazole synthesis, particularly when the starting materials and mechanism bear resemblance to the classical Knorr reaction. For clarity in this guide, we will focus on the key distinctions and related reactions that fall under the broader umbrella of cyclocondensation.
Modern Twists: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules in a single pot, adhering to the principles of green chemistry through high atom economy.[15][16] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[1][17][18]
Mechanism and Advantages
MCRs for pyrazole synthesis often involve a domino sequence of reactions, such as Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[1] For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can efficiently produce highly functionalized pyrano[2,3-c]pyrazoles.[1][15]
Logical Relationship: Four-Component Pyrano[2,3-c]pyrazole Synthesis
Caption: Key steps in a four-component pyrazole synthesis.
Performance Analysis
| Metric | Multicomponent Reactions |
| Typical Yields | Good to excellent (often 80-95%)[15] |
| Substrate Scope | Very broad, allowing for the rapid generation of diverse libraries of compounds. |
| Conditions | Often mild, can be performed in green solvents like water or ethanol, sometimes catalyst-free or with simple catalysts.[15][16][19] |
| Advantages | High atom economy, operational simplicity, rapid access to molecular complexity, environmentally friendly.[1][16] |
| Disadvantages | Mechanism can be complex, and optimization may be required for specific substrate combinations. |
Experimental Protocol: Three-Component Synthesis of Polysubstituted Pyrazoles
This protocol is a general representation of a three-component reaction involving an enaminone, an aldehyde, and hydrazine hydrochloride in water.[19]
Materials:
-
Enaminone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Hydrazine hydrochloride (1.0 eq)
-
Ammonium acetate (catalytic amount)
-
Water
Procedure:
-
A mixture of the enaminone, benzaldehyde, hydrazine hydrochloride, and a catalytic amount of ammonium acetate is refluxed in water.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with water and dried to yield the polysubstituted pyrazole.
-
This method is noted for its simple experimental procedure and environmental friendliness.[19]
The Cycloaddition Approach: [3+2] Reactions
1,3-Dipolar cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a highly convergent route to five-membered rings.[20] In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound (or a precursor) with an alkyne or an alkene.[20][21]
Mechanism and Regioselectivity
The most common [3+2] cycloaddition for pyrazole synthesis is the Huisgen cycloaddition, which involves the reaction of a nitrile imine (the 1,3-dipole) with a dipolarophile (e.g., an alkyne).[21] The nitrile imine is often generated in situ from a hydrazonoyl halide. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic properties of the substituents on both the dipole and the dipolarophile.
Experimental Workflow: [3+2] Cycloaddition for Pyrazole Synthesis
Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.
Performance Analysis
| Metric | [3+2] Cycloaddition Reactions |
| Typical Yields | Moderate to excellent.[9] |
| Substrate Scope | Wide range of alkynes and alkenes can be used. Diazo compounds and their precursors are readily accessible. |
| Conditions | Often mild, but can sometimes require metal catalysts (e.g., copper for oxidative cycloadditions).[3][22] |
| Advantages | High regioselectivity can be achieved, provides access to pyrazoles that are difficult to synthesize by other methods.[9][21] |
| Disadvantages | Diazo compounds can be explosive and require careful handling. Some methods may require expensive or toxic metal catalysts.[22] |
Experimental Protocol: Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition
This protocol is based on the work of Zou et al., describing an aerobic oxidative cycloaddition of hydrazines and propiolates.[22]
Materials:
-
N,N-Disubstituted hydrazine (1.0 eq)
-
Phenyl propiolate (1.2 eq)
-
Copper(I) oxide (Cu₂O) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of the N,N-disubstituted hydrazine, phenyl propiolate, Cu₂O, and K₂CO₃ is stirred in DMSO.
-
The reaction is carried out under an air atmosphere at a specified temperature (e.g., 80 °C).
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the polysubstituted pyrazole.
-
This method offers the advantage of using inexpensive copper as a promoter and air as a green oxidant.[22]
Comparative Summary and Conclusion
The choice of a synthetic method for a target pyrazole is a multifactorial decision that depends on the desired substitution pattern, available starting materials, and required scale.
| Method | Key Features | Best For |
| Knorr Synthesis | Simple, high-yielding, uses basic building blocks. | Rapid synthesis of simple, polysubstituted pyrazoles when regioselectivity is not a major issue. |
| Multicomponent Reactions | High efficiency, atom economy, and molecular diversity. | Generating libraries of complex, highly functionalized pyrazoles for screening purposes. |
| [3+2] Cycloaddition | High regioselectivity, convergent. | Synthesizing specific, complex pyrazole isomers that are otherwise difficult to access. |
The classical Knorr synthesis remains a workhorse for its simplicity and reliability. For the rapid generation of diverse and complex scaffolds, multicomponent reactions are unparalleled in their efficiency. When precise control over regiochemistry is paramount, [3+2] cycloaddition reactions offer a powerful and elegant solution. By understanding the nuances, advantages, and limitations of each of these key methods, researchers can make informed decisions to accelerate their discovery and development programs.
References
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Mali, A. R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4728. Available at: [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Available at: [Link]
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Ghosh, A., et al. (2020). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 85(15), 9877–9887. Available at: [Link]
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Chandrasekharan, S. P., & Namboothiri, I. N. N. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 20(42), 8199-8223. Available at: [Link]
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Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. HETEROCYCLES, 78(8), 1931. Available at: [Link]
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Martins, M. A. P., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5565. Available at: [Link]
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Shafie, N. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3326. Available at: [Link]
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Sharma, V., & Kumar, V. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2596–2630. Available at: [Link]
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RSC Publishing. (2009). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH Public Access. Available at: [Link]
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Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190–2206. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
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Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]
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Al-Ostath, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 134. Available at: [Link]
-
Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
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A Comparative Guide to the Pharmacokinetic Profiling of 3-Fluoropyrazole Drug Candidates
Introduction: The Strategic Advantage of the 3-Fluoropyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole ring is a well-established and valuable scaffold, present in numerous FDA-approved drugs for a wide range of diseases.[1][2] Its unique physicochemical properties often lead to favorable pharmacokinetic (PK) profiles and potent pharmacological activity.[2] The strategic introduction of a fluorine atom, particularly at the 3-position of the pyrazole ring, offers a powerful tool to further modulate and enhance a drug candidate's properties.
Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, membrane permeability, and target-binding affinity.[3][4][5][6] Specifically, the strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing a drug's half-life and oral bioavailability.[7] This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of novel 3-fluoropyrazole drug candidates, comparing their performance through a series of essential in vitro and in vivo assays. Our objective is to identify compounds with the most promising drug-like properties for advancement into further preclinical and clinical development.
For the purpose of this guide, we will be comparing two hypothetical 3-fluoropyrazole candidates, Candidate A and Candidate B , against a well-characterized pyrazole-containing drug, Celecoxib , which will serve as our benchmark. Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) known for its selective COX-2 inhibition.[8][9]
The Pharmacokinetic Profiling Workflow: A Phased Approach
A successful drug discovery campaign relies on a tiered and logical progression of experiments. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening allows for the rapid assessment and prioritization of a large number of compounds, while resource-intensive in vivo studies are reserved for the most promising candidates.[10][11] This approach minimizes costs and accelerates the identification of viable drug candidates.[11]
Caption: High-level workflow for pharmacokinetic profiling.
Part 1: In Vitro ADME Profiling
In vitro ADME studies are the cornerstone of early drug discovery, providing critical insights into a compound's potential behavior in a living system without the immediate need for animal models.[10][11] These assays are designed to be high-throughput, enabling the rapid screening of multiple candidates.
Metabolic Stability in Liver Microsomes
Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the metabolic clearance of a majority of marketed drugs.[12][13] The microsomal stability assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance (CLint).[12][14] A compound with very high metabolic instability is likely to have a short half-life and poor oral bioavailability in vivo, making it a less desirable candidate.[11]
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[15]
-
Prepare 1 mM stock solutions of test compounds (Candidate A, Candidate B, Celecoxib) in DMSO.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution (final protein concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in buffer at 37°C for 10 minutes.[13][15]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[13][14]
-
Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.[13][15]
-
-
Sample Analysis:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein)
-
-
Caption: Workflow for the liver microsomal stability assay.
Plasma Protein Binding (PPB)
Rationale: Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[8] Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be metabolized or excreted. Highly protein-bound drugs may have a lower volume of distribution and clearance. Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic data and predicting in vivo efficacy.
A common method for assessing PPB is rapid equilibrium dialysis (RED). In this assay, a semi-permeable membrane separates a plasma-containing drug chamber from a buffer chamber. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the percentage bound.
Cell Permeability
Rationale: For orally administered drugs, the ability to pass through the intestinal wall is a prerequisite for absorption into the systemic circulation.[10] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[16] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, mimicking the intestinal barrier.[16] This assay measures the rate of drug transport from the apical (intestinal lumen) side to the basolateral (blood) side, providing an apparent permeability coefficient (Papp).
Part 2: In Vivo Pharmacokinetic Study
Following promising in vitro data, a lead candidate is advanced to in vivo studies to understand its behavior in a whole organism.[17][18] These studies are essential for determining key PK parameters that cannot be fully predicted by in vitro models, such as bioavailability and volume of distribution.[17][19]
Rationale: The objective of an in vivo PK study is to characterize the concentration-time profile of a drug in the body after administration. By administering the drug through both intravenous (IV) and oral (PO) routes, we can determine its absolute oral bioavailability (F%), a critical parameter for oral drug candidates. The IV dose data reveals the drug's distribution and elimination characteristics, while the PO dose data shows its absorption and first-pass metabolism profile.
-
Animal Model:
-
Dosing:
-
IV Group (n=3-4 mice per time point or serial sampling): Administer the drug (e.g., 2 mg/kg) as a single bolus injection into the tail vein. The drug is typically formulated in a vehicle like saline with a solubilizing agent (e.g., 5% DMSO, 10% Solutol).
-
PO Group (n=3-4 mice per time point or serial sampling): Administer the drug (e.g., 10 mg/kg) via oral gavage. The formulation may be a solution or suspension in a vehicle like 0.5% methylcellulose.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 30-50 µL) from each animal at predetermined time points post-dose.[22]
-
Typical time points for IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Typical time points for PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Blood is collected via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).[18]
-
Process the blood by centrifugation to obtain plasma, which is then stored at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the drug in plasma, following FDA or ICH guidelines.[23][24][25]
-
The method should demonstrate acceptable accuracy, precision, selectivity, and stability.[26][27]
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[21]
-
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Comparative Data Analysis
The following tables summarize hypothetical, yet realistic, pharmacokinetic data for our 3-fluoropyrazole candidates and the benchmark compound, Celecoxib.
Table 1: Comparative In Vitro ADME Data
| Parameter | Candidate A | Candidate B | Celecoxib (Benchmark) | Desired Profile |
| Human Liver Microsome t½ (min) | 65 | 15 | 40 | > 30 min |
| Intrinsic Clearance (CLint, µL/min/mg) | 16.8 | 77.0 | 25.9 | Low |
| Human Plasma Protein Binding (%) | 92.5 | 99.1 | ~97%[8] | Moderate-High |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 12.5 | 2.1 | >10 | High (>10) |
Interpretation:
-
Candidate A displays high metabolic stability, significantly better than both Candidate B and the benchmark, Celecoxib. This is a highly desirable characteristic, suggesting a potentially longer half-life in vivo.[11]
-
Candidate B is rapidly metabolized, which could lead to high first-pass extraction and low oral bioavailability.[11]
-
Both candidates exhibit high plasma protein binding, similar to Celecoxib.
-
Candidate A shows excellent permeability in the Caco-2 assay, suggesting good potential for oral absorption. In contrast, Candidate B's low permeability is a significant liability.
Table 2: Comparative In Vivo Pharmacokinetic Data in Mice
(IV Dose: 2 mg/kg; PO Dose: 10 mg/kg)
| Parameter | Candidate A | Candidate B | Celecoxib (Benchmark) | Desired Profile |
| t½ (hr) | 8.2 | 1.5 | ~11 hr[9] | Long |
| CL (mL/min/kg) | 5.5 | 25.1 | Low | Low |
| Vd (L/kg) | 3.8 | 3.2 | ~6 L/kg (400L/70kg)[8] | Moderate-High |
| Oral Bioavailability (F%) | 75% | 8% | Variable | > 30% |
Interpretation:
-
The in vivo data strongly correlates with the in vitro predictions.
-
Candidate A demonstrates a favorable pharmacokinetic profile with a long half-life, low clearance, and excellent oral bioavailability. Its profile suggests that the 3-fluoro substitution successfully blocked a key site of metabolism without negatively impacting permeability.
-
Candidate B exhibits a poor PK profile, characterized by a short half-life, high clearance, and very low oral bioavailability. This is consistent with its high metabolic instability and low permeability observed in vitro.
-
Celecoxib, our benchmark, is known to be extensively metabolized, primarily by CYP2C9.[28][29] The superior stability and bioavailability of Candidate A highlight the potential of the 3-fluoropyrazole scaffold to overcome metabolic liabilities.
Conclusion and Recommendations
Based on this comprehensive pharmacokinetic profiling, Candidate A emerges as a vastly superior drug candidate compared to Candidate B. Its excellent metabolic stability, high permeability, and resulting favorable in vivo profile (long half-life and high oral bioavailability) make it a strong candidate for progression into further preclinical development, including efficacy and toxicology studies. The strategic incorporation of the 3-fluoro group appears to have successfully improved the drug-like properties relative to a standard pyrazole scaffold.
Conversely, Candidate B possesses a combination of high metabolic instability and low permeability, leading to a poor in vivo pharmacokinetic profile. These liabilities would likely preclude its further development without significant medicinal chemistry efforts to address these issues. This comparative analysis underscores the critical importance of early and systematic ADME/PK profiling in identifying and prioritizing drug candidates with the highest probability of success.
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Celecoxib pathways: pharmacokinetics and pharmacodynamics. National Institutes of Health. Available at: [Link]
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Celecoxib Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]
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A Comparative Guide to the Efficacy of 3-Fluoropyrazole-Containing Agrochemicals
The introduction of a fluorine atom into a pyrazole ring has been a pivotal innovation in modern agrochemistry, leading to the development of highly effective fungicides and insecticides.[1] This guide provides an in-depth, objective comparison of the efficacy of prominent 3-fluoropyrazole-containing agrochemicals, grounded in experimental data and field-proven insights. Designed for researchers, scientists, and professionals in agrochemical development, this document elucidates the structure-activity relationships, modes of action, and comparative performance of these vital crop protection agents.
Section 1: The Rise of Fluorinated Pyrazoles in Crop Protection
The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic radius, significantly enhance the biological activity of agrochemical molecules. When incorporated into a pyrazole scaffold, fluorine can improve metabolic stability, binding affinity to target sites, and lipophilicity, which facilitates movement through biological membranes.[1] These attributes have led to the creation of a new generation of pesticides with superior performance and, in some cases, improved safety profiles. This guide will focus on two major classes of 3-fluoropyrazole-containing agrochemicals: Succinate Dehydrogenase Inhibitor (SDHI) fungicides and phenylpyrazole insecticides.
Section 2: 3-Fluoropyrazole-Containing SDHI Fungicides: A Leap in Disease Control
Pyrazole carboxamides, a key chemical group within the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, have become indispensable for managing a broad spectrum of fungal diseases in numerous crops.[2] Their mechanism of action involves the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which halts fungal energy production and leads to cell death.[2][3]
Mode of Action: Disrupting Fungal Respiration
SDHI fungicides target the succinate dehydrogenase (SDH) enzyme complex, a critical component of the citric acid cycle and the electron transport chain in fungi. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This disruption of cellular respiration prevents the production of ATP, the energy currency of the cell, ultimately leading to the demise of the fungal pathogen.[2][4]
Caption: Mechanism of Action of SDHI Fungicides.
Comparative Efficacy of Key 3-Fluoropyrazole SDHIs
Several prominent SDHI fungicides feature the 3-fluoropyrazole core. Among these, Benzovindiflupyr has demonstrated exceptional efficacy against a range of pathogens, often outperforming older SDHIs like Boscalid .
A study on Colletotrichum species, which cause anthracnose diseases, revealed that isolates of C. gloeosporioides, C. acutatum, C. cereale, and C. orbiculare were largely insensitive to boscalid. In stark contrast, benzovindiflupyr exhibited the highest inhibitory activity against all four species.[5] This suggests a broader and more potent spectrum of activity for benzovindiflupyr within this genus.
Further research comparing benzovindiflupyr and boscalid against Colletotrichum siamense and C. nymphaeae found that benzovindiflupyr had a greater inhibitory effect on the SDH enzyme and resulted in a more significant reduction in ATP content.[6][7] Interestingly, at the same level of SDH inhibition, benzovindiflupyr activated a significantly higher number of genes in the pathogens compared to boscalid, suggesting additional mechanisms of action, such as damaging the cell membrane.[6][7]
| Fungicide | Chemical Class | Target Pathogens (Examples) | EC50 (µg/mL) vs. Clarireedia spp.[3] | Key Efficacy Findings |
| Benzovindiflupyr | Pyrazole-4-carboxamide | Colletotrichum spp., Clarireedia spp., Botrytis cinerea, Sclerotinia sclerotiorum[4] | 1.109 | Showed the highest in vitro inhibitory activity against Clarireedia spp. compared to other tested SDHIs.[3] Significantly more effective than boscalid against several Colletotrichum species.[5] |
| Boscalid | Pyridine-carboxamide | Botrytis cinerea, Sclerotinia sclerotiorum, Alternaria spp. | Significantly less inhibitory activity than benzovindiflupyr at 10 µg/ml. | A broad-spectrum foliar fungicide, but some pathogens, like certain Colletotrichum species, show insensitivity.[2][5] |
| Penthiopyrad | Thiazole-carboxamide | Colletotrichum cereale, Clarireedia spp. (dollar spot) | Not specified, but less inhibitory than benzovindiflupyr. | More effective than eight other fungicides in inhibiting Colletotrichum cereale in vitro. |
| Fluxapyroxad | Pyrazole-4-carboxamide | Dollar spot, brown patch, fairy ring | Not specified, but less inhibitory than benzovindiflupyr. | Has improved mobility and distribution in plants compared to earlier SDHIs like boscalid. |
Experimental Protocol: Mycelial Growth Inhibition Assay
The following protocol outlines a standard method for determining the EC50 values of fungicides against fungal pathogens.
-
Prepare Fungicide Stock Solutions: Dissolve the technical-grade fungicide in an appropriate solvent (e.g., acetone) to create a high-concentration stock solution.
-
Create Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare Culture Medium: Prepare a suitable fungal growth medium, such as potato dextrose agar (PDA), and autoclave to sterilize.
-
Amend Medium with Fungicide: While the medium is still molten, add the appropriate volume of each fungicide dilution to achieve the desired final concentrations. Pour the amended medium into petri dishes.
-
Inoculate Plates: Once the medium has solidified, place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Data Collection: After a set incubation period, measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate Inhibition and EC50: Calculate the percentage of mycelial growth inhibition for each concentration relative to a control (medium without fungicide). Use probit analysis or other statistical software to determine the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.
Caption: Workflow for a Mycelial Growth Inhibition Assay.
Section 3: Phenylpyrazole Insecticides: Potent Neurotoxicants
The phenylpyrazole class of insecticides, with Fipronil as its most prominent member, is characterized by a 3-cyano-1-phenylpyrazole core. These are broad-spectrum insecticides effective against a wide range of pests through contact and ingestion.[8][9]
Mode of Action: Blocking GABA-Gated Chloride Channels
Fipronil's insecticidal activity stems from its ability to disrupt the central nervous system of insects.[8][9] It acts as a non-competitive blocker of the gamma-aminobutyric acid (GABA)-gated chloride channels in neurons.[9][10][11] GABA is an inhibitory neurotransmitter that, upon binding to its receptor, opens chloride channels, leading to hyperpolarization of the neuron and a calming effect. By blocking these channels, fipronil prevents the influx of chloride ions, which results in uncontrolled neuronal firing and hyperexcitation of the nervous system, leading to paralysis and death of the insect.[9][10] Fipronil exhibits selectivity for insect GABA receptors over mammalian receptors, which contributes to its favorable safety profile for mammals.[8]
Caption: Workflow for a Contact Vial Bioassay.
Section 4: Conclusion and Future Perspectives
Agrochemicals containing the 3-fluoropyrazole moiety represent a significant advancement in crop protection technology. In the realm of fungicides, SDHIs like benzovindiflupyr demonstrate a broader spectrum and higher intrinsic activity against key pathogens compared to earlier-generation compounds. For insecticides, the phenylpyrazole fipronil and related compounds provide potent and selective control of a wide array of insect pests.
The continued exploration of structure-activity relationships within this chemical class holds the promise of developing even more effective and safer agrochemicals. Future research should focus on understanding and managing the risk of resistance development, a critical aspect for ensuring the long-term viability of these valuable tools. Furthermore, the investigation of novel pyrazole-containing compounds with diverse modes of action will be crucial for integrated pest management strategies that rely on the rotation of different chemical classes. The data presented in this guide underscores the profound impact of fluorine chemistry on the development of high-performing agrochemicals and provides a foundation for informed decision-making in research and field applications.
References
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Turf and Ornamental Pest Management - UGA. (2019, March 15). SDHI fungicides and turfgrass disease control: An overview. [Link]
-
National Pesticide Information Center. Fipronil Technical Fact Sheet. [Link]
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Wikipedia. Fipronil. [Link]
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PMC - NIH. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. [Link]
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sinvochem. (2025, June 2). How does Fipronil 50 SC work?. [Link]
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ResearchGate. (2018, August 9). Fipronil: mechanisms of action on various organisms and future relevance for animal models studies. [Link]
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APS Journals. (2023, December 11). Activity of the Succinate Dehydrogenase Inhibitor Fungicide Benzovindiflupyr Against Clarireedia spp.. [Link]
-
PubMed. Comparative Transcriptome Analyses Reveal Conserved and Distinct Mechanisms of the SDHI Fungicide Benzovindiflupyr Inhibiting Colletotrichum. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Fluoro-1H-pyrazole
As a Senior Application Scientist, my primary objective is to empower fellow researchers not only with innovative chemical tools but also with the critical knowledge to handle them safely and responsibly. 3-Fluoro-1H-pyrazole and its derivatives are invaluable scaffolds in medicinal chemistry and materials science, recognized for their diverse pharmacological activities.[1][2] However, their inherent biological activity and chemical properties, specifically the presence of a halogen, necessitate a rigorous and informed approach to waste management.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and protect our environment.
Core Directive: Hazard Assessment and Waste Profile
Before any handling or disposal, it is imperative to understand the hazard profile of this compound. This compound is not benign; it is classified as a hazardous substance and must be managed as regulated chemical waste from the moment it is designated for disposal.[3] The core principle is absolute containment and segregation—never dispose of this compound or its containers in standard trash or down the sanitary sewer.[4][5][6]
The rationale for this stringent approach is rooted in its chemical characteristics:
-
Acute Toxicity & Irritation: The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it is a serious eye and skin irritant.[3][7]
-
Biological Activity: Pyrazole derivatives are pharmacologically active, and their release into the environment can have unforeseen and adverse effects on ecosystems.[1][4]
-
Halogenated Organic Compound: As a fluorinated molecule, it falls into the category of halogenated organic compounds.[8][9][10] These substances require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.
The following table summarizes the essential data for this compound.
| Property | Value / GHS Classification | Implication for Disposal |
| Molecular Formula | C₃H₃FN₂ | A small, halogenated heterocyclic compound. |
| Molecular Weight | 86.07 g/mol [3] | - |
| Acute Toxicity | H302: Harmful if swallowed[3][7]H312: Harmful in contact with skin[3]H332: Harmful if inhaled[3] | Requires handling with appropriate PPE to prevent exposure. All waste must be treated as toxic. |
| Irritation | H315: Causes skin irritation[3][7][11]H319: Causes serious eye irritation[3][7][11]H335: May cause respiratory irritation[3][11] | Mandates the use of gloves, lab coats, and safety goggles. Work should be done in a ventilated area. |
| Disposal Classification | Hazardous Chemical Waste | Must be segregated into a dedicated, labeled, and sealed container for disposal by a licensed service.[4][6][8][11] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the compound's hazard profile, a specific level of PPE is mandatory to prevent exposure during handling and disposal. This is a self-validating system: proper PPE is your primary control measure against the known risks.
-
Eye Protection: Chemical splash goggles are required.[12] This directly mitigates the risk of serious eye irritation (H319).
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile.[4] Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. This is critical due to the risks of skin irritation (H315) and dermal toxicity (H312).
-
Body Protection: A lab coat must be worn to protect against accidental splashes.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood to prevent inhalation.[6][7][11]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process of segregation, containment, and documentation.
Step 1: Waste Segregation (The Point of Generation)
Proper segregation is the most critical step and must occur at the point and time of waste generation. This prevents dangerous reactions and ensures compliant disposal.
-
Solid Waste:
-
Procedure: Collect unused or residual solid this compound, along with any materials grossly contaminated with it (e.g., weighing papers, spatulas), in a dedicated solid waste container.[4][13]
-
Causality: This waste must be incinerated at high temperatures. Mixing it with non-hazardous trash could lead to environmental release.
-
-
Contaminated Labware:
-
Procedure: All single-use items that have come into contact with the compound, such as pipette tips, tubes, and contaminated gloves, must be placed in the same designated hazardous waste container as the solid waste.[4][13]
-
Causality: Trace amounts of the chemical on these items are sufficient to classify them as hazardous waste.
-
-
Liquid Waste (Solutions):
-
Procedure: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container designated for halogenated organic liquid waste .[4][8] Do not mix with non-halogenated waste streams.
-
Causality: Halogenated and non-halogenated wastes are treated differently by disposal facilities. Keeping them separate is often required for compliance and is more cost-effective.
-
Step 2: Containerization and Labeling
-
Procedure:
-
Select a container in good condition with a secure, tight-fitting lid that is chemically compatible with the waste.[8]
-
The container must be clearly labeled as "Hazardous Waste".[8]
-
The label must include the full chemical name: "this compound" and list any solvents present with their approximate concentrations.
-
Record the date when the first piece of waste was added to the container (the "accumulation start date").[8]
-
-
Causality: Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container, from lab personnel to the final disposal technicians. It ensures the waste is managed correctly throughout its lifecycle.
Step 3: Temporary Storage in the Laboratory
-
Procedure: Keep the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from general lab traffic.[4] Store it in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Causality: Proper temporary storage minimizes the risk of spills, exposure, and accidental mixing with incompatible chemicals.
Step 4: Final Disposal
-
Procedure: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[4][13] Do not attempt to dispose of the chemical through any other means.
-
Causality: EHS professionals are trained to handle, transport, and manage hazardous waste in compliance with all local, state, and federal regulations, ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[6] For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or scoop up the absorbed liquid or solid material and place it into a new, dedicated hazardous waste container.[5][7]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal, label, and store the container with the spill cleanup materials for EHS pickup.[11]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or public health.
References
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Benchchem. Proper Disposal Procedures for N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]. 4
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Fisher Scientific. SAFETY DATA SHEET: 3-(Trifluoromethyl)-1H-pyrazole. 12
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Fisher Scientific. SAFETY DATA SHEET: 3-(Trifluoromethyl)-1H-pyrazole (alternate). 14
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Fisher Scientific. SAFETY DATA SHEET: Pyrazole. 5
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CymitQuimica. SAFETY DATA SHEET: 4-fluoro-1H-pyrazole-3-carboxylic acid. 7
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Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]. 8
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CymitQuimica. SAFETY DATA SHEET: 4-FLUORO-1H-PYRAZOLE. 15
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. 16
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Benchchem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices. 13
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Benchchem. Safety and handling of fluorinated organic compounds. 17
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California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. 10
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National Center for Biotechnology Information. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. 788390/)
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Navigating the Handling of 3-Fluoro-1H-pyrazole: A Guide to Personal Protective Equipment
The introduction of fluorinated heterocyclic compounds, such as 3-Fluoro-1H-pyrazole, into drug discovery and development pipelines has opened new avenues for medicinal chemists. However, with novel chemical entities come the critical responsibility of ensuring the safety of the researchers handling them. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent risks associated with this compound. According to its GHS classification, this compound presents multiple hazards:
-
Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2]
-
Irritation: It is known to cause significant skin and serious eye irritation.[1][3][4]
-
Respiratory Effects: Inhalation may lead to respiratory irritation.[1][4]
These hazards dictate a stringent approach to PPE to prevent any direct contact with the substance. The primary routes of exposure—dermal, ocular, and respiratory—must be individually and collectively addressed through a multi-layered PPE strategy.
Core Personal Protective Equipment (PPE) Protocol
The following table summarizes the essential PPE for handling this compound in a standard laboratory setting. The subsequent sections will elaborate on the rationale and specific procedures for each.
| Protection Type | Required PPE | Standard | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 / EN 166 | Prevents eye irritation from splashes or airborne particles.[3][4] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | ASTM F1671 / EN 374 | Provides a barrier against skin contact and irritation.[3][4][5] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Body Protection | Flame-resistant lab coat or a chemical-resistant suit | NFPA 2112 / EN 13034 | Protects the skin on the arms and torso from accidental spills and contamination.[3][4] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | NIOSH 42 CFR 84 / EN 149 | Essential for preventing respiratory tract irritation, especially when handling powders or creating aerosols.[3][4][5] |
Detailed PPE Selection and Procedural Guidance
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][3][4]
-
Causality: Accidental splashes during liquid transfers or the generation of fine dust from the solid compound can lead to severe eye damage. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
-
Protocol:
-
Always wear chemical safety goggles that provide a complete seal around the eyes.
-
When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn over the safety goggles.
-
Ensure that an eyewash station is readily accessible and has been tested within the last month.[3]
-
Hand Protection: Minimizing Dermal Exposure
The compound is harmful in contact with skin and causes skin irritation.[1][3] Therefore, selecting the correct gloves and using them properly is critical.
-
Causality: The skin provides a direct route for the absorption of this compound, leading to systemic toxicity and localized irritation.
-
Protocol:
-
Glove Selection: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Double-Gloving: Wearing two pairs of gloves provides an added layer of safety. If the outer glove becomes contaminated, it can be removed without exposing the skin.
-
Proper Removal: To remove gloves, pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide your ungloved finger under the wrist of the remaining glove and peel it off, again turning it inside out and creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[4][5]
-
Body Protection: Shielding Against Contamination
A standard cotton lab coat may not offer sufficient protection against chemical splashes.
-
Causality: Accidental spills can contaminate personal clothing, leading to prolonged skin exposure.
-
Protocol:
-
Wear a flame-resistant lab coat that fits properly and is fully buttoned.
-
For procedures with a higher risk of splashing, such as large-scale reactions or purifications, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.[4]
-
Remove any contaminated clothing immediately and decontaminate it properly before reuse or disposal.
-
Respiratory Protection: Preventing Inhalation Hazards
This compound can cause respiratory irritation, and its inhalation is harmful.[1][4]
-
Causality: Handling the solid form can generate dust, and certain laboratory procedures can create aerosols, both of which can be inhaled.
-
Protocol:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize the concentration of airborne particles.
-
If working outside of a fume hood is unavoidable, or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with cartridges rated for organic vapors and particulates is mandatory.[3][5]
-
Users must be fit-tested for their specific respirator model to ensure a proper seal.
-
Operational and Disposal Plans
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: The prescribed order for donning and doffing PPE to minimize exposure risk.
Disposal Plan
All disposable PPE and materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be collected in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Any solutions containing this compound must be collected in a designated, sealed hazardous waste container. Do not pour any amount down the drain.[6]
-
Sharps: Contaminated needles, syringes, or glassware should be disposed of in a designated sharps container for hazardous chemical waste.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols in accordance with local, state, and federal regulations.[6]
Decision-Making for PPE Selection
The level of PPE required can vary based on the scale and nature of the experimental work.
Caption: A decision tree to guide the selection of appropriate PPE based on the experimental parameters.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
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PubChem. this compound | C3H3FN2 | CID 15055508. National Center for Biotechnology Information. [Link]
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Capot Chemical. Material Safety Data Sheet: 3-(Trifluoromethyl)-1H-pyrazole.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
